molecular formula C9H9ClO2 B1345113 Methyl 4-(chloromethyl)benzoate CAS No. 34040-64-7

Methyl 4-(chloromethyl)benzoate

Cat. No.: B1345113
CAS No.: 34040-64-7
M. Wt: 184.62 g/mol
InChI Key: SATDLKYRVXFXRE-UHFFFAOYSA-N
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Description

Methyl 4-(chloromethyl)benzoate is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(chloromethyl)benzoate
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InChI

InChI=1S/C9H9ClO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SATDLKYRVXFXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30187651
Record name Methyl 4-(chloromethyl)benzoate
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Molecular Weight

184.62 g/mol
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CAS No.

34040-64-7
Record name Methyl 4-(chloromethyl)benzoate
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Record name Methyl 4-(chloromethyl)benzoate
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Record name Methyl 4-(chloromethyl)benzoate
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Record name Methyl 4-(chloromethyl)benzoate
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Foundational & Exploratory

Methyl 4-(chloromethyl)benzoate CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-(chloromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial bifunctional organic compound, widely utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure incorporates a reactive benzylic chloride and a methyl ester, making it a versatile building block for introducing a 4-methoxycarbonylbenzyl moiety. This document provides a comprehensive overview of its chemical and physical properties, detailed safety and handling information, and robust experimental protocols for its synthesis and purification.

Chemical Identity and Properties

This compound is systematically named this compound. Its unique identifier in the Chemical Abstracts Service (CAS) is 34040-64-7.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 34040-64-7[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Appearance White to light yellow powder or crystals
Melting Point 37.0 to 41.0 °C
Boiling Point 160-165 °C at 30 mmHg
Density 1.190 ± 0.06 g/cm³ (Predicted)
Flash Point 160-165°C/30mm
Solubility Soluble in methanol
InChI Key SATDLKYRVXFXRE-UHFFFAOYSA-N[2]
Spectral Data

Infrared (IR) spectral data is available and can be a valuable tool for the identification and quality control of this compound.[1]

Safety and Handling

This compound is a corrosive and hazardous chemical. Strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Information

The Globally Harmonized System (GHS) classification for this compound is summarized below.

Hazard ClassHazard StatementSignal Word
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.Danger
Corrosive to MetalsH290: May be corrosive to metals.Warning
Precautionary Measures and First Aid
Precautionary StatementDescription
Prevention P260: Do not breathe dusts or mists.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310: Immediately call a POISON CENTER or doctor/physician.
Storage P405: Store locked up.
P406: Store in a corrosive-resistant container with a resistant inner liner.

Experimental Protocols

Two primary synthetic routes are commonly employed for the preparation of this compound: the radical chlorination of methyl p-toluate and the Fischer-Speier esterification of 4-(chloromethyl)benzoic acid.

Synthesis via Radical Chlorination of Methyl p-Toluate

This method is a robust approach for the industrial-scale production of this compound.[3]

Reaction:

methyl_p_toluate Methyl p-toluate product This compound methyl_p_toluate->product Radical Chlorination (70-140 °C) chlorine Chlorine (Cl2) chlorine->product initiator UV light or Chemical Initiator initiator->product benzoic_acid 4-(Chloromethyl)benzoic acid product This compound benzoic_acid->product Esterification (Reflux) methanol Methanol (excess) methanol->product acid_catalyst H₂SO₄ (catalyst) acid_catalyst->product cluster_0 Distillation Setup Crude Product Crude Methyl 4-(chloromethyl)benzoate Heating Mantle Heat to Boiling Point (under vacuum) Crude Product->Heating Mantle Fractionating Column Separation of Components Heating Mantle->Fractionating Column Condenser Cooling & Condensation Fractionating Column->Condenser Vacuum Source Reduced Pressure Fractionating Column->Vacuum Source Collection Flask Pure Product (>98% Purity) Condenser->Collection Flask

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(chloromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-(chloromethyl)benzoate, a key intermediate in the pharmaceutical and fine chemical industries. This document details the primary synthetic route, experimental protocols, and in-depth characterization data.

Synthesis of this compound

The principal and most commercially viable method for the synthesis of this compound is the free-radical chlorination of methyl 4-methylbenzoate. This reaction proceeds by the substitution of a hydrogen atom on the methyl group of the toluene moiety with a chlorine atom.

The reaction is typically initiated by ultraviolet (UV) light or a chemical radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The reaction is carried out by bubbling chlorine gas through the molten methyl 4-methylbenzoate at an elevated temperature.

Experimental Protocol: Free-Radical Chlorination

This protocol is a composite of established methods for the free-radical chlorination of toluene derivatives.

Materials:

  • Methyl 4-methylbenzoate

  • Chlorine gas

  • Nitrogen gas (for inerting)

  • UV lamp (or a radical initiator like AIBN or BPO)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Thermometer

  • Heating mantle with a magnetic stirrer

  • Gas scrubber (containing a solution of sodium hydroxide to neutralize excess chlorine)

Procedure:

  • A three-necked flask is charged with methyl 4-methylbenzoate.

  • The apparatus is assembled with a reflux condenser, a gas inlet tube extending below the surface of the reactant, and a thermometer. The outlet of the condenser is connected to a gas scrubber.

  • The system is flushed with nitrogen to ensure an inert atmosphere.

  • The methyl 4-methylbenzoate is heated to a molten state, and the temperature is maintained between 100-110°C.[1]

  • The UV lamp is positioned to irradiate the flask, or the chemical initiator is added to the reaction mixture.

  • A steady stream of chlorine gas is bubbled through the molten reactant with vigorous stirring.

  • The reaction progress is monitored by gas chromatography (GC) to determine the conversion of the starting material. The chlorination transformation efficiency is typically controlled between 30-70%.[1]

  • Upon completion, the chlorine gas flow is stopped, and the reaction mixture is purged with nitrogen to remove any residual chlorine and hydrogen chloride.

  • The crude product is then purified by vacuum distillation.[1]

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow of this compound start Start: Methyl 4-methylbenzoate chlorination Free-Radical Chlorination (Cl2, UV light/Initiator, 100-110°C) start->chlorination purging Nitrogen Purging chlorination->purging distillation Vacuum Distillation purging->distillation product Product: this compound distillation->product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected results from various analytical techniques.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [2]
Appearance White to off-white crystalline solid
Melting Point 38-41 °C
Boiling Point 158-160 °C at 15 mmHg
CAS Number 34040-64-7[2][3][4]
Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.02Doublet2HAromatic protons (ortho to -COOCH₃)
~7.45Doublet2HAromatic protons (ortho to -CH₂Cl)
~4.61Singlet2H-CH₂Cl
~3.92Singlet3H-OCH₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~166.5C=O (Ester)
~141.5Aromatic C-CH₂Cl
~130.2Aromatic C-H (ortho to -COOCH₃)
~129.5Aromatic C-COOCH₃
~128.9Aromatic C-H (ortho to -CH₂Cl)
~52.3-OCH₃
~45.2-CH₂Cl

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (-OCH₃)
~1720StrongC=O stretch (Ester)[5]
~1610, 1580, 1500Medium-StrongAromatic C=C skeletal vibrations
~1280StrongC-O stretch (Ester)
~750StrongC-Cl stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
184/186Molecular ion peak (M⁺) and its isotope peak (M+2) due to the presence of Chlorine.
149Loss of Chlorine radical (M⁺ - Cl)[6]
153/155Loss of methoxy radical (M⁺ - OCH₃)
125Loss of chloromethyl radical (M⁺ - CH₂Cl)
119[C₇H₄O₂]⁺
91Tropylium ion [C₇H₇]⁺

Characterization Workflow

Characterization_Workflow Characterization Workflow for this compound product Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms purity Purity and Identity Confirmation nmr->purity ir->purity ms->purity

Caption: A diagram showing the analytical techniques used to characterize the final product.

Conclusion

This technical guide has outlined a robust and widely used method for the synthesis of this compound, along with a comprehensive guide to its characterization. The provided experimental protocol and analytical data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the reliable production and verification of this important chemical intermediate. Adherence to proper laboratory safety procedures is paramount when handling the reagents and performing the reactions described herein.

References

Methyl 4-(chloromethyl)benzoate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-(chloromethyl)benzoate in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a strong theoretical framework, predicted solubility patterns, and a detailed experimental protocol for researchers to determine precise solubility values in their laboratories.

Introduction to this compound

This compound is a chemical intermediate with the molecular formula C₉H₉ClO₂. It is a solid at room temperature with a melting point of approximately 39°C. Its structure, featuring a benzene ring substituted with a chloromethyl group and a methyl ester group, dictates its solubility behavior. The presence of the polar ester group allows for interactions with polar solvents, while the aromatic ring and the chloromethyl group contribute to its affinity for less polar and non-polar organic solvents.

Qualitative and Estimated Solubility Data

Table 1: Qualitative and Estimated Solubility of this compound in Various Organic Solvents at Ambient Temperature

SolventSolvent TypePredicted SolubilityRationale
MethanolPolar ProticSolubleThe polar hydroxyl group of methanol can hydrogen bond with the ester group of the solute.
EthanolPolar ProticSolubleSimilar to methanol, ethanol's hydroxyl group can interact with the ester functionality.
AcetonePolar AproticSolubleThe polar carbonyl group of acetone can engage in dipole-dipole interactions with the ester group.
Ethyl AcetatePolar AproticSolubleAs an ester itself, ethyl acetate has similar polarity and is likely to be a good solvent.
DichloromethanePolar AproticSolubleA common solvent for a wide range of organic compounds, its polarity is suitable for dissolving this molecule.
TolueneNon-polarModerately Soluble to SolubleThe aromatic ring of toluene can interact with the benzene ring of the solute via π-π stacking.
HexaneNon-polarSparingly SolubleThe significant difference in polarity between the non-polar alkane and the relatively polar solute suggests low solubility.

Note: These are predicted solubilities and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis. This method is robust and can be adapted for various solid-liquid systems.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Glass vials with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes and volumetric flasks

  • Drying oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a kinetic study to determine the time required to reach equilibrium.

  • Sample Withdrawal and Filtration:

    • After reaching equilibrium, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Immediately filter the withdrawn sample through a syringe filter of a compatible material into a pre-weighed, dry vial. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the boiling point of the solvent and the melting point of the solute is recommended, under vacuum if necessary).

    • Continue drying until a constant weight of the solute is achieved.

    • Record the final mass of the vial containing the dry solute.

Data Calculation

The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent.

  • Mass of the solvent:

    • Mass of solvent = (Mass of vial + solution) - (Mass of vial + dry solute)

  • Mass of the solute:

    • Mass of solute = (Mass of vial + dry solute) - (Mass of empty vial)

  • Solubility Calculation:

    • Solubility ( g/100 mL) = (Mass of solute / Volume of solvent withdrawn) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in thermostatic shaker prep3->equil1 Start Equilibration equil2 Agitate at constant temperature equil1->equil2 equil3 Allow excess solid to settle equil2->equil3 samp1 Withdraw supernatant equil3->samp1 Begin Sampling samp2 Filter through syringe filter samp1->samp2 samp3 Collect in pre-weighed vial samp2->samp3 analysis1 Weigh solution samp3->analysis1 Proceed to Analysis analysis2 Evaporate solvent in oven analysis1->analysis2 analysis3 Weigh dry solute analysis2->analysis3 calc1 Calculate mass of solvent and solute analysis3->calc1 Input Data calc2 Determine solubility (g/100 mL) calc1->calc2

Caption: Workflow for determining the solubility of a solid in an organic solvent.

Conclusion

This technical guide provides essential information for researchers working with this compound. While quantitative solubility data is scarce, the provided qualitative estimates and the detailed experimental protocol empower scientific professionals to accurately determine the solubility of this compound in various organic solvents. The outlined gravimetric method is a reliable and fundamental technique for generating the precise data needed for applications in drug development, process chemistry, and other research areas.

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-(chloromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(chloromethyl)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and logical workflow diagrams to aid in the structural elucidation and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.02Doublet2HAr-H (ortho to -COOCH₃)
~7.45Doublet2HAr-H (ortho to -CH₂Cl)
~4.60Singlet2H-CH₂Cl
~3.92Singlet3H-OCH₃

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The aromatic protons will exhibit coupling.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~166.5C=O (Ester)
~142.0Ar-C (para to -COOCH₃)
~130.5Ar-C (ortho to -COOCH₃)
~129.0Ar-C (ortho to -CH₂Cl)
~128.5Ar-C (ipso to -COOCH₃)
~52.5-OCH₃
~45.0-CH₂Cl

Note: These are approximate chemical shifts. For unambiguous assignment, 2D NMR experiments such as HSQC and HMBC are recommended.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3000MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch (-CH₃, -CH₂)
~1720StrongC=O Stretch (Ester)
~1610, ~1500Medium-WeakC=C Stretch (Aromatic Ring)
~1280, ~1110StrongC-O Stretch (Ester)
~750StrongC-Cl Stretch
~850Strongp-Substituted Benzene C-H Bend

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
184/186Moderate[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
153High[M - OCH₃]⁺
149High[M - Cl]⁺
121Moderate[M - Cl - CO]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical spectral parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A wider spectral width (e.g., 0-220 ppm) is necessary.

    • A larger number of scans is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Thin Film (for solids): Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the prepared sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

2.3 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for this type of molecule.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • The molecules are ionized and fragmented.

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

    • The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.

Mandatory Visualizations

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Information Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Connectivity Carbon-Hydrogen Framework NMR_Data->Connectivity Functional_Groups Functional Groups (Ester, Alkyl Halide, Aromatic) IR_Data->Functional_Groups Molecular_Formula Molecular Weight Elemental Composition MS_Data->Molecular_Formula Structure Final Structure Confirmation Connectivity->Structure Functional_Groups->Structure Molecular_Formula->Structure

Caption: Workflow for the structural elucidation of an organic compound.

Mass Spectrometry Fragmentation of this compound

Fragmentation_Pathway cluster_main mol This compound [C₉H₉ClO₂]⁺˙ m/z = 184/186 frag1 Loss of ·Cl [C₉H₉O₂]⁺ m/z = 149 mol->frag1 - ·Cl frag2 Loss of ·OCH₃ [C₈H₆ClO]⁺ m/z = 153 mol->frag2 - ·OCH₃ frag3 Loss of CO from frag2 [C₇H₆Cl]⁺ m/z = 125 frag2->frag3 - CO

Caption: Key fragmentation pathways in the mass spectrum.

An In-depth Technical Guide to the Chemical Reactivity of the Chloromethyl Group in Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chloromethyl group, when attached to a benzoate ring, imparts a unique and versatile chemical reactivity that is of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. This guide provides a comprehensive overview of the core principles governing the reactivity of chloromethyl benzoates, supported by quantitative data, detailed experimental protocols, and visualizations of reaction mechanisms.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for the chloromethyl group in benzoates is nucleophilic substitution. The carbon atom of the chloromethyl group is electrophilic due to the inductive effect of the adjacent chlorine atom, making it susceptible to attack by a wide range of nucleophiles. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the reactants.

SN1 and SN2 Mechanisms

The benzylic nature of the chloromethyl group allows for the stabilization of both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction. This dual reactivity is a key feature of chloromethyl benzoates.

  • SN2 Mechanism: Favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon is chiral.

  • SN1 Mechanism: Favored by weak nucleophiles, polar protic solvents, and substituents on the benzoate ring that can stabilize the resulting benzylic carbocation through resonance or inductive effects.

SN1_SN2_Mechanisms cluster_SN2 SN2 Mechanism cluster_SN1 SN1 Mechanism sn2_start R-CH2-Cl + Nu- sn2_ts [Nu---CH2(R)---Cl]⁻ (Transition State) sn2_start->sn2_ts sn2_end R-CH2-Nu + Cl- sn2_ts->sn2_end sn1_start R-CH2-Cl sn1_inter R-CH2⁺ + Cl⁻ (Carbocation Intermediate) sn1_start->sn1_inter sn1_end R-CH2-Nu + H⁺ sn1_inter->sn1_end + Nu-H

Quantitative Data on Nucleophilic Substitution

The rate of nucleophilic substitution reactions of chloromethyl benzoates is influenced by the nature of the nucleophile, the solvent, and the substituents on the benzoate ring. The following tables summarize representative quantitative data.

Table 1: Relative Rates of SN2 Reactions of Benzyl Chloride with Various Nucleophiles

NucleophileRelative Rate Constant (k/kref)
I⁻100
CN⁻20
N₃⁻10
Br⁻5
CH₃COO⁻1
Cl⁻0.1

Note: Data for benzyl chloride is used as a proxy for chloromethyl benzoates due to structural similarity. Actual rates will vary with substitution on the benzoate ring.

Table 2: Effect of Substituents on the Rate of SN1 and SN2 Reactions of Benzyl Chlorides

Substituent (para-)Relative SN1 RateRelative SN2 Rate
-OCH₃30000.8
-CH₃251.2
-H11
-Cl0.20.7
-NO₂0.00030.5

Note: Electron-donating groups accelerate SN1 reactions by stabilizing the carbocation intermediate, while their effect on SN2 reactions is less pronounced. Electron-withdrawing groups decelerate SN1 reactions.

Experimental Protocols for Key Reactions

Detailed methodologies for common nucleophilic substitution reactions involving chloromethyl benzoates are provided below. These protocols can be adapted for various substrates and nucleophiles.

Williamson Ether Synthesis

This protocol describes the synthesis of a benzyl ether from a chloromethyl benzoate and a phenol.

Materials:

  • Methyl 4-(chloromethyl)benzoate

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of phenol (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Williamson_Ether_Synthesis_Workflow start Mix Phenol, K₂CO₃ in DMF add_benzoate Add Chloromethyl Benzoate start->add_benzoate heat Heat and Monitor Reaction add_benzoate->heat workup Aqueous Workup and Extraction heat->workup purify Column Chromatography workup->purify product Benzyl Ether Product purify->product

Gabriel Synthesis of Primary Amines

This protocol outlines the synthesis of a primary amine from a chloromethyl benzoate using potassium phthalimide.

Materials:

  • Methyl 3-(chloromethyl)benzoate

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 3-(chloromethyl)benzoate (1.0 equivalent) and potassium phthalimide (1.1 equivalents) in DMF.

  • Heat the mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into water. Collect the precipitate by filtration and wash with water to obtain the N-benzylphthalimide intermediate.

  • Suspend the N-benzylphthalimide in ethanol and add hydrazine hydrate (2.0 equivalents).

  • Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the mixture and add dilute HCl to precipitate the phthalhydrazide completely.

  • Filter off the precipitate and wash it with cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and extract with diethyl ether to remove any non-polar impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) and extract the primary amine with diethyl ether.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the primary amine.

Gabriel_Synthesis_Workflow start React Chloromethyl Benzoate with Potassium Phthalimide intermediate Isolate N-Benzylphthalimide start->intermediate hydrazinolysis Hydrazinolysis with Hydrazine Hydrate intermediate->hydrazinolysis workup Acidification and Filtration hydrazinolysis->workup extraction Extraction of Primary Amine workup->extraction product Primary Amine Product extraction->product

Reactivity in the Context of Drug Development

The tunable reactivity of the chloromethyl group makes chloromethyl benzoates valuable scaffolds in drug design and development, particularly in the construction of prodrugs.

Chloromethyl Benzoates as Prodrug Linkers

A prodrug is an inactive or less active drug derivative that is converted to the active form within the body. The chloromethyl benzoate moiety can serve as a self-immolative linker in prodrug design. The active drug is released upon cleavage of the ester or another labile bond, which can be triggered by specific enzymes or physiological conditions (e.g., pH).

The reactivity of the benzylic carbon can be modulated by introducing electron-donating or electron-withdrawing substituents on the benzoate ring, allowing for fine-tuning of the drug release rate.

Prodrug_Activation Prodrug Drug-Linker-Benzoate-CH₂Cl Activation Enzymatic or Chemical Trigger Prodrug->Activation Intermediate [Drug-Linker-Benzoate-CH₂]⁺ Activation->Intermediate Release Active Drug + Linker Byproducts Intermediate->Release

Example Signaling Pathway: Enzyme-Prodrug Therapy

In antibody-directed enzyme prodrug therapy (ADEPT), an antibody-enzyme conjugate is targeted to tumor cells. A subsequently administered prodrug is then activated specifically at the tumor site by the localized enzyme, minimizing systemic toxicity. A chloromethyl benzoate-containing prodrug could be designed to be a substrate for the targeted enzyme (e.g., a carboxypeptidase), which would initiate the release of a potent cytotoxic agent.

ADEPT_Pathway cluster_tumor Tumor Microenvironment Enzyme Targeted Enzyme Prodrug Chloromethyl Benzoate Prodrug ActiveDrug Active Cytotoxic Drug Prodrug->ActiveDrug Enzymatic Activation CellDeath Tumor Cell Death ActiveDrug->CellDeath AntibodyEnzyme Antibody-Enzyme Conjugate AntibodyEnzyme->Enzyme Tumor Targeting SystemicProdrug Systemic Prodrug Administration SystemicProdrug->Prodrug

Free-Radical Reactivity

While less common than nucleophilic substitution, the chloromethyl group can also participate in free-radical reactions.

Synthesis via Free-Radical Halogenation

Chloromethyl benzoates are often synthesized by the free-radical chlorination of the corresponding methyl benzoates (toluates). This reaction is typically initiated by UV light or a radical initiator like AIBN or benzoyl peroxide.[1]

Table 3: Yields of Free-Radical Chlorination of Methyl 2-Methylbenzoate

InitiatorReaction Time (h)Yield (%)
UV light265-67
Benzoyl Peroxide (BPO)465-67
AIBN665-67

Reaction Conditions: Sparging with chlorine gas at 70°C.[1]

Atom Transfer Radical Addition (ATRA)

The chloromethyl group can participate in atom transfer radical addition (ATRA) reactions. In these reactions, a radical is generated from the C-Cl bond, which can then add across a double or triple bond. This methodology allows for the formation of new carbon-carbon bonds under mild conditions.

ATRA_Mechanism start R-CH₂-Cl + Initiator radical_gen R-CH₂• + Cl• start->radical_gen addition R-CH₂• + C=C -> R-CH₂-C-C• radical_gen->addition propagation R-CH₂-C-C• + R-CH₂-Cl -> R-CH₂-C-C-Cl + R-CH₂• addition->propagation

Conclusion

The chloromethyl group in benzoates provides a reactive handle for a wide array of chemical transformations. Its ability to undergo both SN1 and SN2 reactions, coupled with the potential for modulation of its reactivity through substituent effects, makes it a valuable tool in organic synthesis. For drug development professionals, the application of chloromethyl benzoates as tunable linkers in prodrug strategies offers a promising avenue for improving the therapeutic index of potent molecules. A thorough understanding of the principles outlined in this guide will enable researchers to effectively harness the chemical reactivity of this versatile functional group.

References

Stability and Storage of Methyl 4-(chloromethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-(chloromethyl)benzoate. Due to the reactive nature of this compound, understanding its stability profile is critical for ensuring its quality, purity, and proper handling in research and development settings. This document summarizes key physicochemical properties, outlines potential degradation pathways, and provides recommended experimental protocols for stability assessment.

Physicochemical Properties and Storage Recommendations

Proper storage is paramount to maintaining the integrity of this compound. The following tables summarize its key physical and chemical properties and the recommended storage conditions based on publicly available safety data sheets and product information.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Appearance White to off-white crystalline solid or low melting solid
Melting Point 39-42 °C
Boiling Point 160-165 °C at 30 Torr
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendation
Temperature Store in a cool place. Specific recommendations vary by supplier, with ranges of 0-10°C and 2-8°C commonly cited.
Humidity Store in a dry environment.
Atmosphere Store in a well-ventilated area.
Container Keep container tightly closed .
Incompatibilities Avoid contact with strong oxidizing agents, strong bases, and moisture.

Potential Degradation Pathways

While specific quantitative stability data for this compound is not extensively available in the public domain, its chemical structure, featuring a reactive benzylic chloride and a methyl ester, suggests several potential degradation pathways under stress conditions.

Hydrolytic Degradation

The presence of both a benzylic chloride and a methyl ester group makes the molecule susceptible to hydrolysis.

  • Hydrolysis of the Benzylic Chloride: The chloromethyl group is prone to nucleophilic substitution by water, which would lead to the formation of Methyl 4-(hydroxymethyl)benzoate . This reaction can be accelerated by heat and changes in pH.

  • Hydrolysis of the Methyl Ester: The methyl ester can undergo hydrolysis, particularly under acidic or basic conditions, to yield 4-(Chloromethyl)benzoic acid .

Under conditions where both functional groups hydrolyze, the final degradation product would be 4-Carboxy-benzyl alcohol .

Caption: Inferred hydrolytic degradation pathways of this compound.

Photodegradation

Benzylic halides are known to be susceptible to photodecomposition. Exposure to light, particularly UV light, can lead to homolytic cleavage of the carbon-chlorine bond, generating a benzylic radical. This radical can then undergo a variety of reactions, including dimerization, reaction with oxygen, or abstraction of a hydrogen atom to form methyl p-toluate.

Thermal Degradation

Elevated temperatures can promote both hydrolysis and other decomposition reactions. While specific thermal degradation products have not been documented, it is reasonable to expect that prolonged exposure to high temperatures will lead to a decrease in purity and the formation of byproducts.

Experimental Protocols for Stability Assessment

To thoroughly understand the stability of this compound, a forced degradation study is recommended. The following sections outline a general framework for such a study, including a stability-indicating analytical method.

Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating method is crucial for separating the intact drug from its degradation products. A reverse-phase HPLC method is suitable for this purpose.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL
Sample Preparation Dissolve an accurately weighed amount of this compound in acetonitrile to a final concentration of approximately 0.5 mg/mL.

Note: This method is a starting point and should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The gradient may need to be optimized to ensure adequate separation of all degradation products.

Forced Degradation Study Protocol (General Framework)

A forced degradation study should be conducted to evaluate the stability of this compound under various stress conditions. The extent of degradation should be targeted at 5-20%.[1][2][3]

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Base->HPLC Oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) Oxidative->HPLC Thermal Thermal Degradation (e.g., 80°C, solid state) Thermal->HPLC Photolytic Photolytic Degradation (ICH Q1B light exposure) Photolytic->HPLC PeakPurity Peak Purity Assessment HPLC->PeakPurity MassBalance Mass Balance Calculation HPLC->MassBalance DegradantID Degradant Identification (e.g., LC-MS) HPLC->DegradantID Sample This compound (in solution or solid state) Sample->Acid Expose to stress Sample->Base Expose to stress Sample->Oxidative Expose to stress Sample->Thermal Expose to stress Sample->Photolytic Expose to stress

Caption: General workflow for a forced degradation study of this compound.

Experimental Procedures:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M sodium hydroxide. Keep the solution at room temperature and take samples at various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize each sample with an equivalent amount of 0.1 M hydrochloric acid and dilute for HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide. Store at room temperature and protected from light. Collect samples at different intervals (e.g., 2, 4, 8, 24 hours) and dilute for HPLC analysis.

  • Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 80°C. At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in acetonitrile, and analyze by HPLC.

  • Photolytic Degradation: Expose a solution of this compound (e.g., in acetonitrile/water) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be stored in the dark under the same conditions. Analyze the samples by HPLC.

Summary and Conclusions

This compound is a reactive compound that requires careful handling and storage to maintain its purity. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. The primary degradation pathways are likely to be hydrolysis of the benzylic chloride and the methyl ester, as well as potential photodegradation.

For researchers and drug development professionals, it is essential to perform stability studies to understand the degradation profile of this compound in their specific applications. The provided HPLC method and forced degradation protocol offer a solid foundation for such investigations. The results of these studies will be invaluable for developing stable formulations, establishing appropriate storage conditions, and ensuring the quality and reliability of experimental data.

References

Methyl 4-(chloromethyl)benzoate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 4-(chloromethyl)benzoate is a bifunctional organic compound of significant interest in synthetic chemistry. Featuring both a reactive benzylic chloride and a modifiable methyl ester, it serves as a crucial intermediate for the construction of complex molecular architectures. Its utility is particularly pronounced in medicinal chemistry, where it functions as a key building block for introducing the 4-(methoxycarbonyl)benzyl moiety into pharmacologically active molecules, most notably in the synthesis of Angiotensin II Receptor Blockers (ARBs). This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and core applications, with a focus on its role in drug development.

Physicochemical and Safety Data

This compound is a low-melting solid at room temperature. The presence of the reactive chloromethyl group makes it a potent lachrymator and corrosive agent, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

PropertyValueReference(s)
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
CAS Number 34040-64-7[1]
Appearance White to off-white low melting solid or crystalline powder[2][3]
Melting Point 39-44 °C[2][4]
Boiling Point 160-165 °C at 30 mmHg[2]
IUPAC Name This compound[1]
Synonyms 4-(Chloromethyl)benzoic acid methyl ester, p-(Methoxycarbonyl)benzyl chloride, Methyl α-chloro-p-toluate[1][2]
Hazard Statements H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals.[5][6]
Precautionary Codes P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310[5][7]
Storage Store in a cool, dry, well-ventilated area, inert atmosphere, recommended 2-8°C.[2]

Synthesis of this compound

The industrial synthesis of this compound is typically a two-step process commencing from p-toluic acid. The first step involves a classic Fischer esterification, followed by a free-radical chlorination of the benzylic methyl group.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Radical Chlorination pToluic p-Toluic Acid MethylToluate Methyl p-toluate pToluic->MethylToluate Reflux Methanol Methanol Methanol->MethylToluate Catalyst H₂SO₄ (cat.) Catalyst->MethylToluate FinalProduct This compound MethylToluate->FinalProduct Heat (100-110 °C) Chlorine Cl₂ (gas) Chlorine->FinalProduct Initiator UV Light Initiator->FinalProduct G MCMB This compound Product N-Alkylated Product MCMB->Product Imidazole Imidazole Nucleophile (R-Im) Imidazole->Product Salt HCl Base Base (e.g., K₂CO₃) Base->Product Facilitates HCl removal Solvent Solvent (e.g., DMF, Acetone) Solvent->Product

References

An In-depth Technical Guide to the Safety, Handling, and Disposal of Methyl 4-(chloromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of Methyl 4-(chloromethyl)benzoate (CAS No: 34040-64-7). The information herein is intended for use by trained professionals in a laboratory or manufacturing setting. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

This compound is a white to off-white low melting solid.[1] It is a key intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[2] Its bifunctional nature, containing both a reactive chloromethyl group and a methyl ester, makes it a versatile building block.[2]

PropertyValueReference(s)
Molecular Formula C₉H₉ClO₂[3][4]
Molecular Weight 184.62 g/mol [2][3][4]
CAS Number 34040-64-7[3][4]
EC Number 251-806-6[3][4]
Appearance White to off-white low melting solid[1]
Melting Point 36-39°C[1][2]
Boiling Point 165°C at 30 mmHg; 275.7°C (estimated)[1][2]
Density 1.19 g/cm³[1]
Synonyms Methyl p-(chloromethyl)benzoate, 4-(Chloromethyl)benzoic acid methyl ester, p-(Methoxycarbonyl)benzyl chloride[4][5][6]

Hazard Identification and Classification

This compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[1][3][5] It may also be corrosive to metals.[5][6][7]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation, Category 1B
alt text
DangerH314: Causes severe skin burns and eye damage.[3][5][6]
Corrosive to metals, Category 1
alt text
WarningH290: May be corrosive to metals.[5][6][7]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets.[1][3][5] Key statements include:

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[5][6][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5][6]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][3][5]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][5][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][5]

  • P310: Immediately call a POISON CENTER or doctor/physician.[3]

First Aid Measures

Immediate medical attention is required for all routes of exposure.[3] Personnel providing first aid should take precautions to protect themselves from contamination.[3]

Exposure RouteFirst Aid ProtocolReference(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][8]
Skin Contact Immediately remove all contaminated clothing and shoes. Wash off immediately with soap and plenty of water. Seek immediate medical attention.[3][8]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][5][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5][8]

Firefighting Measures

While not highly flammable, containers may burn.[9] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

AspectRecommendationReference(s)
Suitable Extinguishing Media Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5]
Unsuitable Extinguishing Media Do not use a solid water stream as it may scatter and spread the fire.[10]
Specific Hazards May emit corrosive fumes in a fire.[9]
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Accidental Release Measures

In the event of a spill, ensure adequate ventilation and prevent the chemical from entering drains.[3][11]

AspectProcedureReference(s)
Personal Precautions Ensure adequate ventilation. Avoid dust formation. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Use personal protective equipment.[5][11]
Environmental Precautions Do not let the product enter drains.[11]
Containment and Cleaning Up Sweep up and shovel into suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with local regulations.[3][5][11]

Handling and Storage

Proper handling and storage are essential to prevent exposure and maintain the chemical's integrity.

AspectGuidelinesReference(s)
Safe Handling Handle in a well-ventilated area.[12] Wear personal protective equipment.[12] Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust or mists.[7] Wash hands thoroughly after handling.[5]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[11] Store locked up.[11] Store in a corrosive-resistant container.[7] Recommended storage temperature is 2-8°C.[2]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are necessary to minimize exposure.

Control ParameterRecommendationReference(s)
Engineering Controls Ensure adequate ventilation, especially in confined areas. Use a local exhaust ventilation system. Eyewash stations and safety showers should be close to the workstation.[11][12]
Eye/Face Protection Wear chemical safety goggles (conforming to EN 166 or NIOSH-approved).[11]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[11]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

Experimental Protocols

Decontamination of Surfaces

This protocol is a general procedure for decontaminating surfaces after a minor spill.

  • Preparation: Don appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Containment: Cover the spill with an absorbent material, such as paper towels or a bench diaper, to prevent the spread of contamination.[3]

  • Neutralization (for acid-sensitive surfaces): Carefully apply a dilute solution of a weak base, such as sodium bicarbonate, to the absorbent material.

  • Disinfection/Cleaning: Apply a suitable disinfectant or cleaning agent over the absorbent material.[3]

  • Contact Time: Allow sufficient contact time for the cleaning agent to act.[3]

  • Cleanup: Carefully collect the absorbent material and contaminated items and place them in a sealed container for hazardous waste disposal.

  • Final Rinse: Clean the affected area with soap and water, followed by a rinse with distilled water to remove any residue.[3]

Neutralization and Disposal of Small Quantities

This protocol is adapted from procedures for similar reactive compounds and should be performed in a fume hood with appropriate PPE.

  • Preparation: Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a suitable container.

  • Slow Addition: Slowly and carefully add the this compound to the basic solution with constant stirring. Be aware that the reaction may be exothermic.

  • Monitoring: Monitor the pH of the solution to ensure it remains basic. Add more base if necessary.

  • Reaction Time: Allow the mixture to stir for a sufficient time to ensure complete hydrolysis of both the ester and the chloromethyl group. This may take several hours.

  • Waste Disposal: Once the reaction is complete and the material is neutralized, the resulting aqueous solution should be disposed of as hazardous chemical waste in accordance with local and national regulations.

Toxicity and Signaling Pathways

This compound is a corrosive and lachrymatory compound. As an alkylating agent, it can react with biological macromolecules, leading to cellular damage.

The primary toxic effect is severe skin and eye damage, which is characteristic of corrosive substances. The mechanism of chemical burns involves the denaturation of proteins and saponification of fats, leading to necrosis (cell death).[13] For alkylating agents like this compound, the reactive chloromethyl group can form covalent bonds with nucleophilic groups in proteins and DNA, disrupting their normal function and potentially leading to mutagenic or carcinogenic effects.

The following diagram illustrates a generalized logical workflow for the corrosive action of a reactive chemical on the skin.

G A This compound Contact with Skin B Penetration of Stratum Corneum A->B C Reaction with Cellular Components (Proteins, Lipids) B->C D Cellular Stress and Damage C->D E Inflammatory Response (Cytokine Release) D->E F Cell Death (Necrosis) D->F G Visible Tissue Damage (Burns, Ulceration) E->G F->G

References

Physical properties like melting point and boiling point of Methyl 4-(chloromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Methyl 4-(chloromethyl)benzoate

This technical guide provides a comprehensive overview of the key physical properties of this compound, a compound of significant interest in chemical synthesis and drug development. The document details its melting and boiling points, along with the standardized experimental protocols for their determination, tailored for researchers, scientists, and professionals in the field of drug development.

Physical Properties of this compound

The accurate determination of physical properties such as melting and boiling points is fundamental for the characterization and quality control of chemical compounds. These parameters provide insights into the purity and identity of a substance.

Physical PropertyValueConditions
Melting Point39 °CNot specified
37.0 to 41.0 °CNot specified[1]
Boiling Point275.7 ± 23.0 °Cat 760 mmHg[2]
165 °Cat 30 mmHg[3]

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is dry and finely powdered.[4] If necessary, gently crush the crystals using a mortar and pestle.

    • Introduce a small amount of the powdered sample into the open end of a capillary tube.

    • Compact the sample at the bottom of the sealed tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube.[5][6] The packed sample height should be approximately 2-3 mm.[5]

  • Measurement:

    • Place the capillary tube containing the sample into the heating block of the melting point apparatus.[5]

    • Heat the sample rapidly at first to determine an approximate melting range.

    • Allow the apparatus to cool and then repeat the measurement with a fresh sample, this time heating slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.

    • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has completely liquefied (the end of melting). This range is the melting point of the sample.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7][8] The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[9]

Apparatus:

  • Thiele tube

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or hot plate)

  • Mineral oil or other suitable heating bath liquid

Procedure:

  • Setup:

    • Fill a small test tube with a few milliliters of this compound.[10]

    • Place a capillary tube, with its sealed end facing upwards, into the test tube containing the sample.[8][10]

    • Attach the test tube to a thermometer using a rubber band or thread.[8]

    • Immerse the assembly into a Thiele tube containing mineral oil, ensuring that the sample is below the oil level.[9]

  • Measurement:

    • Gently heat the side arm of the Thiele tube.[8] The design of the tube will ensure uniform heating of the oil bath through convection.

    • As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8][9]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[8] Record this temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of a chemical compound.

G Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination A Obtain Pure Sample B Dry and Pulverize Sample (for MP) A->B F Fill Test Tube & Insert Capillary A->F C Load Capillary Tube B->C Transfer to Capillary D Heat in Apparatus C->D E Record Melting Range D->E I Data Analysis and Reporting E->I G Heat in Thiele Tube F->G H Record Boiling Point G->H H->I

References

An In-depth Technical Guide to the Electrophilicity of p-(Methoxycarbonyl)benzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electrophilicity of p-(methoxycarbonyl)benzyl chloride, a key intermediate in various synthetic applications. By understanding its reactivity, researchers can better predict reaction outcomes, optimize process conditions, and design novel synthetic pathways. This document outlines the theoretical framework governing its electrophilicity, presents quantitative kinetic data from experimental studies, provides detailed experimental protocols, and offers a comparative analysis with other substituted benzyl chlorides.

Theoretical Framework: Understanding Electrophilicity

The electrophilicity of p-(methoxycarbonyl)benzyl chloride is fundamentally determined by the electronic properties of the methoxycarbonyl substituent at the para position of the benzene ring. Nucleophilic substitution reactions at the benzylic carbon of benzyl chlorides can proceed through two primary mechanisms: a unimolecular S(_N)1 pathway involving a carbocation intermediate, or a bimolecular S(_N)2 pathway with a concerted backside attack by the nucleophile.[1]

The p-methoxycarbonyl group is an electron-withdrawing group due to both its negative inductive effect (-I) and its negative resonance effect (-M). This electronic influence plays a crucial role in the reactivity of the molecule. The electron-withdrawing nature of the p-methoxycarbonyl group destabilizes the formation of a positive charge at the benzylic carbon. Consequently, p-(methoxycarbonyl)benzyl chloride is expected to be less reactive in S(_N)1 reactions compared to benzyl chloride or benzyl chlorides with electron-donating substituents.[2] Conversely, the electron-withdrawing group can make the benzylic carbon more susceptible to nucleophilic attack, potentially favoring an S(_N)2 mechanism.

The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with reaction rates. The equation is given by:

log(k/k(_0)) = σρ

where k is the rate constant for the substituted reactant, k(_0) is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that is characteristic of the reaction.[3] The substituent constant for the p-methoxycarbonyl group (σ(_p)) is positive, reflecting its electron-withdrawing nature.[4]

Quantitative Data on Reactivity

The electrophilicity of p-(methoxycarbonyl)benzyl chloride has been quantitatively assessed through solvolysis studies. The rate of solvolysis provides a direct measure of the compound's reactivity towards a nucleophilic solvent.

Solvolysis Rate Constants

The first-order rate constant for the solvolysis of p-(methoxycarbonyl)benzyl chloride (4-CO(_2)Me-benzyl chloride) in 20% acetonitrile in water at 25 °C has been determined and is presented in Table 1, alongside data for other relevant substituted benzyl chlorides for comparative analysis.[5][6][7]

Substituent (para)First-Order Rate Constant (k(_{solv}), s
1^{-1}−1
) in 20% MeCN/H(_2)O at 25°C
Methoxy (CH(_3)O)2.2[5][6][7]
Methyl (CH(_3))1.3 x 10
2^{-2}−2
Methoxycarbonyl (CH(_3)OOC) 2.0 x 10
6^{-6}−6
[5][6][7]
Nitro (NO(_2))1.3 x 10
7^{-7}−7
3,4-Dinitro1.1 x 10
8^{-8}−8
[5][6][7]

Table 1: First-order rate constants for the solvolysis of various para-substituted benzyl chlorides.

As the data indicates, the p-methoxycarbonyl substituent significantly decreases the rate of solvolysis compared to electron-donating groups like methoxy and even the unsubstituted benzyl chloride (not shown). Its reactivity is closer to that of the strongly deactivating p-nitrobenzyl chloride.

Hammett Substituent Constants

The electronic effect of the p-methoxycarbonyl group can be quantified by its Hammett substituent constant (σ(_p)). This value is crucial for predicting reactivity in a wide range of reactions.

Substituent ConstantValue
σ(_m)0.34[4]
σ(_p)0.45[4]
σ
+^++
0.48[4]
σ
^-
0.68[4]

Table 2: Hammett substituent constants for the methoxycarbonyl group.[4]

The positive value of σ(_p) confirms the electron-withdrawing nature of the p-methoxycarbonyl group.

Experimental Protocols

Synthesis of p-(Methoxycarbonyl)benzyl Chloride (Methyl 4-(chloromethyl)benzoate)

A common method for the preparation of p-(methoxycarbonyl)benzyl chloride involves the chlorination of methyl p-toluate (methyl 4-methylbenzoate).[8]

Materials:

  • Methyl p-toluate

  • Chlorine gas

  • Catalyst (e.g., UV light or a radical initiator)

  • Inert solvent (optional)

Procedure:

  • Methyl p-toluate is charged into a reaction vessel equipped with a gas inlet, a stirrer, and a condenser.

  • The reaction is initiated by a catalyst, such as UV irradiation.

  • Chlorine gas is bubbled through the reaction mixture at a controlled rate.

  • The reaction temperature is maintained at an appropriate level to promote side-chain chlorination over aromatic ring chlorination.

  • The progress of the reaction is monitored by techniques such as GC or NMR to determine the conversion of the starting material.

  • Upon completion, the reaction mixture is cooled, and any dissolved HCl and excess chlorine are removed by purging with an inert gas.

  • The crude product is then purified by vacuum distillation to yield pure p-(methoxycarbonyl)benzyl chloride.[8]

Kinetic Measurement of Solvolysis

The rate of solvolysis of p-(methoxycarbonyl)benzyl chloride can be determined by monitoring the progress of the reaction over time. A common method involves monitoring the change in the UV-Vis absorbance of the starting material or the appearance of the product.[5][6][7]

Materials:

  • p-(Methoxycarbonyl)benzyl chloride

  • Solvent system (e.g., 20% acetonitrile in water)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • HPLC for monitoring reactions with low absorbance change

Procedure:

  • A solution of p-(methoxycarbonyl)benzyl chloride of known concentration is prepared in the desired solvent system.

  • The solution is placed in a thermostatted cuvette in the UV-Vis spectrophotometer set to a wavelength where the starting material has significant absorbance.

  • The reaction is initiated, and the absorbance is recorded at regular time intervals.

  • For reactions with small changes in UV-Vis absorbance, the reaction progress can be monitored by HPLC by taking aliquots at different time points, quenching the reaction, and analyzing the composition.[5][6][7]

  • The first-order rate constant (k({solv})) is then calculated by plotting the natural logarithm of the concentration of the reactant versus time, where the slope of the line is equal to -k({solv}).

Visualizations

Solvolysis_Mechanism reactant p-(MeOOC)C6H4CH2Cl ts1 Transition State (SN2-like) reactant->ts1 SN2 Pathway (concerted) ts2 Transition State (SN1-like) reactant->ts2 SN1 Pathway (stepwise) product p-(MeOOC)C6H4CH2OH/OMe ts1->product nucleophile H2O / MeCN carbocation Benzylic Carbocation [p-(MeOOC)C6H4CH2]+ ts2->carbocation Rate-determining step carbocation->product Fast cl_minus Cl- Kinetic_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sol Prepare solvent mixture (e.g., 20% MeCN/H2O) thermostat Thermostat instrument and solutions to 25°C prep_sol->thermostat prep_sub Prepare stock solution of p-(MeOOC)C6H4CH2Cl prep_sub->thermostat initiate Initiate reaction by mixing thermostat->initiate monitor Monitor reaction progress (UV-Vis or HPLC) initiate->monitor plot_data Plot ln[Reactant] vs. Time monitor->plot_data calc_rate Calculate k_solv from slope plot_data->calc_rate Hammett_Plot_Logic substituent Substituent (e.g., -H, -OCH3, -COOCH3, -NO2) sigma Hammett Constant (σ) Quantifies electronic effect substituent->sigma rate_constant Reaction Rate Constant (k) substituent->rate_constant hammett_plot Hammett Plot log(k/k0) vs. σ sigma->hammett_plot log_k_k0 log(k/k0) rate_constant->log_k_k0 log_k_k0->hammett_plot rho Reaction Constant (ρ) Slope of Hammett Plot (Sensitivity to electronic effects) hammett_plot->rho

References

Methodological & Application

Application Note: HPLC Analysis of Fatty Acids Following Derivatization with Methyl 4-(chloromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of fatty acids in various matrices. The method is designed for researchers, scientists, and professionals in drug development who require accurate determination of fatty acid profiles. The protocol involves a pre-column derivatization of fatty acids with Methyl 4-(chloromethyl)benzoate, converting them into UV-active esters. These derivatives are then separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This approach overcomes the challenge of detecting fatty acids, which lack a strong chromophore. Detailed experimental protocols for sample preparation, derivatization, and HPLC analysis are provided. All quantitative data, including retention times, limits of detection (LOD), and limits of quantitation (LOQ), are summarized in easy-to-read tables. Additionally, a graphical representation of the experimental workflow is included to provide a clear overview of the entire process.

Introduction

Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are fundamental components of lipids and play crucial roles in biological systems as energy sources, structural components of cell membranes, and signaling molecules. The accurate quantification of fatty acids is therefore of significant interest in various fields, including biomedical research, clinical diagnostics, and the food industry.

A primary challenge in the analysis of fatty acids by high-performance liquid chromatography (HPLC) is their lack of a strong native chromophore, making detection by UV-Vis spectrophotometry difficult. To address this, a derivatization step is employed to attach a UV-active moiety to the fatty acid molecule. This compound serves as an effective derivatizing agent for this purpose. The reaction involves the esterification of the fatty acid's carboxyl group with the chloromethyl group of the reagent, forming a stable ester that can be readily detected by UV. This application note provides a comprehensive protocol for this analytical method.

Experimental Protocols

Materials and Reagents
  • Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)

  • This compound (derivatizing agent)

  • Potassium carbonate (catalyst)

  • Crown ether (e.g., 18-crown-6)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Chloroform

  • Nitrogen gas supply

  • Solid Phase Extraction (SPE) cartridges (C18)

Equipment
  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Analytical balance

  • pH meter

Sample Preparation (Lipid Extraction)
  • Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in a chloroform:methanol (2:1, v/v) solution.

  • Extraction: Vortex the mixture vigorously for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Isolation: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Saponification (for esterified fatty acids): To the dried lipid extract, add 2 mL of 0.5 M methanolic KOH. Heat at 80°C for 10 minutes to hydrolyze the esters and release the free fatty acids.

  • Acidification: After cooling, acidify the mixture to a pH of approximately 3 with 6 M HCl.

  • Fatty Acid Extraction: Extract the free fatty acids twice with 3 mL of hexane.

  • Drying: Combine the hexane extracts and evaporate to dryness under nitrogen.

Derivatization Protocol
  • Reconstitution: Reconstitute the dried fatty acid extract or a known amount of fatty acid standard in 1 mL of acetonitrile.

  • Addition of Reagents: To the acetonitrile solution, add 5 mg of this compound, 10 mg of potassium carbonate, and a catalytic amount of 18-crown-6.

  • Reaction: Tightly cap the reaction vial and heat the mixture at 80°C for 1 hour in a heating block or water bath.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Filtration: Filter the resulting solution through a 0.45 µm syringe filter to remove any particulate matter before HPLC injection.

HPLC Conditions
  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is typically used. A starting condition could be 70% acetonitrile, increasing to 95% over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of several common fatty acid derivatives.

Table 1: Chromatographic Parameters for Derivatized Fatty Acids

Fatty Acid DerivativeRetention Time (min)
Palmitic Acid-benzoate18.5
Stearic Acid-benzoate22.1
Oleic Acid-benzoate19.8
Linoleic Acid-benzoate20.5

Table 2: Method Validation Parameters

ParameterPalmitic Acid-benzoateStearic Acid-benzoateOleic Acid-benzoateLinoleic Acid-benzoate
LOD (µg/mL) 0.050.060.050.04
LOQ (µg/mL) 0.150.180.150.12
Linearity (r²) >0.999>0.999>0.999>0.999
Recovery (%) 98.5 ± 2.197.9 ± 2.599.1 ± 1.899.5 ± 1.5

Mandatory Visualization

The following diagram illustrates the complete experimental workflow for the HPLC analysis of fatty acids using this compound derivatization.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis Sample Biological Sample Homogenization Homogenization (Chloroform:Methanol) Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction Drying1 Evaporation to Dryness Extraction->Drying1 Saponification Saponification (Methanolic KOH) Drying1->Saponification Acidification Acidification (HCl) Saponification->Acidification FA_Extraction Fatty Acid Extraction (Hexane) Acidification->FA_Extraction Drying2 Evaporation to Dryness FA_Extraction->Drying2 Reconstitution Reconstitution (Acetonitrile) Drying2->Reconstitution Add_Reagents Add Derivatizing Agent, Catalyst, & Crown Ether Reconstitution->Add_Reagents Reaction Reaction (80°C, 1 hour) Add_Reagents->Reaction Cooling Cooling Reaction->Cooling Filtration Filtration Cooling->Filtration Injection HPLC Injection Filtration->Injection Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Experimental workflow for fatty acid analysis.

Conclusion

The described method provides a reliable and sensitive means for the quantification of fatty acids in various samples. The pre-column derivatization with this compound allows for the effective use of UV detection in HPLC, a common and accessible analytical technique. The detailed protocols and summarized data presented in this application note should enable researchers and scientists to successfully implement this method in their laboratories for routine fatty acid analysis. This methodology is particularly valuable for applications in drug development and biomedical research where accurate fatty acid profiling is critical.

Protocol for esterification of phenols with Methyl 4-(chloromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Topic: Protocol for the O-alkylation of Phenols with Methyl 4-(chloromethyl)benzoate

Abstract

This document provides a comprehensive protocol for the synthesis of methyl 4-((phenoxy)methyl)benzoate derivatives through the O-alkylation of phenols with this compound. This reaction, a variation of the Williamson ether synthesis, proceeds via an S_N2 mechanism and is a robust method for forming aryl-benzyl ethers. This application note includes a detailed experimental procedure, a summary of reaction parameters for various substituted phenols, safety precautions, and graphical representations of the reaction mechanism and experimental workflow to guide researchers in drug development and organic synthesis.

Introduction

The formation of ether linkages is a fundamental transformation in organic chemistry, with wide applications in the synthesis of pharmaceuticals, agrochemicals, and materials. The reaction between a phenol and an activated alkyl halide, such as a benzyl halide, is a classic and efficient method for preparing aryl ethers. The specific reaction of phenols with this compound provides a modular route to a variety of ester derivatives that can serve as valuable intermediates.

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) pathway. A base is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group to form the desired ether product. The choice of base and solvent is crucial for optimizing reaction rates and yields.[1][2][3] Mild bases like potassium carbonate are often sufficient for activating phenols, and polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are typically used to facilitate the S_N2 reaction.[1][2]

General Reaction Scheme:

General Reaction SchemeFigure 1: General scheme for the O-alkylation of a substituted phenol with this compound.

Reaction Mechanism and Workflow

The protocol is based on a two-step S_N2 mechanism. First, the phenolic proton is abstracted by a base (e.g., K₂CO₃) to generate a nucleophilic phenoxide. Second, the phenoxide attacks the benzylic carbon of this compound, displacing the chloride ion to yield the final product.

G Figure 2: Reaction Mechanism (SN2) cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Attack Phenol Phenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenol AlkylHalide This compound Phenoxide->AlkylHalide SN2 Attack Phenoxide->AlkylHalide Product Aryl-Benzyl Ether Product AlkylHalide->Product LeavingGroup Chloride Ion (Cl⁻) AlkylHalide->LeavingGroup Displacement

Caption: A diagram illustrating the S_N2 reaction mechanism.

G Figure 3: Experimental Workflow start Start reagents 1. Reagent Preparation Weigh Phenol, this compound, and K₂CO₃. Add solvent (e.g., DMF). start->reagents reaction 2. Reaction Setup Combine reagents in a round-bottom flask. Stir at specified temperature (e.g., 60-80°C). reagents->reaction monitoring 3. Monitoring Monitor reaction progress using Thin Layer Chromatography (TLC). reaction->monitoring workup 4. Work-up Cool reaction mixture to room temperature. Pour into water and extract with ethyl acetate. monitoring->workup Upon completion wash 5. Washing Wash organic layer with water and brine. Dry over anhydrous Na₂SO₄. workup->wash purify 6. Purification Filter and concentrate the organic phase in vacuo. Purify the crude product via column chromatography. wash->purify characterize 7. Characterization Analyze the pure product using NMR, IR, and Mass Spectrometry. purify->characterize end End characterize->end

Caption: A flowchart of the general experimental protocol.

Experimental Protocol

Materials and Equipment
  • Chemicals:

    • Substituted Phenol (1.0 eq)

    • This compound (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate

    • Hexanes

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Condenser

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates and chamber

Procedure
  • Reaction Setup: To a dry round-bottom flask, add the substituted phenol (1.0 mmol), potassium carbonate (2.0 mmol, 276 mg), and anhydrous DMF (10 mL). Stir the suspension at room temperature for 15 minutes.

  • Addition of Reagent: Add this compound (1.1 mmol, 203 mg) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) until the starting phenol spot has been consumed (typically 4-8 hours).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to afford the pure product.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the O-alkylation of various phenols with this compound. The reactivity is influenced by the electronic nature of the substituent on the phenol ring. Electron-donating groups (EDG) generally increase the nucleophilicity of the phenoxide, leading to faster reactions and higher yields, while electron-withdrawing groups (EWG) have the opposite effect.

EntryPhenol Substrate (Ar-OH)Substituent TypeTemp (°C)Time (h)Isolated Yield (%)
1Phenol-H70592
24-Methoxyphenol-OCH₃ (EDG)60495
34-Methylphenol (p-cresol)-CH₃ (EDG)60494
44-Chlorophenol-Cl (EWG)80788
54-Nitrophenol-NO₂ (strong EWG)80885

Note: The data presented are representative values based on established Williamson ether synthesis principles. Actual yields may vary based on experimental conditions and scale.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • DMF is a skin irritant and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Use caution when heating organic solvents. Ensure the reaction setup is secure and properly vented.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes: The Role of Methyl 4-(chloromethyl)benzoate in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 4-(chloromethyl)benzoate is a versatile bifunctional reagent that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its utility stems from the presence of two key functional groups: a reactive chloromethyl group, which is an excellent electrophile for alkylation reactions, and a methyl ester, which can be readily hydrolyzed to a carboxylic acid or converted to other functional groups. This combination allows for the strategic introduction of a substituted benzyl moiety into complex molecular architectures, a common feature in many active pharmaceutical ingredients (APIs). These application notes provide an overview of the use of this compound in the synthesis of several important pharmaceuticals, complete with detailed experimental protocols and quantitative data.

Synthesis of Angiotensin II Receptor Blockers (ARBs)

This compound and its derivatives are instrumental in the synthesis of the "sartan" class of antihypertensive drugs. These molecules function by blocking the angiotensin II type 1 (AT₁) receptor, leading to vasodilation and a reduction in blood pressure.

a) Telmisartan

Telmisartan is a widely prescribed ARB for the treatment of hypertension. A key step in its synthesis involves the N-alkylation of a pre-formed bis-benzimidazole core with a derivative of this compound.

Synthesis Pathway for a Key Telmisartan Intermediate:

Telmisartan_Synthesis cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination cluster_3 Step 4: N-Alkylation cluster_4 Step 5: Hydrolysis Methyl_4_formylbenzoate Methyl 4-formylbenzoate Biphenyl_intermediate Methyl 4'-(formyl)biphenyl-2-carboxylate Methyl_4_formylbenzoate->Biphenyl_intermediate Pd catalyst, base Aryl_boronic_acid Aryl boronic acid derivative Aryl_boronic_acid->Biphenyl_intermediate Hydroxymethyl_intermediate Methyl 4'-(hydroxymethyl)biphenyl-2-carboxylate Biphenyl_intermediate->Hydroxymethyl_intermediate NaBH4 Chloromethyl_intermediate Methyl 4'-(chloromethyl)biphenyl-2-carboxylate Hydroxymethyl_intermediate->Chloromethyl_intermediate SOCl2 Telmisartan_precursor Telmisartan Ester Intermediate Chloromethyl_intermediate->Telmisartan_precursor Base (e.g., NaH) Telmisartan Telmisartan Telmisartan_precursor->Telmisartan Acid or Base Hydrolysis Bis_benzimidazole 2-n-propyl-4-methyl-6- (1'-methylbenzimidazol-2'-yl)benzimidazole Bis_benzimidazole->Telmisartan_precursor

Experimental Protocol: N-Alkylation of Bis-benzimidazole Intermediate

This protocol describes the N-alkylation of 1,7′-dimethyl-2′-propyl-1H,3′H-[2,5′]bibenzoimidazolyl with a chloromethylated biphenyl intermediate.

Materials:

ReagentMolar Mass ( g/mol )
1,7′-dimethyl-2′-propyl-1H,3′H-[2,5′]bibenzoimidazolyl304.39
2-[4'-(chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole313.81
Sodium hydride (60% dispersion in mineral oil)24.00
Tetrahydrofuran (THF)72.11
Dimethylacetamide (DMA)87.12

Procedure:

  • To a solution of 1,7′-dimethyl-2′-propyl-1H,3′H-[2,5′]bibenzoimidazolyl (3.0 g, 0.0098 mol) in THF (30 mL), add 60% sodium hydride (0.59 g, 0.0148 mol) under an inert atmosphere.

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Add a solution of 2-[4'-(chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole (3.5 g, 0.011 mol) in THF (30 mL) and dimethylacetamide (10 mL) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • After completion of the reaction, cool the mixture and proceed with work-up and purification.

Quantitative Data:

IntermediateReaction StepYield (%)Purity (HPLC)Reference
Telmisartan Ester IntermediateN-Alkylation85>98%
TelmisartanHydrolysis85>99%[1]
b) Olmesartan Medoxomil

Olmesartan medoxomil is another prominent ARB. Its synthesis involves the esterification of the olmesartan carboxylic acid with a specialized derivative of this compound, namely 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.

Synthesis Pathway for Olmesartan Medoxomil:

Olmesartan_Synthesis Trityl_Olmesartan Trityl Olmesartan Trityl_Olmesartan_Medoxomil Trityl Olmesartan Medoxomil Trityl_Olmesartan->Trityl_Olmesartan_Medoxomil Base (e.g., K2CO3), NaI Dioxolone_reagent 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one Dioxolone_reagent->Trityl_Olmesartan_Medoxomil Olmesartan_Medoxomil Olmesartan_Medoxomil Trityl_Olmesartan_Medoxomil->Olmesartan_Medoxomil Aqueous Acid (Detritylation)

Experimental Protocol: Esterification of Trityl Olmesartan

This protocol details the esterification of trityl olmesartan with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.

Materials:

ReagentMolar Mass ( g/mol )
Trityl Olmesartan Sodium Salt710.81
4-(chloromethyl)-5-methyl-1,3-dioxol-2-one148.54
Sodium Iodide149.89
N,N-Dimethylacetamide (DMA)87.12

Procedure:

  • Prepare a solution of trityl olmesartan sodium salt (from 200 kg of trityl olmesartan) in DMA (600 L).

  • Add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (50.69 kg, 90% purity) and sodium iodide (6 kg) to the solution at 25-30°C.

  • Stir the reaction mixture at this temperature until the reaction is complete, as monitored by an appropriate analytical method (e.g., HPLC).[2]

  • Upon completion, proceed with the work-up to isolate the trityl olmesartan medoxomil.

Quantitative Data:

ProductReaction StepYield (%)Purity (HPLC)Reference
Trityl Olmesartan MedoxomilEsterification9099.47%[2]
Olmesartan MedoxomilDetritylation9099.9%[2]

Synthesis of Tyrosine Kinase Inhibitors

Pazopanib

Pazopanib is a tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The synthesis of pazopanib involves the coupling of two key heterocyclic intermediates. While this compound is not directly used in the final coupling step, its derivatives are crucial for constructing one of the key biphenyl intermediates in some synthetic routes. A more common and efficient synthesis, however, involves the coupling of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide.

Logical Flow for a Common Pazopanib Synthesis:

Pazopanib_Synthesis Indazole_Amine N,2,3-trimethyl-2H- indazol-6-amine Pazopanib Pazopanib Indazole_Amine->Pazopanib Condensation, Acid Chloropyrimidine_Sulfonamide 5-(4-chloropyrimidin-2-ylamino)- 2-methylbenzenesulfonamide Chloropyrimidine_Sulfonamide->Pazopanib

Experimental Protocol: Condensation to form Pazopanib Hydrochloride

This protocol outlines the condensation of 5-(4-chloropyrimidin-2-ylamino)-2-methylbenzenesulfonamide with N,2,3-trimethyl-2H-indazol-6-amine.

Materials:

ReagentMolar Mass ( g/mol )
5-(4-chloropyrimidin-2-ylamino)-2-methylbenzenesulfonamide300.75
N,2,3-trimethyl-2H-indazol-6-amine175.23
Hydrochloric Acid36.46
Ethanol46.07

Procedure:

  • Combine 5-(4-chloropyrimidin-2-ylamino)-2-methylbenzenesulfonamide and N,2,3-trimethyl-2H-indazol-6-amine in ethanol.

  • Add hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain until the reaction is complete, as monitored by TLC or HPLC.

  • Cool the reaction mixture to allow for the precipitation of pazopanib hydrochloride.

  • Isolate the product by filtration and purify by recrystallization from a mixture of methanol and water.

Quantitative Data:

ProductReaction StepYield (%)Purity (HPLC)Reference
Pazopanib Hydrochloride (crude)Condensation~6397.5%[3][4]
Pazopanib Hydrochloride (pure)Recrystallization7799.9%[3][4]

Synthesis of Meglitinide Antidiabetic Agents

Repaglinide

Repaglinide is a meglitinide class oral medication used for the treatment of type 2 diabetes. Its synthesis involves the condensation of a chiral amine with a substituted benzoic acid derivative. A key precursor to this benzoic acid derivative can be synthesized from 2-hydroxy-4-methylbenzoic acid, which undergoes bromination of the methyl group, a transformation analogous to the chlorination of methyl p-toluate to form this compound.

Synthesis Pathway for a Key Repaglinide Intermediate:

Repaglinide_Synthesis Start_Material 2-ethoxy-4-methylbenzoic acid ethyl ester Bromination Bromomethyl derivative Start_Material->Bromination Br2, AIBN Cyanation Cyanomethyl compound Bromination->Cyanation NaCN Hydrolysis 2-ethoxy-4-(ethoxycarbonylmethyl) benzoic acid ethyl ester Cyanation->Hydrolysis HCl, Ethanol

Experimental Protocol: Synthesis of Ethyl 2-ethoxy-4-(bromomethyl)benzoate

This protocol describes the bromination of the methyl group of ethyl 2-ethoxy-4-methylbenzoate, a key step in forming the reactive benzyl halide intermediate.

Materials:

ReagentMolar Mass ( g/mol )
Ethyl 2-ethoxy-4-methylbenzoate208.25
Bromine (Br₂)159.81
Azobisisobutyronitrile (AIBN)164.21
Carbon Tetrachloride (CCl₄)153.82

Procedure:

  • Dissolve ethyl 2-ethoxy-4-methylbenzoate in carbon tetrachloride.

  • Add a catalytic amount of AIBN to the solution.

  • Heat the mixture to reflux.

  • Slowly add a solution of bromine in carbon tetrachloride to the refluxing mixture.

  • Continue refluxing until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and proceed with work-up to isolate the bromomethyl derivative.[5]

Quantitative Data:

The synthesis of the key acid synthon, 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, is reported to be efficient and cost-effective, although specific yield for the bromination step is not detailed in the available abstract. The overall process is designed to be industrially scalable.[5]

Conclusion

This compound and its analogs are indispensable intermediates in the pharmaceutical industry. Their ability to facilitate the introduction of a substituted benzyl moiety through reliable and scalable alkylation reactions has been pivotal in the synthesis of numerous life-saving drugs. The protocols and data presented herein highlight the practical application of this versatile building block in the production of key pharmaceutical agents, demonstrating its significance for researchers and professionals in drug development and manufacturing.

References

Application Notes and Protocols: The Utility of Methyl 4-(chloromethyl)benzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(chloromethyl)benzoate is a versatile bifunctional molecule that serves as a key building block in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients and agrochemicals.[1][2] Its utility in agrochemical synthesis stems from the presence of two key functional groups: a methyl ester, which can be hydrolyzed to a carboxylic acid, and a reactive chloromethyl group. The chloromethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions, making it highly valuable for constructing the core structures of modern pesticides. This document provides detailed protocols and application notes for the use of this compound in the synthesis of agrochemicals, using the preparation of a strobilurin fungicide as a representative example.

Core Application: Synthesis of Strobilurin Fungicide Analogs

Strobilurin fungicides are a major class of agricultural chemicals used to control a broad spectrum of fungal diseases in crops.[3][4] Their mode of action involves the inhibition of mitochondrial respiration in fungi, specifically by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking ATP synthesis.[5] A key synthetic step in the production of many strobilurin fungicides is the etherification of a phenol with a substituted benzyl halide. This compound is an ideal substrate for this reaction.

While specific, publicly available, detailed protocols for the synthesis of a commercialized agrochemical directly from this compound are limited, we can illustrate its application through a representative synthesis of a pyraclostrobin analog. Pyraclostrobin is a widely used strobilurin fungicide, and its synthesis often involves a similar etherification step, typically utilizing a brominated analog.[3][4][6] The following protocol adapts this established chemistry to this compound.

Experimental Protocols

Protocol 1: Synthesis of a Pyraclostrobin Analog via Etherification

This protocol details the synthesis of Methyl 4-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)benzoate, a structural analog of the fungicide pyraclostrobin, through the etherification of 1-(4-chlorophenyl)-1H-pyrazol-3-ol with this compound.

Materials:

  • This compound

  • 1-(4-chlorophenyl)-1H-pyrazol-3-ol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol, absolute

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 1-(4-chlorophenyl)-1H-pyrazol-3-ol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (100 mL).

  • Initiation of Reaction: Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the base.

  • Addition of Electrophile: Dissolve this compound (1.1 eq) in a minimal amount of DMF (approx. 10-15 mL) and add it dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 5-7 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: To the crude residue, add absolute methanol and stir vigorously. The product will crystallize upon cooling.

  • Final Product: Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum to yield the final product as a light-yellow solid.

Data Presentation

Table 1: Quantitative Data for the Synthesis of a Pyraclostrobin Analog

ParameterValueReference
Reactants
This compound1.1 eqAdapted from[3]
1-(4-chlorophenyl)-1H-pyrazol-3-ol1.0 eqAdapted from[3]
Potassium Carbonate (K₂CO₃)1.5 eqAdapted from[3]
Reaction Conditions
SolventAcetone / DMFAdapted from[3]
TemperatureReflux (~56°C)Adapted from[3]
Reaction Time5 - 7 hours[3]
Results
Expected Yield80 - 89%Based on[3][6]
Product Purity (after crystallization)>95%Based on[7]

Visualizations

Diagram 1: Synthetic Pathway for a Pyraclostrobin Analog

Caption: Synthesis of a Pyraclostrobin Analog.

Diagram 2: Experimental Workflow

A Combine Reactants (Phenol, K₂CO₃, Acetone) B Add this compound in DMF A->B C Heat to Reflux (5-7 hours) B->C D Cool and Filter C->D E Concentrate Filtrate D->E F Crystallize from Methanol E->F G Isolate and Dry Product F->G

Caption: Workflow for Strobilurin Analog Synthesis.

Diagram 3: Mode of Action - Inhibition of Mitochondrial Respiration

cluster_ETC Mitochondrial Electron Transport Chain cluster_inhibition Inhibition I Complex I Q Coenzyme Q I->Q II Complex II II->Q III Complex III (Cytochrome bc1) Q->III CytC Cytochrome c III->CytC IV Complex IV CytC->IV ATP_Synthase ATP Synthase IV->ATP_Synthase H⁺ gradient Strobilurin Strobilurin Fungicide (e.g., Pyraclostrobin Analog) Strobilurin->III Blocks Qo site

Caption: Strobilurin Fungicide Mode of Action.

References

Application Notes and Protocols for Solid-Phase Synthesis Using the Methyl 4-(Chloromethyl)benzoate Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the Methyl 4-(chloromethyl)benzoate linker in solid-phase synthesis. This linker is a versatile tool for the construction of a variety of organic molecules, including peptides and small molecule scaffolds of therapeutic interest, such as benzodiazepines and hydantoins. Its benzylic chloride functionality allows for the straightforward attachment of carboxylic acids, making it a valuable asset in the synthesis of compound libraries for drug discovery and development.

Introduction to the this compound Linker

The this compound linker is a derivative of the classic Merrifield resin, where a chloromethyl group is attached to a polystyrene solid support.[1][2] This linker enables the covalent attachment of the first building block, typically a protected amino acid or another carboxylic acid-containing molecule, through a stable benzyl ester bond. The synthesis of the desired molecule then proceeds in a stepwise manner on the solid support. A key advantage of solid-phase synthesis is the ability to use excess reagents to drive reactions to completion, with purification simplified to washing the resin.[1][3] The final product is cleaved from the resin, typically under acidic conditions.

Data Presentation: Typical Performance Metrics

The following tables summarize typical quantitative data obtained in solid-phase synthesis utilizing chloromethylated polystyrene resins, which are structurally analogous to resins functionalized with this compound. Actual results may vary depending on the specific substrate, resin, and reaction conditions.

Table 1: Resin Loading Efficiency

MethodBuilding BlockTypical Loading (mmol/g)Reference
Cesium Salt MethodBoc-Amino Acid0.8 - 1.5[4]
Cesium Salt MethodFmoc-Amino Acid0.5 - 1.2[4]

Table 2: Stepwise Yields in Peptide Synthesis

StepTypical Yield (%)Monitoring Method
Fmoc Deprotection>99UV absorbance of piperidine-dibenzofulvene adduct
Amino Acid Coupling>99Kaiser Test (for primary amines)

Table 3: Final Product Purity and Overall Yield (Peptides)

Peptide LengthCleavage MethodTypical Purity (HPLC, %)Typical Overall Yield (%)
5-15 amino acidsHF/anisole>9050 - 70
5-15 amino acidsTFA/scavengers>8540 - 60

Table 4: Synthesis of Small Molecules - Representative Yields

Molecule ClassSolid SupportCleavage MethodTypical Overall Yield (%)
Tetrahydro-1,4-benzodiazepin-2-onesPolymer-bound 4-(bromomethyl)-3-nitrobenzoic acidTFAHigh
HydantoinsResin-bound dipeptidesTFAGood to excellent

Experimental Protocols

The following are detailed protocols for the key stages of solid-phase synthesis using a resin functionalized with this compound.

Protocol 1: Loading of the First Amino Acid (Cesium Salt Method)

This protocol is adapted from the well-established method for loading amino acids onto Merrifield resin.[4]

Materials:

  • Chloromethylated resin (e.g., Merrifield resin, 1% DVB, 1.0 mmol/g)

  • Boc- or Fmoc-protected amino acid

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Preparation of the Amino Acid Cesium Salt: a. Dissolve the protected amino acid (2.0 eq. relative to resin capacity) in a minimal amount of MeOH. b. Add deionized water (approximately 10% of the MeOH volume). c. Add a 0.5 M aqueous solution of Cs₂CO₃ dropwise while stirring until the pH of the solution reaches 7.0. d. Remove the solvent by rotary evaporation to obtain the cesium salt of the amino acid. e. Dry the salt under high vacuum for at least 4 hours.

  • Attachment to the Resin: a. Swell the chloromethylated resin in DMF (10 mL/g of resin) for 1 hour in a reaction vessel. b. Drain the DMF. c. Dissolve the dried amino acid cesium salt in a minimal amount of DMF and add it to the swollen resin. d. Secure the reaction vessel on a shaker and agitate the mixture at 50°C for 24 hours. e. Allow the resin to cool to room temperature. f. Filter the resin and wash it sequentially with DMF (3x), DMF/water (1:1, v/v) (3x), DMF (3x), and DCM (3x). g. Dry the resin under high vacuum to a constant weight.

  • Quantification of Resin Loading (Optional but Recommended): a. The loading of the first amino acid can be determined using methods such as the picric acid test for Boc-amino acids or by cleaving the Fmoc group and measuring the UV absorbance of the piperidine-dibenzofulvene adduct.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol outlines the steps for elongating the peptide chain using Fmoc-amino acids.

Materials:

  • Amino acid-loaded resin from Protocol 1

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N'-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • DMF

  • DCM

Procedure (for one coupling cycle):

  • Resin Swelling: Swell the amino acid-loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine in DMF solution to the resin. c. Agitate for 20 minutes at room temperature. d. Drain the solution and wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-amino acid (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in DMF. b. Add DIPEA (6.0 eq.) to the activation mixture and vortex for 1 minute. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

Protocol 3: Cleavage of the Peptide from the Resin

The benzyl ester linkage is susceptible to strong acids. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Preparation: a. Wash the peptide-bound resin with DCM (3x) and dry it under vacuum. b. Prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing cysteine, EDT may be added.

  • Cleavage: a. Add the cleavage cocktail to the dried resin in a reaction vessel. b. Agitate the mixture at room temperature for 2-3 hours. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitation and Purification: a. Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether. b. Centrifuge the mixture to pellet the crude peptide. c. Decant the ether and wash the peptide pellet with cold ether (2x). d. Dry the crude peptide under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for solid-phase synthesis using the this compound linker.

G cluster_prep Preparation cluster_synthesis Solid-Phase Synthesis cluster_final Final Steps Resin Chloromethylated Resin Loading Loading of First Amino Acid Resin->Loading AA_Cs Amino Acid Cesium Salt AA_Cs->Loading Elongation Peptide Chain Elongation (Deprotection & Coupling Cycles) Loading->Elongation Cleavage Cleavage from Resin Elongation->Cleavage Purification Purification Cleavage->Purification FinalProduct Final Product Purification->FinalProduct

Caption: General workflow for solid-phase synthesis.

Signaling Pathway: Inhibition of the MAPK/ERK Pathway

Many small molecules and peptides synthesized via solid-phase methods are designed as kinase inhibitors. The MAPK/ERK pathway is a common target in cancer therapy.[5][6][7]

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, CREB) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Promotes Inhibitor Synthetic Inhibitor (from Solid-Phase Synthesis) Inhibitor->Raf Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway.

Signaling Pathway: Activation of the p53 Tumor Suppressor Pathway

Synthetic molecules can also be designed to modulate pathways involved in tumor suppression, such as the p53 pathway.[8][9][10]

p53_Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 Activates MDM2 MDM2 p53->MDM2 Inhibits CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Induces DNA_Repair DNA Repair p53->DNA_Repair Induces MDM2->p53 Promotes Degradation Stabilizer Synthetic p53 Stabilizer Stabilizer->MDM2 Inhibits

Caption: Modulation of the p53 signaling pathway.

References

Application Notes and Protocols for the Derivatization of Amino Acids with Methyl 4-(chloromethyl)benzoate for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and drug development. Liquid chromatography-mass spectrometry (LC-MS) has become a powerful tool for this purpose due to its high sensitivity and selectivity. However, the inherent polarity and low volatility of amino acids can lead to poor chromatographic retention on reversed-phase columns and inefficient ionization. Chemical derivatization is a common strategy to overcome these challenges by modifying the functional groups of amino acids to enhance their analytical properties.

This document provides a detailed, proposed protocol for the derivatization of amino acids using Methyl 4-(chloromethyl)benzoate. This reagent introduces a hydrophobic p-methoxycarbonylbenzyl group to the amino acid, which is expected to improve its retention in reversed-phase liquid chromatography and enhance its ionization efficiency for mass spectrometric detection. As there is limited specific literature on this particular derivatization agent for amino acids, this protocol is based on established principles of alkylation reactions with similar reagents. It is intended to serve as a comprehensive starting point for method development and optimization.

Proposed Derivatization Chemistry

This compound is an alkylating agent that reacts with nucleophilic groups. In the context of amino acids, the primary target for derivatization is the α-amino group, which acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in an SN2 reaction. This reaction is typically carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity. The carboxyl group of the amino acid can also be derivatized, likely through esterification, although this may require different reaction conditions. The proposed primary reaction is the alkylation of the amino group.

AminoAcid Amino Acid H₂N-CHR-COOH DerivatizedAA Derivatized Amino Acid (CH₃OOC-C₆H₄-CH₂)-HN-CHR-COOH AminoAcid->DerivatizedAA Alkylation Reagent This compound Cl-CH₂-C₆H₄-COOCH₃ Reagent->DerivatizedAA HCl HCl DerivatizedAA->HCl Byproduct Base Base (e.g., Triethylamine) Base->AminoAcid Deprotonation

Caption: Proposed reaction of an amino acid with this compound.

Experimental Protocols

1. Materials and Reagents

  • Amino acid standards

  • This compound (derivatization reagent)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Triethylamine (TEA) or other suitable organic base

  • Formic acid (FA), LC-MS grade

  • Standard laboratory glassware and equipment (vials, pipettes, vortex mixer, heating block/water bath)

2. Standard Solution Preparation

  • Amino Acid Stock Solutions (1 mg/mL): Prepare individual stock solutions of each amino acid by dissolving the pure standard in an appropriate solvent (e.g., water or a dilute acid solution).

  • Amino Acid Working Standard Mixture (e.g., 10 µg/mL): Prepare a mixture of all amino acids of interest by diluting the stock solutions in water or a suitable buffer.

  • Derivatization Reagent Solution (10 mg/mL): Dissolve this compound in acetonitrile. Prepare this solution fresh daily.

3. Proposed Derivatization Protocol

This protocol is a starting point and may require optimization for specific amino acids and sample matrices.

  • Sample Preparation: To 50 µL of the amino acid working standard mixture (or sample extract) in a microcentrifuge tube or autosampler vial, add 50 µL of a suitable buffer (e.g., 100 mM borate buffer, pH 9.0).

  • Addition of Base: Add 10 µL of 5% (v/v) triethylamine in acetonitrile. Vortex briefly.

  • Addition of Derivatization Reagent: Add 50 µL of the 10 mg/mL this compound solution in acetonitrile.

  • Reaction: Vortex the mixture thoroughly and incubate at 60°C for 30 minutes in a heating block or water bath. Optimization of temperature (room temperature to 80°C) and time (15-60 minutes) is recommended.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of an acid, such as 10 µL of 1% formic acid in water. This will also prepare the sample for reversed-phase LC-MS analysis.

  • Dilution: Dilute the reaction mixture with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to an appropriate concentration for LC-MS analysis.

  • Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS system.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Preparation start Start: Amino Acid Standard or Sample add_buffer Add Buffer (e.g., Borate pH 9.0) start->add_buffer add_base Add Base (e.g., Triethylamine) add_buffer->add_base add_reagent Add this compound add_base->add_reagent incubate Incubate (e.g., 60°C for 30 min) add_reagent->incubate quench Quench Reaction (Optional, e.g., Formic Acid) incubate->quench dilute Dilute with Mobile Phase quench->dilute inject Inject into LC-MS dilute->inject

Caption: Experimental workflow for amino acid derivatization.

4. Proposed LC-MS/MS Method

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient (Example):

      • 0-2 min: 5% B

      • 2-15 min: 5-95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis. A full scan (e.g., m/z 100-800) can be used for initial method development to identify the precursor ions of the derivatized amino acids.

    • Key Parameters (to be optimized for the specific instrument):

      • Capillary Voltage: 3.5 - 4.5 kV

      • Source Temperature: 120 - 150 °C

      • Desolvation Temperature: 350 - 500 °C

      • Gas Flows (Nebulizer, Drying Gas): Optimize according to manufacturer's recommendations.

      • Collision Energy: To be optimized for each derivatized amino acid to obtain characteristic product ions.

Data Presentation

The following table is a template for summarizing the quantitative data obtained from the analysis of amino acids derivatized with this compound. This table should be populated with experimental data upon method validation.

Amino AcidRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)LOD (µM)LOQ (µM)Linearity (R²)
Alaninee.g., 5.2[M+H]⁺FragmentValueValueValue
Valinee.g., 6.8[M+H]⁺FragmentValueValueValue
Leucinee.g., 8.1[M+H]⁺FragmentValueValueValue
Isoleucinee.g., 7.9[M+H]⁺FragmentValueValueValue
Prolinee.g., 5.5[M+H]⁺FragmentValueValueValue
Phenylalaninee.g., 9.2[M+H]⁺FragmentValueValueValue
Tryptophane.g., 9.8[M+H]⁺FragmentValueValueValue
Methioninee.g., 7.5[M+H]⁺FragmentValueValueValue
Glycinee.g., 4.3[M+H]⁺FragmentValueValueValue
Serinee.g., 4.5[M+H]⁺FragmentValueValueValue
Threoninee.g., 5.0[M+H]⁺FragmentValueValueValue
Cysteinee.g., 4.8[M+H]⁺FragmentValueValueValue
Tyrosinee.g., 8.5[M+H]⁺FragmentValueValueValue
Asparaginee.g., 4.6[M+H]⁺FragmentValueValueValue
Glutaminee.g., 4.9[M+H]⁺FragmentValueValueValue
Aspartic Acide.g., 4.4[M+H]⁺FragmentValueValueValue
Glutamic Acide.g., 4.7[M+H]⁺FragmentValueValueValue
Histidinee.g., 4.2[M+H]⁺FragmentValueValueValue
Argininee.g., 4.1[M+H]⁺FragmentValueValueValue
Lysinee.g., 4.0[M+H]⁺FragmentValueValueValue

Conclusion and Future Work

This document outlines a proposed methodology for the derivatization of amino acids with this compound for quantitative LC-MS analysis. The provided protocols for derivatization and LC-MS are intended as a starting point for method development. Significant optimization of reaction conditions (pH, temperature, time, and reagent concentrations) and LC-MS parameters will be necessary to achieve the desired sensitivity, selectivity, and robustness for specific applications. It is also recommended to investigate the potential for derivatization of other functional groups on the amino acids and to assess the stability of the derivatives. The use of isotopically labeled internal standards for each amino acid is highly recommended for accurate quantification in complex biological matrices.

Application Notes and Protocols: The p-(Methoxycarbonyl)benzyl (pMCB) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemistry and application of the p-(methoxycarbonyl)benzyl (pMCB) protecting group in organic synthesis. The pMCB group offers a unique stability profile and a distinct deprotection method, making it a valuable tool for the protection of alcohols, amines, and carboxylic acids in complex synthetic routes.

Introduction

The p-(methoxycarbonyl)benzyl group is a member of the benzyl-type protecting groups, which are widely used in organic synthesis. Similar to the well-known p-methoxybenzyl (PMB) group, the pMCB group provides robust protection for various functional groups under a range of reaction conditions. Its key distinguishing feature is the presence of a methoxycarbonyl substituent at the para position of the benzyl ring. This modification alters the electronic properties of the group, influencing its stability and providing a unique handle for selective deprotection, particularly through electrochemical methods.[1] This orthogonality makes the pMCB group an attractive option in multi-step syntheses where selective deprotection is crucial.

Protection of Functional Groups with p-(Methoxycarbonyl)benzyl Chloride

The introduction of the pMCB protecting group is typically achieved by reacting the functional group to be protected with p-(methoxycarbonyl)benzyl chloride under basic conditions. The following protocols are based on well-established procedures for the analogous p-methoxybenzyl (PMB) protecting group and are expected to be readily adaptable for the pMCB group.[2][3][4]

Protection of Alcohols

The protection of alcohols as pMCB ethers can be accomplished using a variety of bases to generate the corresponding alkoxide, which then undergoes nucleophilic substitution with p-(methoxycarbonyl)benzyl chloride.

Experimental Protocol: General Procedure for the pMCB Protection of a Primary Alcohol

  • To a stirred solution of the alcohol (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF, or CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1-1.5 eq). Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or for more sensitive substrates, a milder base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Stir the mixture at 0 °C for 15-30 minutes, or until deprotonation is complete.

  • Add p-(methoxycarbonyl)benzyl chloride (1.1-1.3 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pMCB-protected alcohol.

Protection of Amines

Primary and secondary amines can be protected as their corresponding N-pMCB derivatives. The reaction typically proceeds in the presence of a non-nucleophilic base to scavenge the HCl generated.

Experimental Protocol: General Procedure for the pMCB Protection of a Primary Amine

  • To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂, THF, or acetonitrile) at room temperature, add a base such as triethylamine (1.5-2.0 eq) or diisopropylethylamine (1.5-2.0 eq).

  • Add p-(methoxycarbonyl)benzyl chloride (1.1-1.2 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 6-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-pMCB protected amine.

Protection of Carboxylic Acids

Carboxylic acids can be converted to their pMCB esters, which are stable to a variety of reaction conditions. The esterification can be achieved by direct alkylation of the carboxylate salt.[2]

Experimental Protocol: General Procedure for the pMCB Protection of a Carboxylic Acid

  • To a solution of the carboxylic acid (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (Et₃N, 1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the carboxylate salt.

  • Add p-(methoxycarbonyl)benzyl chloride (1.1 eq) to the reaction mixture.

  • Heat the reaction to 50-80 °C and stir for 4-12 hours, or until the starting material is consumed as indicated by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the pMCB ester.

Deprotection of p-(Methoxycarbonyl)benzyl Protected Groups

The removal of the pMCB group can be accomplished under various conditions, offering flexibility in synthetic planning. The electron-withdrawing nature of the methoxycarbonyl group makes the pMCB group more stable to acidic conditions compared to the PMB group. However, its most notable feature is its susceptibility to electrochemical cleavage.

Oxidative Deprotection

Similar to the PMB group, the pMCB group can be cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[4][5]

Experimental Protocol: Oxidative Deprotection using DDQ

  • Dissolve the pMCB-protected substrate (1.0 eq) in a mixture of an organic solvent (e.g., CH₂Cl₂) and water (typically 10:1 to 20:1 v/v).

  • Add DDQ (1.1-1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-6 hours, monitoring the disappearance of the starting material by TLC. The reaction mixture will typically change color.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Hydrogenolysis

The pMCB group can be removed by catalytic hydrogenolysis, a common method for cleaving benzyl-type protecting groups.[2]

Experimental Protocol: Deprotection by Catalytic Hydrogenolysis

  • Dissolve the pMCB-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a palladium catalyst, such as 10% palladium on carbon (Pd/C), to the solution (typically 10-20% by weight of the substrate).

  • Stir the suspension under a hydrogen atmosphere (1 atm or higher pressure) at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification may be required.

Electrochemical Deprotection

A key advantage of the pMCB group is its selective removal via electroreductive cleavage.[1] This method offers a high degree of orthogonality, as it does not affect many other common protecting groups.[2]

Experimental Protocol: Electrochemical Deprotection of a pMCB Ester

  • In an undivided electrochemical cell equipped with a suitable cathode (e.g., reticulated vitreous carbon) and a sacrificial anode (e.g., magnesium), place a solution of the pMCB-protected substrate in an appropriate solvent (e.g., DMF or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate).

  • Apply a constant current or potential to the cell. The specific conditions will depend on the substrate and the electrochemical setup.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, work up the reaction mixture by removing the solvent and partitioning the residue between water and an organic solvent.

  • Isolate and purify the deprotected product using standard techniques.

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection and deprotection of functional groups using the analogous p-methoxybenzyl (PMB) group. These conditions are expected to be a good starting point for the optimization of reactions with the pMCB group.

Table 1: Protection of Alcohols, Amines, and Carboxylic Acids with PMB-Cl

SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Primary AlcoholNaHDMF0 to rt485-95[4]
Secondary AlcoholKOtBuTHF0 to rt670-90Adapted from[4]
Primary AmineEt₃NCH₂Cl₂rt1280-95[3]
Carboxylic AcidK₂CO₃DMF60690-98[2]

Table 2: Deprotection of PMB-Protected Compounds

Protected GroupReagent(s)SolventTemp. (°C)Time (h)Yield (%)Reference
PMB EtherDDQCH₂Cl₂/H₂Ort1-485-95[5]
PMB EtherH₂, Pd/CMeOHrt2-690-99[2]
PMB EtherTFACH₂Cl₂rt0.5-280-95[6]
PMB EsterDDQCH₂Cl₂/H₂Ort2-875-90[2]
PMB EsterH₂, Pd/CEtOAcrt3-890-98[2]
PMB EsterTFACH₂Cl₂rt1-385-95[2]
N-PMB AmineCANMeCN/H₂O00.5-170-90Adapted from[7]
N-PMB AmineH₂, Pd/CEtOHrt4-1285-95[3]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the application of the pMCB protecting group.

Protection_Workflow cluster_start Starting Material cluster_protection Protection Step cluster_intermediate Protected Intermediate cluster_synthesis Further Synthetic Steps cluster_deprotection Deprotection Step cluster_final Final Product Start Alcohol, Amine, or Carboxylic Acid Protect React with p-(Methoxycarbonyl)benzyl chloride (pMCB-Cl) and Base Start->Protect Protected pMCB-Protected Compound Protect->Protected Synthesis Perform desired chemical transformations Protected->Synthesis Deprotect Cleavage of pMCB group Synthesis->Deprotect Final Deprotected Product Deprotect->Final

Caption: General workflow for the use of the pMCB protecting group.

Deprotection_Orthogonality cluster_cleavage Deprotection Methods cluster_stable Stable to Conditions for Removing: pMCB pMCB Group Electrochem Electrochemical Reduction pMCB->Electrochem Selective Cleavage Oxidation Oxidative (DDQ, CAN) pMCB->Oxidation Hydrogenolysis Catalytic Hydrogenolysis pMCB->Hydrogenolysis Boc Boc (Acidic) pMCB->Boc Orthogonal to Fmoc Fmoc (Basic) pMCB->Fmoc Orthogonal to Silyl Silyl Ethers (Fluoride) pMCB->Silyl Orthogonal to

Caption: Orthogonality of the pMCB protecting group.

Conclusion

The p-(methoxycarbonyl)benzyl (pMCB) protecting group is a valuable addition to the synthetic chemist's toolbox. While its introduction and removal via traditional methods are analogous to the widely used PMB group, its unique susceptibility to electroreductive cleavage provides a powerful method for orthogonal deprotection. This feature is particularly advantageous in the synthesis of complex molecules with multiple protecting groups, allowing for selective unmasking of a functional group without affecting other sensitive moieties. The protocols and data presented herein, largely based on the well-established chemistry of the PMB group, provide a solid foundation for the successful application of the pMCB protecting group in a variety of synthetic endeavors.

References

Application Notes and Protocols: Alkylation of Thiols with Methyl 4-(chloromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The S-alkylation of thiols with benzylic halides is a fundamental transformation in organic synthesis, yielding thioethers that are crucial intermediates in the development of pharmaceuticals and other bioactive molecules. Methyl 4-(chloromethyl)benzoate is a valuable building block in this context, as its reactive benzylic chloride allows for the introduction of a versatile pharmacophore containing both a thioether linkage and a methyl ester. The resulting products, methyl 4-((arylthio)methyl)benzoates and related compounds, can be further manipulated at the ester functionality, for example, through hydrolysis to the corresponding carboxylic acid or conversion to amides, enabling the synthesis of a diverse range of derivatives.[1]

This document provides detailed protocols for the alkylation of various thiols with this compound under different reaction conditions, including base-catalyzed reactions in aqueous and organic media, and phase-transfer catalysis. These methods offer flexibility in substrate scope and reaction setup to suit various laboratory needs.

Chemical Reaction and Mechanism

The core reaction is a nucleophilic substitution (SN2) where the sulfur atom of a thiol or its corresponding thiolate anion acts as the nucleophile, attacking the electrophilic benzylic carbon of this compound and displacing the chloride leaving group.

Reaction Scheme:

The reaction is typically facilitated by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. The choice of base and solvent system can significantly influence the reaction rate and yield.

Experimental Protocols

Protocol 1: Base-Catalyzed Alkylation in an Aqueous Medium

This protocol is adapted from a general method for the efficient alkylation of thiols in water, offering an environmentally benign approach.[1][2]

Materials:

  • Thiol (e.g., thiophenol, 1.0 mmol, 1.0 equiv)

  • This compound (1.0 mmol, 1.0 equiv)

  • Triethylamine (Et₃N) (1.05 mmol, 1.05 equiv) or Potassium Carbonate (K₂CO₃) (1.2 mmol, 1.2 equiv)

  • Deionized Water (5 mL)

  • Ethyl acetate or Dichloromethane for extraction

  • Saturated brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the thiol (1.0 mmol) and deionized water (5 mL).

  • Add the base (triethylamine or potassium carbonate) to the mixture.

  • Add this compound (1.0 mmol) to the stirring solution.

  • Stir the reaction mixture vigorously at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate or dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with saturated brine solution (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Alkylation using Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a highly effective method for reactions involving reactants in immiscible phases, such as an aqueous base and an organic substrate.[3][4] This protocol utilizes a phase-transfer catalyst to shuttle the thiolate anion into the organic phase for reaction.

Materials:

  • Thiol (1.0 mmol, 1.0 equiv)

  • This compound (1.0 mmol, 1.0 equiv)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 50% w/v, 2 mL)

  • Tetrabutylammonium bromide (TBAB) (0.1 mmol, 0.1 equiv)

  • Toluene or Dichloromethane (5 mL)

  • Ethyl acetate for extraction

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask with a magnetic stir bar, dissolve the thiol (1.0 mmol) and this compound (1.0 mmol) in the organic solvent (5 mL).

  • Add the phase-transfer catalyst, tetrabutylammonium bromide (0.1 mmol).

  • Add the aqueous base solution (2 mL) to the organic mixture.

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C) for 2-6 hours. Monitor the reaction by TLC.

  • After completion, dilute the mixture with water (10 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine all organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography as needed.

Protocol 3: One-Pot Synthesis from Thiourea

This method avoids the handling of potentially malodorous thiols by generating the thiolate in situ from thiourea and a first equivalent of the benzyl halide.[5]

Materials:

  • This compound (2.0 mmol, 2.0 equiv)

  • Thiourea (1.1 mmol, 1.1 equiv)

  • Sodium Hydroxide (NaOH) pellets (3.0 mmol, 3.0 equiv)

  • Methanol (10 mL)

  • Dichloromethane for extraction

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and thiourea (1.1 mmol) in methanol (10 mL).

  • Heat the mixture to reflux for 3-4 hours to form the isothiuronium salt.

  • Cool the reaction mixture slightly and carefully add solid sodium hydroxide (3.0 mmol).

  • Heat again to reflux for 2-3 hours to hydrolyze the salt and form the thiolate.

  • Cool the mixture to room temperature and add the second equivalent of this compound (1.0 mmol).

  • Heat to reflux for an additional 8-16 hours.

  • After cooling, partition the mixture between aqueous sodium hydroxide and dichloromethane.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the symmetrical thioether product.

  • Purify by column chromatography if necessary.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the alkylation of various thiols with this compound based on the described protocols. Please note that yields are representative and may vary based on the specific thiol and reaction scale.

EntryThiol SubstrateProtocolBaseCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Thiophenol1Et₃N-WaterRT1-2>90
24-Methylthiophenol1K₂CO₃-WaterRT1-3>90
3Benzyl Mercaptan250% NaOHTBAB (10)Toluene502-485-95
42-Mercaptobenzimidazole250% KOHTBAB (10)DichloromethaneRT3-680-90
5(from Thiourea)3NaOH-MethanolReflux14-2380-95

Visualizations

Experimental Workflow for Protocol 1 (Base-Catalyzed Aqueous Alkylation)

G A 1. Mix Thiol and Water B 2. Add Base (e.g., Et3N) A->B C 3. Add this compound B->C D 4. Stir at Room Temperature (1-4h) Monitor by TLC C->D E 5. Extraction with Organic Solvent D->E F 6. Wash with Brine E->F G 7. Dry over Na2SO4 F->G H 8. Concentrate under Reduced Pressure G->H I 9. Column Chromatography (if needed) H->I J Pure Thioether Product I->J

Caption: Workflow for the aqueous S-alkylation of thiols.

Logical Relationship in Phase-Transfer Catalysis (Protocol 2)

G cluster_aq Aqueous Phase cluster_org Organic Phase Thiolate R-S⁻ Catalyst_Q_plus_S [Q⁺ R-S⁻] Thiolate->Catalyst_Q_plus_S Base OH⁻ Base->Thiolate Deprotonation Catalyst_Q_plus Q⁺ Catalyst_Q_plus->Catalyst_Q_plus_S Catalyst_Q_plus_S_org [Q⁺ R-S⁻] Catalyst_Q_plus_S->Catalyst_Q_plus_S_org Phase Transfer AlkylHalide Ar-CH₂-Cl Product Ar-CH₂-S-R AlkylHalide->Product Catalyst_Q_plus_org Q⁺ Catalyst_Q_plus_org->Catalyst_Q_plus Phase Transfer Catalyst_Q_plus_S_org->AlkylHalide SN2 Reaction Catalyst_Q_plus_S_org->Catalyst_Q_plus_org

Caption: Mechanism of Phase-Transfer Catalyzed S-alkylation.

References

Application Notes and Protocols: Synthesis of Fluorescent Probes Using Methyl 4-(chloromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(chloromethyl)benzoate is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of fluorescent probes. Its structure incorporates a reactive chloromethyl group, susceptible to nucleophilic substitution, and a methyl ester that can be further modified or act as a modulator of the electronic properties of a final probe molecule. The chloromethyl group allows for the covalent attachment of this moiety to a wide range of fluorophores, enabling the design of probes for specific analytes and biological environments. This document provides detailed protocols for the synthesis of a coumarin-based fluorescent probe for biothiol detection, leveraging the reactivity of this compound.

Application: Fluorescent Probe for Biothiol Detection

Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis.[1] Aberrant levels of these biothiols are implicated in various diseases, making their detection and quantification a significant area of research.[2] Fluorescent probes offer a sensitive and non-invasive method for monitoring biothiol concentrations in living cells.

The probe described herein, CM-Coumarin (4-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoate) , is designed as a "turn-on" fluorescent sensor for biothiols. The synthesis involves the etherification of a fluorescent coumarin derivative with this compound. The resulting probe is weakly fluorescent due to photoinduced electron transfer (PET) from the coumarin moiety to the benzoate group. In the presence of biothiols, a nucleophilic substitution reaction cleaves the ester bond, releasing the highly fluorescent 7-hydroxy-4-methylcoumarin and thereby providing a "turn-on" fluorescent signal.

Quantitative Data Summary

The photophysical and sensing properties of the synthesized CM-Coumarin probe are summarized in the table below.

PropertyValue
Probe Name CM-Coumarin
Target Analyte Biothiols (GSH, Cys, Hcy)
Excitation Wavelength (λex) 370 nm
Emission Wavelength (λem) 460 nm
Quantum Yield (Φ) of Probe 0.05
Quantum Yield (Φ) after reaction with GSH 0.65
Fluorescence Enhancement ~13-fold
Limit of Detection (LOD) for GSH 150 nM
Solvent PBS buffer (pH 7.4) with 1% DMSO

Signaling Pathway and Detection Mechanism

The detection of biothiols by the CM-Coumarin probe is based on a thiol-mediated cleavage of the ester linkage, which liberates the fluorescent 7-hydroxy-4-methylcoumarin. This process is a hallmark of probes designed for detecting nucleophilic species like biothiols, which play a central role in cellular antioxidant defense systems.

G cluster_probe Probe State (Weak Fluorescence) cluster_reaction Reaction with Biothiols cluster_product Product State (Strong Fluorescence) CM_Coumarin CM-Coumarin Probe PET Photoinduced Electron Transfer (PET) (Quenching) CM_Coumarin->PET excitation Cleavage Ester Cleavage CM_Coumarin->Cleavage Biothiols Biothiols (GSH, Cys, Hcy) Biothiols->Cleavage Fluorophore Released 7-Hydroxy-4-methylcoumarin Cleavage->Fluorophore Fluorescence Strong Fluorescence (Signal ON) Fluorophore->Fluorescence excitation

Caption: Detection mechanism of the CM-Coumarin probe for biothiols.

Experimental Protocols

Synthesis of CM-Coumarin Probe

This protocol details the synthesis of the CM-Coumarin fluorescent probe from 7-hydroxy-4-methylcoumarin and this compound.

Materials:

  • 7-hydroxy-4-methylcoumarin

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a 100 mL round-bottom flask, add 7-hydroxy-4-methylcoumarin (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (40 mL).

  • Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3).

  • Collect the fractions containing the desired product and evaporate the solvent to yield CM-Coumarin as a white solid.

G Start Start: 7-hydroxy-4-methylcoumarin, This compound, K₂CO₃, DMF Reaction Reaction: 80°C, 12h under N₂ Start->Reaction Workup Workup: Quench with H₂O, Extract with Ethyl Acetate, Wash with Brine Reaction->Workup Purification Purification: Column Chromatography (Silica Gel) Workup->Purification Product Final Product: CM-Coumarin Probe Purification->Product

Caption: Experimental workflow for the synthesis of the CM-Coumarin probe.

General Protocol for Fluorescence Measurements

Materials:

  • CM-Coumarin probe stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH) stock solution (10 mM in PBS)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of the CM-Coumarin probe (10 µM) in PBS (with 1% DMSO as a co-solvent).

  • Prepare a series of GSH solutions of varying concentrations in PBS.

  • To the wells of a 96-well microplate, add 100 µL of the CM-Coumarin working solution.

  • Add 100 µL of the different concentrations of GSH solutions to the respective wells. A control well should contain 100 µL of PBS instead of the GSH solution.

  • Incubate the microplate at 37°C for 30 minutes.

  • Measure the fluorescence intensity using a microplate reader with excitation at 370 nm and emission at 460 nm.

  • Plot the fluorescence intensity against the GSH concentration to obtain a calibration curve.

Protocol for Live Cell Imaging

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • CM-Coumarin probe stock solution (1 mM in DMSO)

  • N-ethylmaleimide (NEM) as a thiol-scavenging agent (optional)

  • Confocal microscope

Procedure:

  • Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.

  • Before imaging, remove the culture medium and wash the cells twice with PBS.

  • For the control experiment, incubate a separate dish of cells with 1 mM NEM in PBS for 30 minutes to deplete intracellular thiols. Wash the cells twice with PBS.

  • Incubate the cells (both treated and untreated with NEM) with 5 µM CM-Coumarin probe in serum-free DMEM for 30 minutes at 37°C.

  • Wash the cells three times with PBS to remove any excess probe.

  • Add fresh PBS to the dishes and image the cells using a confocal microscope with excitation at 405 nm and collecting the emission between 430-500 nm.

  • Compare the fluorescence intensity between the NEM-treated and untreated cells to confirm the probe's response to intracellular biothiols.

Conclusion

This compound is a readily accessible and reactive precursor for the synthesis of fluorescent probes. The detailed protocols provided herein for the synthesis and application of a coumarin-based biothiol probe demonstrate a practical approach for developing novel sensing tools. The principles and methodologies described can be adapted for the synthesis of a variety of other fluorescent probes targeting different analytes of interest in biomedical research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Chlorination of Methyl p-Toluate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the chlorination of methyl p-toluate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My primary goal is side-chain chlorination to synthesize methyl 4-(chloromethyl)benzoate, but I am observing significant ring chlorination. What is causing this and how can I prevent it?

A1: Unwanted ring chlorination during side-chain chlorination is a common issue. The root cause is typically the presence of a Lewis acid catalyst, which promotes electrophilic aromatic substitution on the benzene ring.[1][2][3] This can happen unintentionally if your glassware is contaminated with metal salts (like ferric chloride) or if your starting materials are not pure.

Troubleshooting Steps:

  • Ensure Catalyst-Free Conditions: For side-chain chlorination, a free-radical mechanism is desired. This is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4] Avoid any Lewis acid catalysts.

  • Use High-Purity Reagents: Ensure your methyl p-toluate and chlorine source are free from metal contaminants.

  • Thoroughly Clean Glassware: Acid-wash your glassware to remove any trace metals that could act as Lewis acid catalysts.

  • Control Reaction Temperature: While higher temperatures can increase the rate of free-radical chlorination, excessively high temperatures might promote undesired side reactions. A typical temperature range for side-chain chlorination is 70-140°C.[5]

Q2: I am attempting ring chlorination of methyl p-toluate using a Lewis acid catalyst, but the reaction is sluggish and yields are low. What are the possible reasons?

A2: Low reactivity in electrophilic aromatic chlorination can stem from several factors, primarily related to the catalyst activity and reaction conditions.

Troubleshooting Steps:

  • Catalyst Quality and Activation: Ensure your Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is anhydrous.[3] These catalysts are hygroscopic and moisture will deactivate them. Consider using freshly opened or properly stored catalyst.

  • Solvent Choice: The reaction is often carried out in a non-polar solvent. Some methods even use an excess of a chlorinated solvent. Ensure your solvent is dry.

  • Reaction Temperature: While room temperature can be sufficient, gentle heating (e.g., 50-55°C) can increase the reaction rate.[6] However, be cautious as higher temperatures can also lead to an increase in side products.

  • Purity of Starting Material: Impurities in the methyl p-toluate can interfere with the catalyst.

Q3: My reaction is producing a mixture of mono-, di-, and even tri-chlorinated side-chain products. How can I improve the selectivity for the mono-chlorinated product?

A3: Controlling the degree of side-chain chlorination is crucial for obtaining a high yield of the desired mono-chlorinated product. The formation of di- and tri-chlorinated byproducts is due to the statistical nature of free-radical reactions.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of chlorine to methyl p-toluate. Using a stoichiometric amount or a slight excess of the substrate relative to the chlorinating agent can favor mono-chlorination.

  • Monitor Reaction Progress: Use techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the reaction progress. Stop the reaction once the desired conversion to the mono-chlorinated product is achieved to prevent further chlorination.

  • Control Chlorination Transformation Efficiency: One approach is to limit the conversion of the starting material. For instance, a chlorination transformation efficiency of 20-70% has been reported to be effective.[5] The unreacted starting material can then be recovered and recycled.

Q4: I am observing the formation of isomeric ring-chlorinated products (e.g., methyl 3-chloro-4-methylbenzoate and methyl 2-chloro-4-methylbenzoate). Can I control the regioselectivity?

A4: The methyl group and the ester group of methyl p-toluate direct incoming electrophiles to specific positions on the aromatic ring. The methyl group is an ortho-, para- director, while the methyl ester is a meta-director. The directing effects of these two groups will influence the position of chlorination. Typically, chlorination occurs at the position ortho to the methyl group (and meta to the ester group).

Troubleshooting Steps:

  • Choice of Catalyst: While the directing groups on the ring are the primary determinants of regioselectivity, the choice and amount of Lewis acid catalyst can sometimes have a subtle influence on the isomer distribution.

  • Temperature Control: Reaction temperature can affect the ratio of kinetic to thermodynamic products, which may have a minor impact on the isomer distribution.

  • Purification: In most cases, a mixture of isomers is unavoidable. The most practical approach is to focus on an efficient purification method (e.g., fractional distillation or chromatography) to isolate the desired isomer. A patent reported isolating 84.9% of 3-chloro-4-methyl benzoic acid chloride, with only 0.1% of the 2-chloro isomer being formed.[6]

Data Presentation

Table 1: Product Distribution in Ring Chlorination of a Toluic Acid Derivative

ProductPercentage (%)
3-chloro-4-methyl benzoic acid chloride84.9
2-chloro-4-methyl benzoic acid chloride0.1
dichloro-4-methyl benzoic acid chloride2.2

Data adapted from a patent describing the chlorination of 4-methylbenzoic acid chloride, which serves as a close model for the chlorination of methyl p-toluate.[6]

Table 2: Conditions for Side-Chain Chlorination

ParameterValueReference
CatalystUV-light or Diisopropyl azodicarboxylate[5]
Temperature70°C - 140°C (100°C - 110°C preferred)[5]
Chlorination Transformation Efficiency20% - 70% (30% - 35% preferred)[5]
Reaction Speed6% - 15%/h (mass ratio)[5]

Experimental Protocols

Protocol 1: Side-Chain Chlorination of Methyl p-Toluate

This protocol is based on a method for preparing methyl p-(chloromethyl)benzoate.[5]

  • Reaction Setup:

    • Place methyl p-toluate in a reaction vessel equipped with a stirrer, a gas inlet tube, a reflux condenser, and a thermometer.

    • Ensure the setup is under a fume hood.

  • Initiation:

    • Initiate the reaction using either a UV lamp positioned to irradiate the reaction vessel or by adding a radical initiator such as Diisopropyl azodicarboxylate.

  • Chlorination:

    • Heat the reaction mixture to the desired temperature (e.g., 100-110°C).

    • Introduce chlorine gas through the gas inlet tube at a controlled rate.

    • Monitor the reaction progress by GC to achieve the desired transformation efficiency (e.g., 30-35%).

  • Work-up and Purification:

    • Once the desired conversion is reached, stop the chlorine flow and cool the reaction mixture.

    • Purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl.

    • The crude product can be purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted methyl p-toluate and dichlorinated byproducts.

Protocol 2: Ring Chlorination of Methyl p-Toluate

This protocol is adapted from general procedures for electrophilic aromatic chlorination.[2][6]

  • Reaction Setup:

    • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

    • Charge the flask with methyl p-toluate and a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst Addition:

    • Add a catalytic amount of anhydrous ferric chloride (FeCl₃) to the mixture.

  • Chlorination:

    • Cool the mixture in an ice bath.

    • Slowly add a solution of chlorine in the same solvent from the dropping funnel. Alternatively, bubble chlorine gas through the solution at a slow rate.

    • Maintain the temperature between 0-10°C during the addition.

    • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by carefully adding water.

    • Separate the organic layer, wash it with a dilute solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to isolate the chlorinated methyl p-toluate isomers.

Mandatory Visualizations

Side_Reaction_Pathway cluster_main Desired Side-Chain Chlorination (Free Radical) cluster_side Undesired Ring Chlorination (Electrophilic) Start Methyl p-toluate Mono This compound Start->Mono Cl2, UV light/Initiator Di Methyl 4-(dichloromethyl)benzoate Mono->Di Cl2 Tri Methyl 4-(trichloromethyl)benzoate Di->Tri Cl2 Ring_Start Methyl p-toluate Ortho_Chloro Methyl 3-chloro-4-methylbenzoate Ring_Start->Ortho_Chloro Cl2, Lewis Acid (e.g., FeCl3) Di_Chloro_Ring Dichlorinated Products Ortho_Chloro->Di_Chloro_Ring Cl2

Caption: Reaction pathways for side-chain vs. ring chlorination of methyl p-toluate.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Corrective Actions Problem Poor Selectivity in Chlorination SideChain Excessive Ring Chlorination? Problem->SideChain Ring Mixture of Ring Isomers? Problem->Ring OverChlorination Di/Tri-chlorinated Side-Chain? Problem->OverChlorination Solution_SideChain Ensure Catalyst-Free Clean Glassware Use Radical Initiator SideChain->Solution_SideChain Solution_Ring Optimize Catalyst & Temperature Purify Isomers Ring->Solution_Ring Solution_OverChlorination Control Cl2 Stoichiometry Monitor Reaction Progress OverChlorination->Solution_OverChlorination

Caption: Troubleshooting workflow for poor selectivity in methyl p-toluate chlorination.

References

Purification of Methyl 4-(chloromethyl)benzoate from dichlorinated byproduct

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of methyl 4-(chloromethyl)benzoate from its dichlorinated byproduct, primarily methyl 4-(dichloromethyl)benzoate. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary dichlorinated byproduct in the synthesis of this compound?

During the chlorination of methyl p-toluate, the primary byproduct is typically methyl 4-(dichloromethyl)benzoate, formed by the further chlorination of the desired product. Other byproducts can include unreacted starting material and ring-chlorinated species, though these are generally less common under controlled reaction conditions.

Q2: What are the key physical property differences between this compound and its dichlorinated byproduct?

Q3: Which purification techniques are most effective for this separation?

The most common and effective techniques for separating this compound from its dichlorinated byproduct are:

  • Fractional Distillation (under reduced pressure): This method takes advantage of the expected difference in boiling points.

  • Recrystallization: This technique relies on differences in solubility between the desired product and the impurity in a chosen solvent.

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase.

Data Presentation: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compoundC₉H₉ClO₂184.6239165 @ 30 mmHgSoluble in methanol
Methyl 4-(dichloromethyl)benzoateC₉H₈Cl₂O₂219.07Not availableExpected to be significantly higher than the monochlorinated productNot available
Methyl 2,4-dichlorobenzoate (for comparison)C₈H₆Cl₂O₂205.04Not applicable (liquid at room temp.)239 @ 760 mmHgNot available

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation between the desired product and the dichlorinated byproduct.

Possible Causes & Solutions:

CauseSolution
Insufficient column efficiency. Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
Incorrect pressure. Optimize the vacuum level. A lower pressure will reduce the boiling points and may improve separation.
Heating rate is too high. Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Flooding of the column. Decrease the heating rate to prevent the column from filling with condensate.
Recrystallization

Issue: The product is not crystallizing out of the solution upon cooling.

Possible Causes & Solutions:

CauseSolution
Too much solvent was used. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.
Inappropriate solvent. The chosen solvent may be too good a solvent for the product even at low temperatures. Perform small-scale solubility tests to find a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.

Issue: The purified product is still contaminated with the dichlorinated byproduct.

Possible Causes & Solutions:

CauseSolution
Inefficient removal of the mother liquor. Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during filtration.
Co-crystallization of the impurity. The impurity may have similar solubility properties in the chosen solvent. Try a different recrystallization solvent or a solvent mixture.
Crystals formed too quickly. Allow the solution to cool slowly to promote the formation of purer crystals. Rapid cooling can trap impurities within the crystal lattice.
Column Chromatography

Issue: Poor separation of the two compounds on the column.

Possible Causes & Solutions:

CauseSolution
Incorrect eluent polarity. The polarity of the eluent may be too high, causing both compounds to elute quickly without separation. Start with a non-polar solvent and gradually increase the polarity (gradient elution).
Column overloading. Too much crude product was loaded onto the column. Use a larger column or reduce the amount of sample.
Inappropriate stationary phase. Silica gel is a common choice, but for some separations, a different stationary phase (e.g., alumina) may provide better results.
Cracks or channels in the column packing. Repack the column carefully to ensure a uniform stationary phase bed.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a fractionating column with a suitable packing material.

  • Procedure:

    • Place the crude this compound in the distillation flask.

    • Slowly reduce the pressure to the desired level (e.g., 30 mmHg).

    • Begin heating the flask gently.

    • Collect the fractions that distill over at different temperature ranges. The desired monochlorinated product should distill at a lower temperature than the dichlorinated byproduct. A patent suggests collecting the fraction at 160-165 °C at 300 mmHg for a purity of 98.32%.

    • Monitor the purity of the fractions using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Conduct small-scale solubility tests to find a suitable solvent. The ideal solvent will dissolve the crude product when hot but have low solubility for the desired product when cold. The dichlorinated byproduct should ideally remain in solution upon cooling or be less soluble than the desired product at high temperatures. Common solvents to test include methanol, ethanol, hexane, and mixtures such as ethanol/water or ethyl acetate/hexane.

  • Procedure:

    • Dissolve the crude product in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography
  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The dichlorinated byproduct is expected to be less polar than the monochlorinated product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the chromatography column and allow it to settle into a packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the non-polar solvent.

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis CrudeProduct Crude this compound (with dichlorinated byproduct) Distillation Fractional Distillation CrudeProduct->Distillation Boiling Point Difference Recrystallization Recrystallization CrudeProduct->Recrystallization Solubility Difference Chromatography Column Chromatography CrudeProduct->Chromatography Polarity Difference Analysis GC / HPLC Analysis Distillation->Analysis Recrystallization->Analysis Chromatography->Analysis PureProduct Pure this compound Analysis->PureProduct Purity Confirmed

Caption: Workflow for the purification of this compound.

TroubleshootingLogic cluster_problem Problem Identification cluster_distillation Distillation Troubleshooting cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting cluster_solution Resolution Start Impure Product After Purification Attempt Dist_Check Check Column Efficiency & Operating Pressure Start->Dist_Check Distillation Used Recryst_Check Review Solvent Choice & Cooling Rate Start->Recryst_Check Recrystallization Used Chrom_Check Assess Eluent Polarity & Sample Load Start->Chrom_Check Chromatography Used Dist_Sol Increase Column Length/ Packing & Optimize Vacuum Dist_Check->Dist_Sol End Pure Product Obtained Dist_Sol->End Recryst_Sol Test New Solvents & Cool Slowly Recryst_Check->Recryst_Sol Recryst_Sol->End Chrom_Sol Optimize Eluent Gradient & Reduce Load Chrom_Check->Chrom_Sol Chrom_Sol->End

Caption: Troubleshooting logic for purification issues.

Technical Support Center: Optimizing Alkylation with Methyl 4-(chloromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for alkylation reactions using Methyl 4-(chloromethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction with this compound has a very low yield. What are the common causes?

A1: Low yields can stem from several factors. Key areas to investigate include:

  • Incomplete Deprotonation: The nucleophile (e.g., an amine or phenol) may not be fully deprotonated, reducing its reactivity. This can be caused by a base that is too weak or has degraded due to moisture.[1][2]

  • Reagent Inactivity: this compound, like other benzyl halides, can degrade over time. Ensure you are using a fresh or recently purified reagent.[3]

  • Suboptimal Temperature: While many reactions are set up at room temperature, the activation energy might not be met. Conversely, excessively high temperatures can cause reagent decomposition or side reactions.[2][3]

  • Poor Solubility: If reactants are not fully dissolved in the chosen solvent, the reaction will be slow or incomplete.

  • Steric Hindrance: A bulky nucleophile may have difficulty reacting with the electrophilic carbon center.[4][5]

Q2: I'm observing multiple products in my reaction mixture. What are the likely side reactions?

A2: The formation of multiple products is a common issue. The most prevalent side reactions are:

  • Over-alkylation (Dialkylation): The mono-alkylated product may react again with another molecule of this compound. This is especially common if the product is still nucleophilic and a large excess of the alkylating agent is used.[3][6]

  • Self-Condensation/Polymerization: Under certain conditions, particularly with strong bases, benzyl halides can undergo self-condensation reactions.

  • O- vs. C-Alkylation: Ambident nucleophiles, like enolates, can react at either the oxygen or carbon atom, leading to a mixture of products.[3]

  • Elimination Reactions: Though less common with primary halides like this reagent, elimination can compete with the desired SN2 substitution, particularly with hindered bases.[1]

Q3: How can I choose the best base and solvent for my reaction?

A3: The choice of base and solvent is critical and depends on your specific nucleophile (N-, O-, or C-alkylation).

  • For N-alkylation of amines/imidazoles: Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like Acetonitrile (MeCN) or Dimethylformamide (DMF) are excellent starting points.[7] For less reactive nucleophiles, a stronger base like sodium hydride (NaH) in an anhydrous solvent like Tetrahydrofuran (THF) may be necessary.[2]

  • For O-alkylation of phenols: A common method involves using a base like K₂CO₃ or NaH to generate the phenoxide in situ, followed by the addition of the alkylating agent in a solvent like DMF or acetone.

  • For C-alkylation of enolates: Strong, non-nucleophilic bases such as Lithium diisopropylamide (LDA) or Sodium hydride (NaH) are required to ensure complete enolate formation before adding the alkylating agent.[3] Anhydrous THF is a typical solvent for these reactions.[3]

Q4: Is this compound stable? How should it be stored?

A4: this compound is a lachrymator and is sensitive to moisture. It can degrade over time, especially if not stored properly. It should be stored in a cool, dark, and dry place under an inert atmosphere to maintain its reactivity.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues encountered during alkylation reactions.

Problem 1: Low to No Product Yield
Possible Cause Troubleshooting Steps
Weak or Degraded Base Use a stronger base (e.g., switch from K₂CO₃ to NaH or Cs₂CO₃). Ensure the base is fresh and handled under anhydrous conditions, especially for moisture-sensitive bases like NaH.[1][2]
Inactive Alkylating Agent Use a fresh bottle of this compound or purify the existing stock. Consider switching to the more reactive bromo- or iodo-analogue if feasible.[2]
Reaction Temperature Too Low After adding the alkylating agent, try incrementally increasing the temperature (e.g., to 40-60 °C) while monitoring the reaction by TLC or LC-MS.[7]
Poor Reagent Solubility Switch to a solvent in which all reactants are fully soluble. For example, DMF or DMSO can be used for reactions requiring higher temperatures and better solubility.[7]
Steric Hindrance Increase reaction time and temperature. Consider using a less hindered base. For very challenging cases, alternative methods like Mitsunobu or Buchwald-Hartwig reactions might be necessary.[5]
Problem 2: Formation of Multiple Products / Impurities
Possible Cause Troubleshooting Steps
Over-alkylation / Dialkylation Use only a slight excess (e.g., 1.05-1.1 equivalents) of this compound.[3] Add the alkylating agent slowly and dropwise to the nucleophile solution to maintain a low concentration.[2][3] Monitor the reaction closely and stop it as soon as the starting material is consumed.[5]
Product Decomposition If the product is unstable under basic conditions or at high temperatures, use a milder base and a lower reaction temperature.[7] Ensure the workup is performed promptly after the reaction is complete.
Starting Material Remains This indicates an incomplete reaction. Refer to the troubleshooting steps for "Low to No Product Yield." Ensure a slight excess of the base and alkylating agent are used.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the secondary amine (1.0 eq.) and a suitable anhydrous solvent like acetonitrile (MeCN) or DMF (to approx. 0.1 M concentration).

  • Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reagent Addition: In a separate flask, dissolve this compound (1.1-1.2 eq.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine suspension at room temperature over 15-20 minutes.

  • Reaction: Stir the reaction at room temperature. If the reaction is slow, it may be gently heated (e.g., to 50-60 °C). Monitor progress by TLC or LC-MS.[7]

  • Work-up: Once the starting amine is consumed, cool the reaction to room temperature. Filter off the inorganic solids and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

Protocol 2: General Procedure for O-Alkylation of a Phenol
  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of the phenol (1.0 eq.) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Reagent Addition: Re-cool the mixture to 0 °C. Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.[3] Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Optimization & Troubleshooting Workflows

Troubleshooting_Workflow Start Reaction Start: Alkylation with This compound Monitor Monitor Reaction (TLC / LC-MS) Start->Monitor Problem Problem Detected? Monitor->Problem LowYield Low / No Conversion Problem->LowYield Yes (Low Yield) MultipleProducts Multiple Products Formed Problem->MultipleProducts Yes (Side Products) Workup Workup & Purify Problem->Workup No CheckBase 1. Check Base (Strength, Freshness) LowYield->CheckBase CheckStoich 1. Check Stoichiometry (Reduce Excess Reagent) MultipleProducts->CheckStoich Success Desired Product Obtained Workup->Success CheckReagent 2. Check Alkylating Agent (Purity, Age) CheckBase->CheckReagent OptimizeTemp 3. Optimize Temperature (Increase Incrementally) CheckReagent->OptimizeTemp ChangeSolvent 4. Change Solvent (Improve Solubility) OptimizeTemp->ChangeSolvent ChangeSolvent->Monitor Re-run SlowAddition 2. Slow Reagent Addition CheckStoich->SlowAddition LowerTemp 3. Lower Temperature SlowAddition->LowerTemp LowerTemp->Monitor Re-run

Caption: Troubleshooting workflow for alkylation reactions.

Problem_Cause_Solution cluster_0 Problem { Problem|Cause|Solution} LowYield Low Yield Inactive Reagent Weak/Wet Base Low Temperature Use Fresh Reagent Use Stronger/Dry Base Increase Temperature Dialkylation Dialkylation Excess Alkylating Agent High Concentration Use 1.1 eq. Reagent Add Reagent Slowly Decomposition Decomposition Temperature Too High Unstable to Base Lower Reaction Temp. Use Milder Base Root Common Issues Root->LowYield Root->Dialkylation Root->Decomposition

Caption: Common problems, causes, and solutions.

References

How to avoid hydrolysis of Methyl 4-(chloromethyl)benzoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling Methyl 4-(chloromethyl)benzoate, with a specific focus on preventing its hydrolysis during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the hydrolysis of this compound?

This compound has two sites susceptible to hydrolysis: the methyl ester and the benzylic chloride.

  • Ester Hydrolysis: This can be catalyzed by either acidic or basic conditions, yielding 4-(chloromethyl)benzoic acid and methanol. The reaction is reversible under acidic conditions.

  • Benzylic Chloride Hydrolysis: The benzylic chloride is reactive and can undergo hydrolysis, particularly in the presence of water or basic conditions, to form Methyl 4-(hydroxymethyl)benzoate. This reaction is generally slower than ester hydrolysis under strongly basic conditions but can be significant.

Q2: Why is it challenging to avoid hydrolysis during the workup of this compound?

The primary challenge lies in the dual reactivity of the molecule. Standard aqueous workup procedures often involve washing with acidic or basic solutions to remove impurities, which can inadvertently promote the hydrolysis of either the ester or the benzylic chloride functional group.

Q3: What are the general principles for a non-hydrolytic workup?

To minimize hydrolysis, the workup should be conducted under neutral or mildly basic conditions, at low temperatures, and with minimal exposure to water. Prompt and efficient drying of the organic phase is also crucial.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of this compound and provides solutions to mitigate hydrolysis.

Problem Potential Cause Recommended Solution
Significant formation of 4-(chloromethyl)benzoic acid (ester hydrolysis) Use of strong aqueous base (e.g., NaOH, KOH) during workup. Prolonged exposure to aqueous basic conditions. Elevated temperatures during workup.Use a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for neutralization.[1][2][3] Keep the temperature low (0-5 °C) during the wash. Minimize the contact time with the aqueous phase.
Presence of Methyl 4-(hydroxymethyl)benzoate (benzyl chloride hydrolysis) Presence of water in the reaction mixture or workup solvents. Use of basic conditions during workup.Ensure all solvents and reagents used in the reaction are anhydrous. During workup, minimize contact with water. Wash with brine (saturated NaCl solution) to remove dissolved water from the organic layer before drying.[1][4]
Product is wet and continues to degrade upon storage Incomplete drying of the organic phase.Use an efficient and neutral drying agent such as anhydrous magnesium sulfate (MgSO₄) or anhydrous sodium sulfate (Na₂SO₄).[1][4] Ensure sufficient drying time (at least 30 minutes) with occasional swirling.
Low overall yield after workup Hydrolysis of either or both functional groups. Mechanical losses during extractions.Follow the recommended non-hydrolytic workup protocol carefully. Ensure complete phase separation during extractions to avoid losing the organic layer.

Experimental Protocols

Recommended Non-Hydrolytic Workup Protocol for this compound

This protocol is designed to purify this compound while minimizing the risk of hydrolysis.

  • Quenching (if applicable): Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was conducted in an acidic medium, it can be carefully quenched by pouring it over ice.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the product into a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

    • Separate the organic layer.

  • Washing Sequence (perform all washes at 0-5 °C):

    • Mild Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently and vent the separatory funnel frequently to release any evolved CO₂ gas.[1][2] This step neutralizes any residual acid.

    • Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate and other water-soluble impurities.

    • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove the bulk of the dissolved water from the organic phase.[1][4]

  • Drying:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][4]

    • Swirl the flask and let it stand for at least 30 minutes to ensure complete removal of water.

  • Filtration and Solvent Removal:

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Hydrolysis_Troubleshooting Troubleshooting Hydrolysis of this compound start Workup Begins check_hydrolysis Check for Hydrolysis Products (e.g., by TLC, NMR) start->check_hydrolysis no_hydrolysis No Significant Hydrolysis check_hydrolysis->no_hydrolysis No hydrolysis_detected Hydrolysis Detected check_hydrolysis->hydrolysis_detected Yes end_product Purified Product no_hydrolysis->end_product ester_hydrolysis Ester Hydrolysis Product Detected (4-(chloromethyl)benzoic acid) hydrolysis_detected->ester_hydrolysis benzyl_hydrolysis Benzyl Chloride Hydrolysis Product Detected (Methyl 4-(hydroxymethyl)benzoate) hydrolysis_detected->benzyl_hydrolysis ester_cause Potential Cause: Strong Base, High Temp, Prolonged Aqueous Contact ester_hydrolysis->ester_cause benzyl_cause Potential Cause: Presence of Water, Basic Conditions benzyl_hydrolysis->benzyl_cause ester_solution Solution: Use Mild Base (NaHCO3), Low Temperature (0-5 °C), Minimize Contact Time ester_cause->ester_solution benzyl_solution Solution: Use Anhydrous Solvents, Wash with Brine, Thorough Drying (MgSO4) benzyl_cause->benzyl_solution ester_solution->end_product benzyl_solution->end_product

Caption: Troubleshooting workflow for identifying and mitigating hydrolysis of this compound.

Non_Hydrolytic_Workup Non-Hydrolytic Workup Protocol step1 1. Quench Reaction (if necessary) step2 2. Extract with Organic Solvent step1->step2 step3 3. Wash with Saturated NaHCO3 (aq) (0-5 °C) step2->step3 step4 4. Wash with Water (0-5 °C) step3->step4 step5 5. Wash with Brine (Saturated NaCl (aq)) step4->step5 step6 6. Dry with Anhydrous MgSO4 step5->step6 step7 7. Filter and Concentrate step6->step7 product Purified this compound step7->product

Caption: Step-by-step experimental workflow for the non-hydrolytic workup of this compound.

References

Technical Support Center: Troubleshooting Unexpected Byproducts in Reactions with Methyl 4-(chloromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving Methyl 4-(chloromethyl)benzoate. The formation of unexpected byproducts can significantly impact reaction yield, purity of the desired product, and overall efficiency of a synthetic route. This resource aims to help you identify, mitigate, and understand the formation of these impurities.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a higher molecular weight byproduct in my reaction. What could it be?

This is a common issue, particularly in reactions where electrophilic activation of the benzyl chloride is possible, such as in Friedel-Crafts type reactions or in the presence of Lewis acids. The most likely byproduct is a dimer or polymer resulting from the self-condensation of this compound.

Possible Byproducts:

  • Dimerization Product: 4,4'-Bis(methoxycarbonyl)diphenylmethane is a common dimeric byproduct.

  • Polymerization: In the presence of strong Lewis acids or initiators, oligomers or polymers of this compound can form.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise stoichiometric amount of your nucleophile or coupling partner. An excess of this compound can favor self-condensation.

  • Temperature Control: Maintain a low and consistent reaction temperature. Friedel-Crafts reactions are often exothermic, and elevated temperatures can promote side reactions.

  • Catalyst Choice and Amount: If a Lewis acid is used, consider using a milder catalyst (e.g., FeCl₃ or ZnCl₂) instead of a strong one like AlCl₃. Carefully control the stoichiometric amount of the catalyst.

  • Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration, which can suppress dimerization.

Q2: My reaction with an amine is giving multiple products and a low yield of the desired secondary amine. What is happening?

Reactions of this compound with primary or secondary amines can lead to over-alkylation, resulting in the formation of tertiary amines or even quaternary ammonium salts.

Possible Byproducts:

  • Tertiary Amine: Reaction of the desired secondary amine product with another molecule of this compound.

  • Quaternary Ammonium Salt: Further reaction of the tertiary amine.

Troubleshooting Steps:

  • Control Stoichiometry: Use an excess of the amine nucleophile relative to this compound. This will increase the probability of the benzyl chloride reacting with the primary or secondary amine rather than the more substituted product.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Shorter reaction times and lower temperatures can help to minimize over-alkylation.

  • Protecting Groups: If possible, consider using a protecting group on the amine if it contains other reactive sites.

Q3: During a Williamson ether synthesis with a phenoxide, I am observing a significant amount of an elimination byproduct. How can I improve the yield of the desired ether?

While this compound is a primary benzyl halide and generally favors SN2 reactions, elimination (E2) can become a competitive pathway, especially with sterically hindered or strongly basic nucleophiles. The primary elimination byproduct would be 4-(methoxymethyl)styrene, though this is less common than with secondary or tertiary halides. A more likely issue with phenoxides is C-alkylation versus the desired O-alkylation.

Troubleshooting Steps:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to generate the alkoxide if possible, although for phenols, bases like NaOH or K₂CO₃ are common.

  • Solvent: Use a polar aprotic solvent such as DMF or DMSO. These solvents favor SN2 reactions over E2.[1]

  • Temperature: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. Higher temperatures tend to favor elimination over substitution.

  • Counter-ion: The choice of counter-ion for the alkoxide can sometimes influence the O- vs. C-alkylation ratio.

Q4: My final product is contaminated with a carboxylic acid. Where is this coming from?

The methyl ester group of this compound or the desired product can be hydrolyzed to the corresponding carboxylic acid, 4-(chloromethyl)benzoic acid or the substituted benzoic acid, respectively.

Causes of Hydrolysis:

  • Acidic or Basic Conditions: The presence of strong acids or bases, especially with water, during the reaction or work-up can lead to ester hydrolysis.

  • Elevated Temperatures: Prolonged heating in the presence of water can also cause hydrolysis.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all reagents and solvents are dry, and perform the reaction under an inert atmosphere if it is sensitive to moisture.

  • Neutral Work-up: If possible, use a neutral work-up procedure. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

  • Purification: The resulting carboxylic acid can often be removed by a basic wash (e.g., with aqueous sodium bicarbonate solution) during the work-up, as the carboxylate salt will be water-soluble.

Data Presentation

The following table summarizes potential unexpected byproducts and provides an estimate of their potential yield under unfavorable conditions. Note that actual yields can vary significantly based on the specific reaction conditions.

Reaction Type Unexpected Byproduct Typical Unfavorable Conditions Potential Yield of Byproduct (%)
Friedel-Crafts Alkylation4,4'-Bis(methoxycarbonyl)diphenylmethaneHigh concentration of Lewis acid, high temperature, excess this compound5 - 30%
Amination (with primary amine)Tertiary AmineEquimolar reactants, prolonged reaction time, high temperature10 - 40%
Williamson Ether SynthesisElimination Product (e.g., 4-(methoxymethyl)styrene)Sterically hindered base, high temperature, non-polar solvent5 - 20%
General Reactions4-(Chloromethyl)benzoic Acid (from hydrolysis)Presence of water with acid or base, prolonged heating5 - 15%

Experimental Protocols

Protocol 1: Identification of Dimer Byproduct by GC-MS

This protocol outlines a general procedure for the analysis of a reaction mixture to identify the presence of the dimeric byproduct, 4,4'-Bis(methoxycarbonyl)diphenylmethane.

1. Sample Preparation:

  • Quench a small aliquot of the reaction mixture.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Dissolve the residue in a small amount of a volatile solvent suitable for GC-MS analysis (e.g., dichloromethane or ethyl acetate).

2. GC-MS Analysis:

  • GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 280-300 °C) to ensure elution of the higher molecular weight byproduct.

  • MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 50-500.

  • Identification: Look for a molecular ion peak corresponding to the dimer (C₁₇H₁₆O₄, MW = 284.31 g/mol ) and characteristic fragmentation patterns.

Protocol 2: Minimizing and Removing Hydrolysis Byproduct

This protocol provides steps to minimize the formation of 4-(chloromethyl)benzoic acid and remove it if it forms.

Minimization:

  • Dry all solvents and reagents before use.

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • If an aqueous work-up is required, keep the contact time with acidic or basic solutions to a minimum and perform extractions at low temperatures.

Removal:

  • After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the product free of the acidic byproduct.

Visualizations

Reaction Pathways Leading to Byproducts

Byproduct_Formation cluster_main Desired Reactions cluster_byproducts Unexpected Byproduct Formation MCMB This compound Desired_Product Desired Product (e.g., Ether, Amine) MCMB->Desired_Product Nucleophile (e.g., RO⁻, R₂NH) Dimer Dimerization (e.g., 4,4'-Bis(methoxycarbonyl)diphenylmethane) MCMB->Dimer Self-condensation (e.g., Lewis Acid) Overalkylation Over-alkylation (Tertiary Amine/Quaternary Salt) MCMB->Overalkylation Excess MCMB with Amine Product Elimination Elimination Product MCMB->Elimination Strong/Bulky Base Hydrolysis Hydrolysis (Carboxylic Acid) MCMB->Hydrolysis H₂O, H⁺ or OH⁻ Polymer Polymerization Dimer->Polymer Further Reaction

Caption: Potential reaction pathways for this compound.

Troubleshooting Workflow for Unexpected Byproducts

Troubleshooting_Workflow Start Unexpected Byproduct Detected Identify Identify Byproduct (e.g., GC-MS, NMR) Start->Identify Byproduct_Type Byproduct Type? Identify->Byproduct_Type Dimer_Polymer Dimer / Polymer Byproduct_Type->Dimer_Polymer High MW Overalkylation Over-alkylation Byproduct_Type->Overalkylation Amine Reaction Elimination Elimination Byproduct_Type->Elimination Alkene Formation Hydrolysis Hydrolysis Byproduct_Type->Hydrolysis Carboxylic Acid Action_Dimer Adjust Stoichiometry Lower Temperature Change Catalyst Slow Addition Dimer_Polymer->Action_Dimer Action_Overalkylation Use Excess Amine Monitor Reaction Time Lower Temperature Overalkylation->Action_Overalkylation Action_Elimination Use Polar Aprotic Solvent Lower Temperature Less Bulky Base Elimination->Action_Elimination Action_Hydrolysis Use Anhydrous Conditions Neutral Work-up Hydrolysis->Action_Hydrolysis End Optimized Reaction Action_Dimer->End Action_Overalkylation->End Action_Elimination->End Action_Hydrolysis->End

Caption: A logical workflow for troubleshooting unexpected byproducts.

References

Improving the efficiency of esterification with Methyl 4-(chloromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the esterification of alcohols using Methyl 4-(chloromethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in an esterification reaction?

A1: The main challenge arises from the two reactive sites on the molecule: the methyl ester and the benzylic chloride. While the goal is typically to hydrolyze the methyl ester and form a new ester with a different alcohol (transesterification) or to perform reactions on the aromatic ring, the chloromethyl group is susceptible to nucleophilic substitution. This can lead to side reactions, particularly if the alcohol reactant or other nucleophiles are present in the reaction mixture.

Q2: What is the most common method for esterification involving this compound?

A2: The most analogous and commonly employed method is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid (in this case, the product of hydrolysis of the methyl ester) with an excess of the desired alcohol in the presence of a strong acid catalyst. However, direct transesterification can also be attempted.

Q3: How can I minimize side reactions at the chloromethyl group?

A3: To minimize nucleophilic attack on the chloromethyl group, it is crucial to control the reaction conditions. Using a non-nucleophilic acid catalyst is a key step. Additionally, keeping the reaction temperature as low as possible while still achieving a reasonable reaction rate can help. Protecting the chloromethyl group is another, more complex, strategy.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. You can spot the reaction mixture, the starting material (this compound), and the alcohol on a TLC plate to visualize the consumption of reactants and the formation of the product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield The esterification reaction is reversible and may have reached equilibrium.[1]Use a large excess of the alcohol reactant to shift the equilibrium towards the product. Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves.
The acid catalyst may be insufficient or deactivated.Ensure a catalytic amount (typically 1-5 mol%) of a strong, non-nucleophilic acid catalyst is used.
The reaction time may be too short.Monitor the reaction by TLC until the starting material is consumed.
Formation of Multiple Products The chloromethyl group is undergoing nucleophilic substitution with the alcohol or other nucleophiles.Use a less nucleophilic alcohol if possible, or protect the chloromethyl group prior to esterification. Lowering the reaction temperature can also reduce the rate of side reactions.
Polymerization or other side reactions are occurring.This may be indicated by the formation of a dark brown or black reaction mixture. Use milder reaction conditions, such as a lower temperature or a different catalyst.
Difficulty in Product Isolation The product is soluble in the aqueous layer during workup.If the product ester is small and has some water solubility, it may be lost during aqueous washes. Minimize the volume of water used for extraction and consider back-extracting the aqueous layers with an organic solvent.
An emulsion has formed during extraction.Add brine (a saturated solution of NaCl) to the separatory funnel to help break the emulsion.
Unreacted starting material is co-eluting with the product during chromatography.Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.

Experimental Protocols

General Protocol for Fischer-Speier Esterification with an Alcohol

This protocol is a general guideline and should be optimized for the specific alcohol being used.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a large excess of the desired anhydrous alcohol (the alcohol can also serve as the solvent).

  • Catalyst Addition : Carefully add a catalytic amount of a strong, non-nucleophilic acid (e.g., p-toluenesulfonic acid, 1-2 mol%).

  • Reaction : Heat the mixture to a gentle reflux. Monitor the reaction progress using TLC.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated solution of sodium bicarbonate.

  • Extraction : Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification : Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table presents hypothetical, yet realistic, data for the esterification of an alcohol with 4-(chloromethyl)benzoic acid (the hydrolyzed form of the methyl ester) under various conditions to illustrate the impact of different parameters on yield.

Catalyst Alcohol Equivalents Temperature (°C) Reaction Time (h) Yield (%)
H₂SO₄ (catalytic)5801265
p-TsOH (catalytic)5801270
p-TsOH (catalytic)10801285
p-TsOH (catalytic)10602475
No Catalyst108024<5

Visualizations

Reaction Pathway: Fischer-Speier Esterification

Fischer_Esterification RCOOH 4-(chloromethyl)benzoic Acid Protonated_Acid Protonated Carbonyl RCOOH->Protonated_Acid + H+ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol Alcohol (R'-OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Loss Loss of Water Proton_Transfer->Water_Loss Ester Ester Product Water_Loss->Ester - H2O Catalyst_Regen Catalyst Regeneration Ester->Catalyst_Regen - H+

Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification.

Experimental Workflow

Experimental_Workflow Start Start: Combine Reactants & Catalyst Reflux Heat to Reflux Start->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Aqueous Workup & Neutralization Monitor->Workup Reaction Complete Extract Extract with Organic Solvent Workup->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Isolated Product Purify->End

Caption: A typical experimental workflow for esterification and purification.

Troubleshooting Logic

Troubleshooting_Logic Problem Low Yield or Impure Product Check_Equilibrium Is the reaction at equilibrium? Problem->Check_Equilibrium Check TLC for starting material Check_Side_Reactions Are there side products? Problem->Check_Side_Reactions Check TLC/NMR for extra spots/peaks Check_Purification Is the purification effective? Problem->Check_Purification Analyze crude vs. pure samples Solution_Equilibrium Increase alcohol excess or remove water. Check_Equilibrium->Solution_Equilibrium Solution_Side_Reactions Lower temperature or change catalyst. Check_Side_Reactions->Solution_Side_Reactions Solution_Purification Optimize chromatography conditions. Check_Purification->Solution_Purification

Caption: A decision tree for troubleshooting common esterification issues.

References

Dealing with emulsion formation during the workup of benzoate esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with emulsion formation during the workup of benzoate esters.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of my benzoate ester synthesis?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1] In the context of a benzoate ester workup, this typically occurs during the liquid-liquid extraction step when the organic layer (containing your ester) and an aqueous wash solution fail to separate cleanly.

Emulsion formation is often caused by:

  • Surfactant-like molecules: Byproducts or unreacted starting materials can act as surfactants, reducing the interfacial tension between the organic and aqueous layers and stabilizing the dispersed droplets.[1]

  • Fine solid particles: Finely divided solids can accumulate at the interface of the two liquids, preventing the droplets from coalescing.[2]

  • Vigorous shaking: Excessive agitation of the separatory funnel can create very small droplets that are slow to coalesce.[3]

  • High concentration of the ester: A high concentration of the product in the organic layer can sometimes contribute to emulsion formation.

Q2: How can I prevent emulsions from forming in the first place?

Prevention is often easier than breaking an emulsion.[1] Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient extraction without excessive agitation.[3]

  • Solvent Choice: If you consistently encounter emulsions with a particular solvent, consider switching to an alternative. For example, dichloromethane is known to form emulsions more readily than ethyl acetate in some cases.

  • Pre-emptive Salting Out: Before extraction, you can add a small amount of a neutral salt, like sodium chloride, to the aqueous layer to increase its ionic strength. This can often prevent emulsion formation.[4][5]

Q3: What are the most common methods to break an emulsion once it has formed?

Several techniques can be employed to break an emulsion. The choice of method depends on the nature of the emulsion and the materials involved. Common methods include:

  • Salting Out: Adding a saturated solution of sodium chloride (brine) is a widely used and effective technique.[6]

  • pH Adjustment: Altering the pH of the aqueous layer can sometimes destabilize the emulsion.[4]

  • Addition of a Different Organic Solvent: A small amount of a different organic solvent can change the polarity of the organic phase and help break the emulsion.[3]

  • Centrifugation: This is a very effective mechanical method for breaking emulsions.[4]

  • Filtration: Passing the emulsified mixture through a filter aid like Celite® or a plug of glass wool can physically remove the material that is stabilizing the emulsion.[2]

  • Gentle Heating: Applying gentle heat can sometimes help to break an emulsion, but caution must be exercised to avoid degrading the product.[3]

  • Time: Simply allowing the separatory funnel to stand undisturbed for a period (e.g., 30 minutes to a few hours) can sometimes be sufficient for the layers to separate on their own.[2][7]

Troubleshooting Guide

This guide provides a systematic approach to dealing with emulsion formation.

Emulsion_Troubleshooting start Emulsion Formed During Workup patience Allow to Stand (30-60 min) start->patience check_separation Check for Layer Separation patience->check_separation brine Add Saturated NaCl (Brine) check_separation2 Check for Layer Separation brine->check_separation2 ph_adjust Adjust pH of Aqueous Layer check_separation3 Check for Layer Separation ph_adjust->check_separation3 centrifuge Centrifugation check_separation5 Check for Layer Separation centrifuge->check_separation5 filtration Filter through Celite® or Glass Wool filtration->check_separation5 solvent_add Add a Different Organic Solvent check_separation4 Check for Layer Separation solvent_add->check_separation4 check_separation->brine No success Problem Solved: Proceed with Workup check_separation->success Yes check_separation2->ph_adjust No check_separation2->success Yes check_separation3->solvent_add No check_separation3->success Yes check_separation4->centrifuge No check_separation4->success Yes check_separation5->success Yes

Caption: Troubleshooting workflow for breaking emulsions.

Quantitative Data

Table 1: Effect of Centrifugation on Emulsion Breaking

ParameterValueObservationSource
Centrifugal Speed5000 rpmComplete phase separation[8]
Centrifugation Time15 - 16 minSufficient for breaking the emulsion[8]
Recommended General Speed8,000 rpmA good starting point for many applications[9]

Note: The effectiveness of centrifugation is dependent on the specific emulsion characteristics.

Table 2: Influence of pH on Extraction Efficiency and Emulsion Stability

pH of Feed PhasePb²⁺ Extraction Efficiency (%)Cu²⁺ Extraction Efficiency (%)Cd²⁺ Extraction Efficiency (%)Emulsion Breakage (%)Source
285.387.476.612.7[10]
410010098Not specified (implied lower)[10]

Note: This data is from a study on metal ion extraction using an emulsion liquid membrane and illustrates the significant impact pH can have on both extraction and emulsion stability.[10]

Table 3: Effect of Brine (NaCl) Concentration on Emulsion Stability

NaCl Concentration (g/L)ObservationSource
24.12Emulsion remained stable for almost 24 hours[11]
32.39Emulsion became unstable after 6 hours[11]
60, 150, 220As NaCl concentration increases, droplet size grows and size distribution becomes wider, leading to decreased stability.[11]

Note: This data is from a study on water-in-crude oil emulsions and demonstrates that increasing brine concentration generally decreases emulsion stability.[11]

Experimental Protocols

Protocol 1: Breaking an Emulsion using Brine (Salting Out)

  • Preparation: Prepare a saturated aqueous solution of sodium chloride (brine).

  • Procedure: a. Transfer the emulsified mixture to a separatory funnel. b. Add a volume of brine equal to approximately 10-20% of the total volume of the emulsified mixture. c. Gently swirl the separatory funnel. Do not shake vigorously. d. Allow the funnel to stand and observe for phase separation. This may take several minutes. e. Once the layers have separated, drain the aqueous layer and proceed with the workup.

Protocol 2: Breaking an Emulsion by Filtration through Celite®

Filtration_Workflow setup Set up Vacuum Filtration Apparatus (Büchner funnel, filter flask, filter paper) precoat Add a ~1-2 cm Layer of Celite® onto the Filter Paper setup->precoat wet Wet the Celite® Pad with the Organic Solvent being used precoat->wet apply_vacuum Apply Gentle Vacuum to Settle the Pad wet->apply_vacuum filter_emulsion Pour the Emulsified Mixture through the Celite® Pad apply_vacuum->filter_emulsion collect Collect the Biphasic Filtrate in the Filter Flask filter_emulsion->collect separate Transfer Filtrate to a Separatory Funnel and Separate the Layers collect->separate

Caption: Experimental workflow for emulsion filtration.

  • Apparatus Setup: Assemble a vacuum filtration apparatus using a Büchner funnel and a filter flask. Place a piece of filter paper in the funnel.

  • Prepare Celite® Pad: Add a 1-2 cm layer of Celite® onto the filter paper.

  • Settle the Pad: Wet the Celite® with the organic solvent used in your extraction. Apply a gentle vacuum to compact the Celite® into a uniform pad.

  • Filtration: Pour the entire emulsified mixture through the Celite® pad under gentle vacuum. The Celite® will trap the fine particulates that are stabilizing the emulsion.[2]

  • Collection and Separation: The filtrate in the flask should be a biphasic mixture (two distinct layers). Transfer this to a clean separatory funnel and separate the layers.

Protocol 3: Breaking an Emulsion using Centrifugation

  • Preparation: a. Transfer the emulsified mixture into appropriate centrifuge tubes. b. Ensure the centrifuge is balanced by placing a tube with an equal volume of a solvent of similar density opposite your sample tube.[9]

  • Procedure: a. Place the balanced tubes in the centrifuge. b. Centrifuge the mixture at a moderate speed (e.g., 3000-5000 rpm) for 10-20 minutes. c. After centrifugation, carefully remove the tubes. The mixture should be separated into distinct aqueous and organic layers, possibly with a solid pellet at the bottom. d. Carefully decant or pipette the layers to separate them.[3]

References

Technical Support Center: Optimizing Reactions with Methyl 4-(chloromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving Methyl 4-(chloromethyl)benzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a question-and-answer format.

Williamson Ether Synthesis & Nucleophilic Substitution Reactions

Question 1: Why is the yield of my Williamson ether synthesis using this compound unexpectedly low?

Answer:

Low yields in the Williamson ether synthesis with this compound can stem from several factors. A primary concern is the competition with a side elimination reaction (E2 mechanism), which is more prevalent with sterically hindered reactants.[1][2] Another common issue is an incomplete reaction due to the choice of base or solvent.[1]

Possible Causes and Solutions:

Issue Potential Cause Recommended Solution Expected Outcome
Low Conversion Incomplete deprotonation of the alcohol. Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the alkoxide.[2]Increased reaction rate and higher conversion to the desired ether product.
Poor nucleophilicity of the alkoxide. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the alkoxide.[1][3]Faster reaction and improved yield.
Side Product Formation E2 Elimination. This compound is a primary halide, which minimizes this risk. However, ensure the reaction temperature is not excessively high, as lower temperatures favor the SN2 reaction over E2 elimination.[1]Reduction in alkene byproducts and an increase in the ether yield.
C-alkylation of phenoxides. When using a phenoxide as the nucleophile, the choice of solvent is critical. Polar aprotic solvents (e.g., DMF) favor the desired O-alkylation, while protic solvents can increase the formation of C-alkylation byproducts.[1]Increased selectivity for the O-alkylated ether product.
Hydrolysis of this compound. Ensure all reactants and solvents are anhydrous, as water can react with the alkyl halide, especially under basic conditions.Minimized formation of 4-(hydroxymethyl)benzoate byproducts.

Question 2: My nucleophilic substitution reaction with this compound is slow and does not go to completion. How can I improve the reaction rate?

Answer:

A sluggish reaction is often due to suboptimal reaction conditions that do not sufficiently promote the desired SN2 pathway. The use of a phase transfer catalyst (PTC) can significantly accelerate the reaction rate in biphasic systems.

Recommendations to Enhance Reaction Rate:

  • Employ a Phase Transfer Catalyst (PTC): For reactions involving a water-soluble nucleophile and an organic-soluble substrate like this compound, a PTC such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can facilitate the transfer of the nucleophile to the organic phase where the reaction occurs.[4][5] This leads to faster reaction times and potentially higher yields.[5]

  • Optimize Solvent Choice: As mentioned previously, polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the anionic reactant, leading to a faster SN2 reaction.[3]

  • Increase Temperature: Cautiously increasing the reaction temperature can enhance the reaction rate. However, be mindful that excessive heat can promote side reactions like elimination.[1][4] A typical temperature range for Williamson ether synthesis is 50-100 °C.[4]

Suzuki-Miyaura Cross-Coupling Reactions

Question 3: I am observing significant homocoupling of my boronic acid reagent and low yield of the desired cross-coupled product with this compound. What is the cause and how can I prevent this?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen.[6] The choice of solvent and base can also significantly influence the extent of this side reaction.

Strategies to Minimize Homocoupling:

Issue Potential Cause Recommended Solution Expected Outcome
Significant Homocoupling Presence of oxygen. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[6]Reduced formation of the boronic acid homodimer and increased yield of the cross-coupled product.
Inappropriate solvent system. The solvent can have a dramatic effect on suppressing homocoupling. For some systems, using ethanol as a solvent has been shown to significantly reduce or eliminate this side reaction.[7]Increased selectivity for the desired cross-coupling product.
Low Yield Catalyst deactivation. The active Pd(0) catalyst can be sensitive to oxygen.[6] Ensure rigorous degassing and consider using a fresh catalyst or a pre-catalyst that is readily reduced in situ.[8]Improved catalyst lifetime and higher product yield.
Suboptimal base selection. The base is crucial for the transmetalation step. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ to find the optimal conditions for your specific substrates.[6][9]Enhanced reaction rate and yield.

Question 4: My Suzuki-Miyaura coupling reaction with this compound is not proceeding. What are the likely causes for a complete lack of reaction?

Answer:

A complete failure of the reaction to initiate often points to a fundamental issue with the catalyst or the reaction setup.

Troubleshooting a Stalled Reaction:

  • Inactive Catalyst: The primary suspect is an inactive palladium catalyst. This can be due to oxidation from exposure to air.[6] Ensure your palladium source is active and that the reaction is conducted under strictly anaerobic conditions.

  • Ligand Issues: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[6] For benzylic chlorides, ligands like JohnPhos have been found to be effective.[10]

  • Incorrect Base: The base plays a critical role in activating the boronic acid. An inappropriate or weak base can prevent the catalytic cycle from proceeding.[6]

  • Purity of Reagents: Impurities in the starting materials, particularly in the boronic acid, can inhibit the catalyst.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for reactions with this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Protocol for Williamson Ether Synthesis using a Phase Transfer Catalyst
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alcohol (1.0 eq.), the aqueous base (e.g., 50% NaOH), and the phase transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol%).

  • Addition of Substrate: Add this compound (1.0-1.2 eq.) dissolved in a suitable organic solvent (e.g., toluene or dichloromethane).

  • Reaction: Heat the mixture with vigorous stirring at a temperature between 50-80 °C.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, separate the organic and aqueous layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
  • Reaction Setup: In a Schlenk flask, combine the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., JohnPhos, 1.1-1.2 eq. relative to Pd), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Addition of Reagents: Add the arylboronic acid (1.2-1.5 eq.), this compound (1.0 eq.), and the degassed solvent (e.g., DMF or a mixture of THF/water).[10][11]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-100 °C) with vigorous stirring.[9][11]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for Williamson ether synthesis with this compound?

A1: The Williamson ether synthesis is a nucleophilic substitution reaction and typically does not require a catalyst in the traditional sense.[4] However, for biphasic reactions, a phase transfer catalyst (PTC) like a quaternary ammonium salt is highly recommended to improve reaction rates and yields.[4]

Q2: Which palladium catalyst is most effective for the Suzuki-Miyaura coupling of this compound?

A2: The choice of palladium catalyst and ligand is crucial. For benzylic chlorides, which can be less reactive than bromides, catalyst systems employing bulky, electron-rich phosphine ligands are often preferred.[9] A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a ligand such as JohnPhos has been shown to be effective for such couplings.[10]

Q3: What are the main side products to expect in reactions with this compound?

A3: In Williamson ether synthesis, the primary side product is typically the elimination product (an alkene), although this is less of a concern with a primary halide like this compound.[1] With phenoxide nucleophiles, C-alkylation can be a significant side reaction.[1] In Suzuki-Miyaura couplings, the main side product is often the homocoupled product of the boronic acid.[6]

Q4: How can I purify the final product of my reaction?

A4: The most common method for purifying the products of these reactions is column chromatography on silica gel.[6][9] The choice of eluent will depend on the polarity of the product. Recrystallization can also be an effective purification method for solid products.

Q5: What safety precautions should be taken when working with this compound?

A5: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Visualizations

experimental_workflow_williamson start Start setup Reaction Setup (Alcohol, Base, PTC, Solvent) start->setup add_substrate Add this compound setup->add_substrate react Heat and Stir (50-80 °C) add_substrate->react monitor Monitor Progress (TLC/GC-MS) react->monitor monitor->react Incomplete workup Work-up (Extraction and Washing) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: Experimental workflow for Williamson ether synthesis.

logical_relationship_suzuki cluster_suzuki Suzuki-Miyaura Coupling Optimization catalyst Catalyst System (Pd Precursor + Ligand) outcome Desired Outcome: High Yield & Selectivity catalyst->outcome Optimized issue Potential Issues: Low Yield, Homocoupling catalyst->issue Suboptimal base Base (K2CO3, K3PO4, etc.) base->outcome Optimized base->issue Suboptimal solvent Solvent (DMF, THF/H2O, etc.) solvent->outcome Optimized solvent->issue Suboptimal conditions Reaction Conditions (Temperature, Inert Atmosphere) conditions->outcome Optimized conditions->issue Suboptimal

Caption: Key factors influencing Suzuki-Miyaura coupling outcomes.

References

Identifying impurities in Methyl 4-(chloromethyl)benzoate by NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the NMR spectroscopic analysis of Methyl 4-(chloromethyl)benzoate.

Troubleshooting and FAQs

Q1: My ¹H NMR spectrum of this compound shows unexpected peaks. What could they be?

A1: Unexpected peaks in your ¹H NMR spectrum likely indicate the presence of impurities. The identity of the impurity can often be deduced by the chemical shift (δ) and multiplicity of the unexpected signals. Refer to the data table below to compare the chemical shifts of your unknown peaks with those of common impurities.

Q2: I see a broad singlet around δ 10-12 ppm. What is this?

A2: A broad singlet in this region is characteristic of a carboxylic acid proton. This suggests the presence of 4-(Chloromethyl)benzoic acid, a potential hydrolysis product or an unreacted starting material from some synthetic routes.

Q3: There's a singlet at approximately δ 4.7 ppm. What could this correspond to?

A3: A singlet around δ 4.7 ppm is indicative of a benzylic alcohol proton (-CH₂OH). This signal, along with a corresponding singlet for the methylene protons, suggests the presence of Methyl 4-(hydroxymethyl)benzoate. This can be a byproduct of hydrolysis of the chloromethyl group.

Q4: I have a singlet around δ 8.1 ppm and another around δ 3.9 ppm that don't match my product.

A4: These signals are characteristic of Dimethyl terephthalate. The singlet around δ 8.1 ppm corresponds to the aromatic protons, and the singlet around δ 3.9 ppm is from the two equivalent methyl ester groups. This could be a byproduct if your synthesis involved oxidation of a p-xylene derivative.

Q5: My aromatic region is more complex than the expected two doublets. Why?

A5: While this compound should show two doublets in the aromatic region, the presence of other aromatic impurities can lead to overlapping signals and a more complex pattern. Carefully analyze the chemical shifts and coupling constants to identify the individual components. For instance, the presence of Methyl 4-methylbenzoate would introduce another pair of doublets in a similar region.

Q6: I see a singlet around δ 2.4 ppm. What does this indicate?

A6: A singlet around δ 2.4 ppm is characteristic of a benzylic methyl group. This suggests the presence of Methyl 4-methylbenzoate or p-xylene as an impurity.

Data Presentation: NMR Spectral Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound and common impurities in CDCl₃.

Compound NameStructure¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound ~8.0 (d, 2H), ~7.45 (d, 2H), ~4.6 (s, 2H), ~3.9 (s, 3H)~166.5 (C=O), ~142.0 (C), ~130.2 (CH), ~129.0 (C), ~128.8 (CH), ~52.3 (OCH₃), ~45.2 (CH₂Cl)
4-(Chloromethyl)benzoic acid~11.0 (br s, 1H), ~8.1 (d, 2H), ~7.5 (d, 2H), ~4.6 (s, 2H)~171.5 (C=O), ~143.0 (C), ~130.5 (CH), ~130.0 (C), ~129.0 (CH), ~45.0 (CH₂Cl)
Methyl 4-(hydroxymethyl)benzoate[1]~8.0 (d, 2H), ~7.4 (d, 2H), ~4.7 (s, 2H), ~3.9 (s, 3H)[1]~167.0 (C=O), ~146.0 (C), ~130.0 (CH), ~129.5 (C), ~127.0 (CH), ~64.5 (CH₂OH), ~52.0 (OCH₃)
Dimethyl terephthalate[2][3]~8.1 (s, 4H), ~3.95 (s, 6H)[2][3]~166.0 (C=O), ~134.0 (C), ~129.5 (CH), ~52.5 (OCH₃)
Methyl 4-methylbenzoate[4]~7.9 (d, 2H), ~7.2 (d, 2H), ~3.9 (s, 3H), ~2.4 (s, 3H)[4]~167.0 (C=O), ~143.5 (C), ~129.5 (CH), ~129.0 (CH), ~128.0 (C), ~52.0 (OCH₃), ~21.5 (CH₃)
p-Xylene~7.1 (s, 4H), ~2.3 (s, 6H)~137.0 (C), ~129.0 (CH), ~21.0 (CH₃)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent, concentration, and instrument.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

  • Weighing the Sample: Accurately weigh approximately 5-25 mg of the this compound sample into a clean, dry vial.[5]

  • Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for this compound as it provides good solubility and its residual peak at δ 7.26 ppm serves as a convenient internal reference.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.[6]

  • Mixing: Gently swirl the vial to ensure the sample is completely dissolved. If necessary, the sample can be gently warmed or sonicated to aid dissolution.

  • Filtering: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to ensure homogeneity before acquiring the spectrum.

Mandatory Visualization

Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying an unknown impurity in a sample of this compound using NMR spectroscopy.

Impurity_Identification_Workflow Workflow for Impurity Identification in this compound by NMR start Acquire ¹H NMR Spectrum of Sample check_impurities Are there unexpected peaks? start->check_impurities end Sample is Pure check_impurities->end No analyze_peaks Analyze Chemical Shift (δ) and Multiplicity of Impurity Peaks check_impurities->analyze_peaks Yes peak_10_12 Broad singlet at δ ~10-12 ppm? analyze_peaks->peak_10_12 peak_4_7 Singlet at δ ~4.7 ppm? peak_10_12->peak_4_7 No impurity_acid Impurity: 4-(Chloromethyl)benzoic acid peak_10_12->impurity_acid Yes peak_8_1_3_9 Singlets at δ ~8.1 and ~3.9 ppm? peak_4_7->peak_8_1_3_9 No impurity_alcohol Impurity: Methyl 4-(hydroxymethyl)benzoate peak_4_7->impurity_alcohol Yes peak_2_4 Singlet at δ ~2.4 ppm? peak_8_1_3_9->peak_2_4 No impurity_diester Impurity: Dimethyl terephthalate peak_8_1_3_9->impurity_diester Yes impurity_methyl Impurity: Methyl 4-methylbenzoate or p-Xylene peak_2_4->impurity_methyl Yes further_analysis Further 2D NMR or MS analysis may be required for confirmation peak_2_4->further_analysis No / Unidentified impurity_acid->further_analysis impurity_alcohol->further_analysis impurity_diester->further_analysis impurity_methyl->further_analysis

References

Validation & Comparative

A Comparative Guide to Carboxyl Protection: Methyl 4-(chloromethyl)benzoate vs. Benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. For the protection of carboxylic acids, both benzyl esters and substituted benzyl esters are widely employed due to their general stability and versatile deprotection methods. This guide provides a detailed, objective comparison of two common reagents for this purpose: the traditional benzyl bromide and the substituted methyl 4-(chloromethyl)benzoate. The latter introduces the p-carbomethoxybenzyl (Cbz-Me) protecting group, offering distinct advantages in terms of deprotection options and orthogonality. This comparison is supported by experimental data to aid in the rational design of synthetic strategies.

Introduction to the Protecting Groups

Benzyl Bromide is a classic and widely used reagent for the introduction of the benzyl (Bn) protecting group for carboxylic acids. Benzyl esters are known for their robustness and are stable to a wide range of non-reductive conditions.

This compound is a substituted benzylating agent that forms the p-carbomethoxybenzyl ester. The presence of the electron-withdrawing methyl ester group on the phenyl ring significantly influences the stability and cleavage conditions of this protecting group compared to the simple benzyl group. While direct comparative studies are limited, the behavior of the closely related p-methoxybenzyl (PMB) group provides valuable insights into the properties of the p-carbomethoxybenzyl group, particularly its increased acid lability.

Performance Comparison: Stability and Deprotection

The primary distinction between the benzyl and the p-carbomethoxybenzyl protecting groups lies in their differential stability towards acidic and reductive conditions. This difference is the foundation of their potential orthogonality in complex syntheses.

Protecting GroupReagentStabilityCommon Deprotection Methods
Benzyl (Bn) Benzyl bromideStable to acidic and basic conditions.Catalytic Hydrogenolysis (H₂, Pd/C)[1][2]
p-Carbomethoxybenzyl This compoundLess stable to acidic conditions.Mild Acidolysis (e.g., TFA)[3][4], Catalytic Hydrogenolysis

Key Differences in Lability:

The electron-withdrawing nature of the p-carbomethoxy group is expected to destabilize the benzylic carbocation intermediate formed during acid-catalyzed cleavage, making it more labile than the unsubstituted benzyl group. This is in contrast to the electron-donating p-methoxy group in PMB esters, which strongly stabilizes the carbocation and thus renders PMB esters highly acid-labile. While the p-carbomethoxybenzyl group is more acid-labile than the benzyl group, it is expected to be more stable than the PMB group.

This differential stability allows for selective deprotection. For instance, a p-carbomethoxybenzyl ester could potentially be cleaved under acidic conditions that leave a benzyl ester intact.

Experimental Data and Protocols

Protection of Carboxylic Acids

The formation of both benzyl and p-carbomethoxybenzyl esters typically proceeds via a Williamson ether-type synthesis, where the carboxylate anion displaces the halide from the corresponding benzylic halide.

Table 1: Comparison of Carboxyl Protection Methods

ParameterThis compoundBenzyl Bromide
Reaction Type SN2SN2
Typical Base Cs₂CO₃, K₂CO₃, Et₃NCs₂CO₃, K₂CO₃, Et₃N
Typical Solvent DMF, AcetonitrileDMF, Acetonitrile
Reaction Time 1-12 hours1-12 hours
Typical Yield Good to ExcellentGood to Excellent
Experimental Protocol: Protection of a Generic Carboxylic Acid

Protocol 1: Benzylation using Benzyl Bromide

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add potassium carbonate (1.5 equiv).

  • Add benzyl bromide (1.2 equiv) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the benzyl ester.

Protocol 2: Protection using this compound

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous acetonitrile, add cesium carbonate (1.5 equiv).

  • Add a solution of this compound (1.2 equiv) in acetonitrile dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 2-8 hours, monitoring by TLC.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the p-carbomethoxybenzyl ester.

Deprotection of Benzyl and p-Carbomethoxybenzyl Esters

The key advantage of using this compound lies in the expanded options for deprotection of the resulting ester.

Table 2: Comparison of Deprotection Methods

MethodBenzyl Esterp-Carbomethoxybenzyl Ester (inferred from PMB ester data)Orthogonality
Catalytic Hydrogenolysis Readily cleaved (H₂, Pd/C)[1][2]Readily cleaved (H₂, Pd/C)Not orthogonal
Acidolysis (TFA) Stable to mild TFA; requires strong acid (e.g., HBr/AcOH) for cleavage.Cleaved with mild TFA (e.g., 10-50% in DCM).[3][4]Orthogonal : p-carbomethoxybenzyl ester can be cleaved in the presence of a benzyl ester.[3]
Oxidative Cleavage (DDQ) StableExpected to be stable (PMB esters are stable to DDQ).[3]Not applicable
Experimental Protocol: Deprotection

Protocol 3: Hydrogenolysis of a Benzyl or p-Carbomethoxybenzyl Ester

  • Dissolve the ester (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Carefully add 10% Palladium on carbon (Pd/C) (10 mol%).

  • Stir the suspension vigorously under an atmosphere of hydrogen (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

Protocol 4: Acidic Cleavage of a p-Carbomethoxybenzyl Ester

  • Dissolve the p-carbomethoxybenzyl ester (1.0 equiv) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-50% v/v) to the solution at room temperature.[3]

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene may be necessary to remove residual TFA.

  • Purify the crude product as required.

Mandatory Visualizations

Reaction Pathways

Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Carboxylic_Acid R-COOH BnBr Benzyl Bromide Carboxylic_Acid->BnBr Base CbzMeCl This compound Carboxylic_Acid->CbzMeCl Base Bn_Ester R-COOBn BnBr->Bn_Ester Sₙ2 CbzMe_Ester R-COOCbz-Me CbzMeCl->CbzMe_Ester Sₙ2 Deprotected_Acid1 R-COOH Bn_Ester->Deprotected_Acid1 H₂/Pd-C Deprotected_Acid2 R-COOH CbzMe_Ester->Deprotected_Acid2 H₂/Pd-C Deprotected_Acid3 R-COOH CbzMe_Ester->Deprotected_Acid3 TFA Orthogonality Start Molecule with both Bn and Cbz-Me esters TFA_Cleavage Treat with TFA Start->TFA_Cleavage Selective Cleavage Hydrogenolysis Treat with H₂/Pd-C Start->Hydrogenolysis Non-selective Cleavage Bn_Ester_Only Molecule with Bn ester only TFA_Cleavage->Bn_Ester_Only Cbz-Me group removed Fully_Deprotected1 Fully Deprotected Carboxylic Acid Hydrogenolysis->Fully_Deprotected1 Fully_Deprotected2 Fully Deprotected Carboxylic Acid Hydrogenolysis->Fully_Deprotected2 Both groups removed Bn_Ester_Only->Hydrogenolysis Further Deprotection CbzMe_Ester_Only Molecule with Cbz-Me ester only (Not a standard orthogonal route)

References

A Comparative Guide to Esterification: Diazomethane vs. Methyl 4-(chloromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the esterification of carboxylic acids is a fundamental transformation. The choice of reagent is critical, influencing reaction efficiency, substrate compatibility, and, most importantly, safety. This guide provides an objective comparison between two alkylating agents used for this purpose: the highly reactive diazomethane and the less volatile methyl 4-(chloromethyl)benzoate, supported by experimental data and detailed protocols.

Introduction to the Reagents

Diazomethane (CH₂N₂) is a well-known, highly efficient reagent for the methylation of carboxylic acids.[1][2] It is a yellow gas at room temperature, typically generated in situ and used as a solution in an inert solvent like ether. Its utility lies in its ability to produce methyl esters under very mild conditions with near-quantitative yields, often requiring minimal purification.[1][3]

This compound (C₉H₉ClO₂) is a solid crystalline compound that serves as an alkylating agent.[4] Unlike diazomethane which produces a simple methyl ester, this reagent introduces a 4-(methoxycarbonyl)benzyl group onto the carboxylic acid. This reaction proceeds via a standard nucleophilic substitution mechanism and typically requires a base and sometimes elevated temperatures.

Mechanism of Action

The pathways through which these two reagents esterify carboxylic acids are fundamentally different.

Diazomethane: The reaction is a two-step process. First, the acidic proton of the carboxylic acid is transferred to diazomethane. This acid-base reaction forms a carboxylate anion and a highly unstable methyldiazonium cation.[2][3] The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the cation and displacing nitrogen gas (N₂), an excellent leaving group.[3]

G cluster_0 Step 1: Protonation cluster_1 Step 2: SN2 Attack RCOOH R-COOH (Carboxylic Acid) RCOO_ion R-COO⁻ (Carboxylate) RCOOH->RCOO_ion Deprotonation CH2N2 CH₂N₂ (Diazomethane) CH3N2_ion CH₃N₂⁺ (Methyldiazonium) CH2N2->CH3N2_ion Protonation RCOO_ion_2 R-COO⁻ CH3N2_ion_2 CH₃N₂⁺ Product R-COOCH₃ (Methyl Ester) RCOO_ion_2->Product SN2 Attack CH3N2_ion_2->Product N2 N₂ (Nitrogen Gas) CH3N2_ion_2->N2 Leaving Group

Caption: Esterification mechanism using diazomethane.

This compound: This reaction is a classic Williamson ether synthesis-type alkylation. A base is first used to deprotonate the carboxylic acid, generating a nucleophilic carboxylate anion. This anion then attacks the electrophilic benzylic carbon of this compound in an Sₙ2 reaction, displacing the chloride ion to form the final benzyl ester product.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack RCOOH R-COOH (Carboxylic Acid) RCOO_ion R-COO⁻ (Carboxylate) RCOOH->RCOO_ion Deprotonation Base Base (e.g., K₂CO₃) BaseH Base-H⁺ Base->BaseH RCOO_ion_2 R-COO⁻ Product R-COO-CH₂-Ph-COOCH₃ (Benzyl Ester) RCOO_ion_2->Product SN2 Attack AlkylHalide This compound AlkylHalide->Product Cl_ion Cl⁻ (Chloride Ion) AlkylHalide->Cl_ion Leaving Group

Caption: Esterification via alkylation with this compound.

Performance and Data Comparison

The choice between these reagents often comes down to the desired product, reaction conditions, and safety tolerance.

ParameterDiazomethaneThis compound
Product Methyl Ester (R-COOCH₃)4-(Methoxycarbonyl)benzyl Ester
Typical Yield Excellent to Quantitative (>95%)[3]Good to Excellent (85-95%)[5]
Reaction Conditions 0 °C to room temperature; neutralRoom temperature to reflux; requires base
Reaction Time Very fast (minutes)[1][6]Moderate to long (2-18 hours)[5]
Key Byproduct Nitrogen (N₂) gas[3]Chloride Salt (e.g., KCl)
Substrate Scope Broadly applicable to carboxylic acids[1]Broadly applicable to carboxylic acids
Workup Simple evaporation of solvent and excess reagentAqueous workup to remove salt; purification

Safety and Handling

A critical point of comparison is the significant difference in the hazard profiles of the two reagents.

Diazomethane:

  • Extreme Toxicity: Diazomethane is highly toxic and a suspected carcinogen.[7] Inhalation can cause severe respiratory distress, and symptoms may be delayed.[7]

  • Explosion Hazard: It is a potent explosive, sensitive to sharp surfaces (like ground-glass joints), heat, and light.[7][3][8] All glassware must be fire-polished, and operations must be conducted behind a blast shield.[8][9]

  • Handling: Due to its instability, it is almost always generated and used immediately in solution.[1] Storage of diazomethane solutions is highly discouraged.[9] A safer, commercially available alternative is trimethylsilyldiazomethane (TMS-diazomethane).[1][10]

This compound:

  • Corrosive: The compound causes severe skin burns and eye damage.[4][11][12]

  • Handling: Standard personal protective equipment (gloves, goggles, lab coat) is required.[11][12] It is a stable solid and can be stored under appropriate conditions, though it may be corrosive to metals.[11] It should be handled in a well-ventilated fume hood.

Experimental Protocols

General Workflow for Esterification

The following diagram outlines the typical laboratory workflow for an esterification reaction, from setup to product isolation.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Carboxylic Acid C Combine & Stir (Control Temp) A->C B Prepare Reagent (In-situ or measure) B->C D Monitor Progress (TLC, GC, etc.) C->D E Quench/Neutralize Reaction D->E F Aqueous Extraction (if needed) E->F G Dry & Concentrate Solvent F->G H Purify Product (Column, Distillation) G->H

Caption: Generalized experimental workflow for esterification.
Protocol 1: Methyl Esterification using Diazomethane (Small Scale)

Caution: This procedure must be performed by trained personnel in a chemical fume hood behind a blast shield. Use only fire-polished glassware and avoid ground-glass joints.

  • Preparation: Dissolve the carboxylic acid (1.0 mmol) in 10 mL of diethyl ether in a suitable flask. Cool the solution to 0 °C in an ice bath.

  • Reaction: To the cooled solution, add a freshly prepared ethereal solution of diazomethane dropwise with gentle swirling. Continue the addition until the yellow color of diazomethane persists, indicating the consumption of the carboxylic acid.

  • Quenching: Allow the reaction to stand for 5-10 minutes. Quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.[9]

  • Workup: The reaction mixture can be concentrated directly under reduced pressure to yield the methyl ester, which is often pure enough for subsequent steps.

Protocol 2: Benzyl Esterification using this compound
  • Preparation: To a solution of the carboxylic acid (1.0 mmol) in 10 mL of a suitable solvent (e.g., DMF or acetone), add a mild base such as potassium carbonate (1.5 mmol).

  • Reaction: Add this compound (1.1 mmol) to the mixture. Heat the reaction to a temperature between 50-80 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Conclusion

Both diazomethane and this compound are effective reagents for the esterification of carboxylic acids, but they serve different synthetic purposes and present vastly different safety challenges.

  • Diazomethane is the reagent of choice for the rapid, high-yielding synthesis of methyl esters under exceptionally mild conditions. Its primary drawbacks are its extreme toxicity and explosive nature, which necessitate stringent safety protocols and often limit its use to small-scale applications.

  • This compound is a stable, solid reagent used to form substituted benzyl esters . While the reaction conditions are more demanding (requiring base and heat) and the workup is more involved, it avoids the acute hazards associated with diazomethane, making it more suitable for larger-scale synthesis where the specific benzyl ester is the desired product.

For professionals in the field, the decision hinges on the target molecule and risk assessment. When a simple methyl ester is required quickly and on a small scale, diazomethane (or its safer alternative, TMS-diazomethane) is unparalleled in efficiency. For producing benzyl esters, particularly when avoiding the hazards of diazomethane is paramount, alkylating agents like this compound offer a reliable and safer, albeit slower, alternative.

References

A Comparative Guide to HPLC Method Validation: Methyl 4-(chloromethyl)benzoate vs. Alternative Derivatization Agents for Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quantitative analysis of molecules lacking strong UV chromophores or native fluorescence, such as carboxylic acids and fatty acids, presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) often requires a pre-column derivatization step to attach a UV-absorbing or fluorescent tag to these analytes, thereby enhancing detection sensitivity and improving chromatographic separation.

Methyl 4-(chloromethyl)benzoate is a reagent that can be used for this purpose, reacting with carboxylic acids to form esters that are detectable by UV. This guide provides an objective comparison of a representative HPLC method using this compound with a well-established alternative method utilizing a fluorescent tag, 4-Bromomethyl-7-methoxycoumarin. This comparison is supported by detailed experimental protocols and performance characteristics to aid in the selection of an optimal analytical strategy.

Method 1: Derivatization with this compound

This section outlines a representative method for the derivatization of carboxylic acids using this compound. The protocol is based on common esterification procedures for similar reagents, as detailed validation data for this specific application is not widely available in peer-reviewed literature.

Principle:

The derivatization reaction is a nucleophilic substitution where the carboxylate anion of the analyte attacks the benzylic carbon of this compound, displacing the chloride ion. This forms a stable ester derivative that incorporates the methyl benzoate chromophore, allowing for UV detection. The reaction is typically facilitated by a base and a phase-transfer catalyst in an aprotic solvent.

Detailed Experimental Protocol

1. Materials:

  • Carboxylic acid standard or sample

  • This compound

  • Acetonitrile (HPLC grade, anhydrous)

  • Potassium Carbonate (anhydrous)

  • 18-Crown-6 (catalyst)

  • Reaction vials (2 mL) with screw caps

  • Heating block or water bath

  • HPLC system with a UV detector

2. Derivatization Procedure:

  • Prepare a 1 mg/mL solution of this compound in anhydrous acetonitrile.

  • Prepare a 1 mg/mL solution of the carboxylic acid sample/standard in anhydrous acetonitrile.

  • In a 2 mL reaction vial, add 100 µL of the carboxylic acid solution.

  • To the vial, add 200 µL of the this compound solution (ensuring molar excess).

  • Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount (approx. 0.5 mg) of 18-Crown-6.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the reaction mixture at 70°C for 60 minutes.

  • After cooling to room temperature, centrifuge the vial to pellet the potassium carbonate.

  • The supernatant can be diluted with the mobile phase and is ready for HPLC injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Experimental Workflow Diagram

cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization Reaction cluster_analysis HPLC Analysis prep_analyte Prepare Analyte Solution (in Acetonitrile) mix Mix Analyte, Reagent, K2CO3, and 18-Crown-6 prep_analyte->mix prep_reagent Prepare Derivatizing Agent (this compound in ACN) prep_reagent->mix vortex Vortex for 30s mix->vortex heat Heat at 70°C for 60 min vortex->heat cool Cool to Room Temp heat->cool centrifuge Centrifuge cool->centrifuge inject Inject Supernatant centrifuge->inject hplc RP-HPLC Separation (C18 Column) inject->hplc detect UV Detection (254 nm) hplc->detect quant Data Analysis & Quantification detect->quant

Workflow for Derivatization with this compound.

Method 2: Derivatization with 4-Bromomethyl-7-methoxycoumarin (Alternative)

4-Bromomethyl-7-methoxycoumarin (Br-Mmc) is a widely used derivatizing agent that imparts a highly fluorescent coumarin tag to carboxylic acids, enabling sensitive detection by fluorescence detectors.[1]

Principle:

Similar to the first method, this reaction involves the esterification of the carboxylic acid. The carboxylate ion reacts with the bromomethyl group of the coumarin reagent.[2] The resulting ester is highly fluorescent, allowing for detection at much lower concentrations compared to standard UV detection.[2]

Detailed Experimental Protocol

1. Materials:

  • Carboxylic acid standard or sample

  • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

  • Acetonitrile (HPLC grade, anhydrous)

  • Potassium Carbonate (anhydrous)

  • 18-Crown-6 (catalyst)

  • Reaction vials (2 mL) with screw caps

  • Heating block or water bath

  • HPLC system with a Fluorescence detector

2. Derivatization Procedure:

  • Prepare a 1 mg/mL solution of Br-Mmc in anhydrous acetonitrile.

  • Prepare a 1 mg/mL solution of the carboxylic acid sample/standard in anhydrous acetonitrile.

  • In a 2 mL reaction vial, add 100 µL of the carboxylic acid solution.

  • Add 200 µL of the Br-Mmc solution.

  • Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount of 18-Crown-6.

  • Cap the vial tightly, vortex for 30 seconds, and heat at 70°C for 30-60 minutes.[3]

  • After cooling to room temperature, centrifuge the vial.

  • The supernatant is filtered and ready for HPLC injection.[3]

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Acetonitrile and Water

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40°C

  • Detection: Fluorescence (Excitation: 325 nm, Emission: 395 nm)

  • Injection Volume: 10 µL

Experimental Workflow Diagram

cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization Reaction cluster_analysis HPLC Analysis prep_analyte Prepare Analyte Solution (in Acetonitrile) mix Mix Analyte, Reagent, K2CO3, and 18-Crown-6 prep_analyte->mix prep_reagent Prepare Derivatizing Agent (Br-Mmc in Acetonitrile) prep_reagent->mix vortex Vortex for 30s mix->vortex heat Heat at 70°C for 30-60 min vortex->heat cool Cool to Room Temp heat->cool centrifuge Centrifuge & Filter cool->centrifuge inject Inject Supernatant centrifuge->inject hplc RP-HPLC Separation (C18 Column) inject->hplc detect Fluorescence Detection (Ex: 325 nm, Em: 395 nm) hplc->detect quant Data Analysis & Quantification detect->quant

Workflow for Derivatization with 4-Bromomethyl-7-methoxycoumarin.

Performance Comparison

The choice of derivatization agent is critical and depends on the analytical objective, sample complexity, and available instrumentation. The following table summarizes the key characteristics of the two methods.

FeatureThis compound Method4-Bromomethyl-7-methoxycoumarin Method
Reagent Type UV-labeling agentFluorescent-labeling agent
Detection Mode UV-Vis AbsorbanceFluorescence
Typical Wavelength 254 nmExcitation: ~325 nm / Emission: ~395 nm
Expected Sensitivity Moderate (ng - µg range)High (pg - ng range)
Selectivity Lower; potential for interference from other UV-absorbing compounds in the matrix.Higher; fewer endogenous molecules in biological samples are naturally fluorescent.
Reaction Conditions Requires heating, base, and catalyst.Requires heating, base, and catalyst.[3]
Derivative Stability Generally stable esters.Forms stable esters.[2]
Advantages Simple reagent, utilizes standard UV detectors available on all HPLC systems.Excellent sensitivity for trace analysis, high selectivity reduces sample cleanup needs.[1]
Disadvantages Lower sensitivity compared to fluorescence, susceptible to matrix interference.Requires a fluorescence detector, reagent can be more expensive.
Validated Analytes Limited published validation data for specific analyte classes.Widely used and validated for fatty acids, bile acids, and other carboxylic acids.[1]

Note: Performance characteristics for the this compound method are representative expectations, as comprehensive validation data is limited.

Conclusion

The validation of an HPLC method for derivatized analytes is crucial for ensuring accurate and reliable quantitative results.

This compound serves as a functional derivatizing agent for laboratories equipped with standard HPLC-UV systems. It effectively introduces a chromophore, enabling the detection of otherwise non-absorbing analytes. However, this method's primary limitation is its moderate sensitivity and lower selectivity, which may necessitate more rigorous sample cleanup procedures for complex matrices.

In contrast, 4-Bromomethyl-7-methoxycoumarin represents a superior alternative for applications demanding high sensitivity and selectivity. The use of a fluorescent tag allows for trace-level detection and significantly reduces interference from matrix components. While it requires a fluorescence detector, the enhanced performance often justifies the investment for researchers in fields such as metabolomics, clinical diagnostics, and pharmaceutical development.

Ultimately, the choice between these reagents should be guided by the specific requirements of the analysis, including the expected analyte concentration, the complexity of the sample matrix, and the detection capabilities of the available HPLC instrumentation.

References

A Comparative Analysis of Chloromethyl and Bromomethyl Benzoate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of alkylating agent is a critical decision in the synthesis of prodrugs and other targeted molecular therapies. The reactivity of the alkylating moiety directly influences reaction kinetics, yield, and the stability of the final conjugate. This guide provides an objective comparison of the reactivity of chloromethyl benzoates and bromomethyl benzoates, supported by fundamental principles of organic chemistry and available experimental data.

The primary mode of reaction for both chloromethyl and bromomethyl benzoates in the context of prodrug synthesis is nucleophilic substitution, typically following a bimolecular (SN2) mechanism. In this reaction, a nucleophilic group on a drug molecule (such as a carboxylate, hydroxyl, or amine) attacks the electrophilic benzylic carbon of the benzoate, displacing the halide leaving group. The inherent reactivity of these compounds is therefore largely governed by the nature of the carbon-halogen bond and the stability of the departing halide ion.

The Decisive Role of the Leaving Group

In SN2 reactions, the rate is dependent on the concentrations of both the substrate and the nucleophile.[1] A key factor influencing the reaction rate is the ability of the leaving group to depart.[2] A good leaving group is one that is a weak base and can stabilize the negative charge it acquires upon leaving.[3]

When comparing chloride (Cl⁻) and bromide (Br⁻), fundamental chemical principles indicate that bromide is the superior leaving group.[4] This is attributed to two main factors:

  • Basicity: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion is a weaker base than the chloride ion. Weaker bases are better leaving groups because they are less likely to re-bond with the carbon center.[3]

  • Polarizability and Size: The bromide ion is larger and its electron cloud is more polarizable than that of the chloride ion. This increased polarizability helps to stabilize the developing negative charge in the transition state of the SN2 reaction, thereby lowering the activation energy and increasing the reaction rate.[4]

This established principle of leaving group ability—I⁻ > Br⁻ > Cl⁻ > F⁻—is a cornerstone of physical organic chemistry.[2]

Quantitative Reactivity Insights

For instance, kinetic studies on the SN2 reaction of benzyl halides provide a relevant comparison. Although not involving a benzoate ester, the reactive center is the same benzylic halide. It is a well-established principle that benzyl halides are highly reactive in nucleophilic substitution reactions due to the resonance stabilization of the transition state by the benzene ring.[5][6]

One study reports the second-order rate constant for the reaction of benzyl chloride with potassium iodide in acetone at 25 °C as 2.15 × 10⁻³ M⁻¹ s⁻¹.[7][8] While a direct comparative value for benzyl bromide under the exact same conditions was not found, the general reactivity trend of alkyl halides in SN2 reactions (R-I > R-Br > R-Cl > R-F) is consistently observed.[9] This implies that benzyl bromide would exhibit a significantly higher rate constant than benzyl chloride in the same reaction.

The following table summarizes the expected relative reactivity based on these principles.

FeatureChloromethyl BenzoateBromomethyl BenzoateRationale
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)Bromide is a weaker base and more polarizable.[3][4]
Relative Reactivity LowerHigherBetter leaving group ability of bromide leads to a lower activation energy for SN2 reactions.[2]
Reaction Rate SlowerFasterThe rate of nucleophilic substitution is directly influenced by the quality of the leaving group.[1]
Potential Applications Suitable for reactions requiring more controlled or slower alkylation.Preferred for reactions where rapid and efficient alkylation is desired.The choice depends on the specific synthetic requirements and the stability of the reactants and products.

Experimental Protocols

To quantitatively determine the comparative reactivity of chloromethyl and bromomethyl benzoates, a kinetic analysis of their reaction with a model nucleophile, such as sodium benzoate, can be performed. The following is a generalized experimental protocol for such a study.

Kinetic Analysis of the Reaction of Halomethyl Benzoates with Sodium Benzoate

Objective: To determine and compare the second-order rate constants for the reaction of chloromethyl benzoate and bromomethyl benzoate with sodium benzoate.

Materials:

  • Chloromethyl benzoate

  • Bromomethyl benzoate

  • Sodium benzoate

  • Anhydrous polar aprotic solvent (e.g., Acetone, Acetonitrile)

  • Thermostated reaction vessel

  • Analytical instrumentation for monitoring the reaction (e.g., HPLC, NMR, or a conductivity meter)

Procedure:

  • Solution Preparation: Prepare standardized stock solutions of the halomethyl benzoates and sodium benzoate in the chosen anhydrous solvent.

  • Reaction Initiation: Equilibrate the sodium benzoate solution to the desired reaction temperature (e.g., 25°C) in the thermostated vessel. Initiate the reaction by adding a known volume of the halomethyl benzoate stock solution.

  • Reaction Monitoring: At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or dilution).

  • Analysis: Analyze the quenched aliquots to determine the concentration of the remaining halomethyl benzoate or the formed product.

    • HPLC Analysis: Use a calibrated HPLC method to separate and quantify the reactant and product peaks.

    • NMR Spectroscopy: Monitor the disappearance of a characteristic proton signal of the reactant or the appearance of a signal from the product.[7][8]

    • Conductivity Measurement: If the reaction is conducted in a solvent of low polarity, the formation of the halide salt byproduct can be monitored by the change in conductivity.

  • Data Analysis: Plot the appropriate concentration versus time data to determine the reaction order. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line, the slope of which is the second-order rate constant (k).

Visualizing the Reaction Pathway

The SN2 reaction mechanism for the formation of a prodrug from a halomethyl benzoate and a carboxylate-containing drug can be visualized as a single, concerted step.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nucleophile Drug-COO⁻ TS [Drug-COO···CH₂···X]⁻      |  Benzoate Nucleophile->TS Nucleophilic Attack Substrate Benzoate-CH₂-X (X = Cl or Br) Substrate->TS Product Drug-COO-CH₂-Benzoate TS->Product Bond Formation LeavingGroup X⁻ TS->LeavingGroup Bond Breaking

Caption: SN2 mechanism for prodrug synthesis.

Experimental Workflow for Reactivity Comparison

A typical workflow for comparing the reactivity of chloromethyl and bromomethyl benzoates would involve parallel kinetic experiments under identical conditions.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Kinetic Runs cluster_analysis Data Analysis A Prepare standardized solutions: - Chloromethyl benzoate - Bromomethyl benzoate - Nucleophile (e.g., Sodium Benzoate) B Set up parallel reactions in a thermostated environment (e.g., 25°C) A->B C1 Initiate Reaction 1: Chloromethyl benzoate + Nucleophile B->C1 C2 Initiate Reaction 2: Bromomethyl benzoate + Nucleophile B->C2 D1 Monitor Reaction 1 progress (e.g., HPLC, NMR) C1->D1 D2 Monitor Reaction 2 progress (e.g., HPLC, NMR) C2->D2 E Determine rate constants (k_Cl and k_Br) from concentration vs. time data D1->E D2->E F Compare rate constants to determine relative reactivity E->F

Caption: Workflow for comparative kinetic analysis.

Conclusion

Based on fundamental principles of chemical reactivity, bromomethyl benzoates are expected to be significantly more reactive than their chloromethyl counterparts in nucleophilic substitution reactions. This is primarily due to the superior leaving group ability of the bromide ion. For drug development professionals, this translates to faster reaction times and potentially milder reaction conditions when using bromomethyl benzoates for the synthesis of ester-based prodrugs. However, the higher reactivity of bromomethyl derivatives may also lead to lower stability, which should be a consideration in the design of the final drug product. The choice between a chloromethyl and a bromomethyl benzoate linker should therefore be made based on a careful evaluation of the desired reaction kinetics, stability requirements, and the specific nucleophilicity of the drug molecule being modified. Experimental validation of reactivity for each specific application is highly recommended.

References

Comparative Analysis of Methyl 4-(chloromethyl)benzoate Cross-reactivity with Amine, Hydroxyl, and Thiol Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Methyl 4-(chloromethyl)benzoate with common nucleophilic functional groups, namely amines, alcohols, and thiols. The information presented is supported by established principles of organic chemistry and synthesized experimental data to facilitate informed decisions in synthetic route design and drug development.

This compound is a versatile bifunctional molecule widely used as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] Its utility stems from the presence of two key functional groups: a methyl ester, which can be a precursor to carboxylic acids or amides, and a highly reactive benzylic chloride. The chloromethyl group is particularly susceptible to nucleophilic substitution, making it an excellent electrophilic building block for introducing the 4-(methoxycarbonyl)benzyl moiety into a wide range of molecules. Understanding its reactivity and selectivity towards different functional groups is paramount for optimizing reaction conditions and minimizing side-product formation.

Principles of Reactivity

The reactivity of the chloromethyl group in this compound is analogous to that of benzyl chloride. It can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The choice of pathway is influenced by the nucleophile's strength, concentration, the solvent, and the reaction temperature. The general order of nucleophilicity for the functional groups discussed here, under neutral or basic conditions, is generally accepted as:

Thiols > Amines > Alcohols

This trend is attributed to a combination of factors including basicity, polarizability, and the alpha effect. Thiols are excellent nucleophiles due to the high polarizability of the sulfur atom. Amines are also strong nucleophiles due to the lone pair on the nitrogen atom. Alcohols are generally weaker nucleophiles but their reactivity can be significantly enhanced by deprotonation to form the more nucleophilic alkoxide.

Quantitative Comparison of Reactivity

The following table summarizes representative reaction outcomes for the alkylation of a primary amine, a primary alcohol, and a thiol with this compound under comparable basic conditions. The data is synthesized to reflect the established reactivity trends.

NucleophileFunctional GroupProductTypical Reaction Time (hours)Typical Yield (%)
BenzylaminePrimary AmineMethyl 4-((benzylamino)methyl)benzoate2 - 485 - 95
Benzyl AlcoholPrimary AlcoholMethyl 4-((benzyloxy)methyl)benzoate8 - 1260 - 75
Benzyl MercaptanThiolMethyl 4-((benzylthio)methyl)benzoate0.5 - 1> 95

Note: Reaction times and yields are illustrative and can vary based on specific reaction conditions such as temperature, solvent, and base.

Experimental Protocols

Detailed methodologies for comparative analysis of the cross-reactivity are provided below.

General Procedure for Competitive Reaction

To a stirred solution of this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF at room temperature, is added a mixture of the nucleophiles (e.g., benzylamine, benzyl alcohol, and benzyl mercaptan, 1.1 eq each) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq). The reaction is monitored by an appropriate technique such as TLC, GC-MS, or LC-MS at regular intervals to determine the relative rates of product formation.

Experimental Workflow for Reactivity Screening

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Solutions: - this compound - Nucleophiles (Amine, Alcohol, Thiol) - Base (e.g., DIPEA) setup Set up Reaction Vessel (Inert Atmosphere) reagents->setup add_reagents Add Reagents to Solvent setup->add_reagents stir Stir at Controlled Temperature add_reagents->stir monitor Monitor Reaction Progress (TLC, LC-MS) stir->monitor quench Quench Reaction monitor->quench workup Aqueous Workup & Extraction quench->workup analyze Analyze Product Mixture (GC-MS, NMR) workup->analyze quantify Quantify Product Ratios analyze->quantify

Caption: Workflow for comparative reactivity studies.

Signaling Pathways and Reaction Mechanisms

The fundamental reaction is a nucleophilic substitution at the benzylic carbon of this compound. The general mechanism is depicted below.

General Nucleophilic Substitution Pathway

G cluster_0 Reactants cluster_1 Transition State (Sₙ2) cluster_2 Products This compound This compound Product Product This compound->Product  Nu:⁻ (Amine, Alkoxide, Thiolate) Transition State Transition State This compound->Transition State Cl⁻ Cl⁻ Nu:⁻ Nu:⁻ Nu:⁻->Transition State Transition State->Product Transition State->Cl⁻

Caption: Generalized SN2 reaction pathway.

Logical Relationships in Reactivity

The observed differences in reactivity can be attributed to several key factors inherent to the nucleophiles.

G Reactivity Reaction Rate (Cross-Reactivity) Nucleophilicity Nucleophilicity Reactivity->Nucleophilicity StericHindrance Steric Hindrance Reactivity->StericHindrance Basicity Basicity (pKa) Nucleophilicity->Basicity Polarizability Polarizability Nucleophilicity->Polarizability

Caption: Factors influencing nucleophilic reactivity.

Conclusion

This compound exhibits significant cross-reactivity with a range of nucleophilic functional groups. The order of reactivity, with thiols being the most reactive followed by amines and then alcohols, is a critical consideration for synthetic planning. In instances where a molecule contains multiple nucleophilic sites, careful control of reaction conditions, such as temperature and the choice of base, is necessary to achieve selective alkylation. For less reactive nucleophiles like alcohols, the use of a strong base to generate the corresponding alkoxide is often required to achieve reasonable reaction rates and yields. This guide provides a foundational understanding to aid researchers in navigating the synthetic applications of this versatile building block.

References

Performance Evaluation of Catalysts for Methyl 4-(chloromethyl)benzoate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 4-(chloromethyl)benzoate is a critical step in the production of numerous pharmaceuticals and fine chemicals. The efficiency of this synthesis is highly dependent on the catalyst employed. This guide provides an objective comparison of different catalysts used in the synthesis of this compound, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs.

Catalyst Performance Comparison

The selection of a catalyst significantly impacts the yield, purity, and reaction conditions for the synthesis of this compound. This section provides a comparative summary of the performance of various catalysts based on available data.

Catalyst SystemStarting MaterialReaction TypeReaction Temperature (°C)Reaction TimeYield (%)Purity (%)Key Observations
UV-light or Diisopropyl azodicarboxylate (DIAD)Methyl p-methylbenzoateFree-radical side-chain chlorination70 - 140Not specified58.33>98High purity of the target compound is achievable.[1]
Ferric Chloride (FeCl₃)Methyl p-toluateElectrophilic aromatic substitution (chloromethylation)604 hours~42 (of isomer)97 (of isomer)Primarily yields the isomeric product, Methyl 3-chloromethyl-4-methylbenzoate, indicating lower selectivity for the desired para-isomer.[2]
Ferric Chloride (FeCl₃) with Thionyl Chloride (SOCl₂) promoterMethyl p-toluateElectrophilic aromatic substitution (chloromethylation)Not specifiedNot specified40 - >65Not specifiedThe addition of a promoter can increase the yield.[2]
Stannic Chloride (SnCl₄)Aromatic hydrocarbonsElectrophilic aromatic substitution (chloromethylation)Not specifiedNot specifiedNot specifiedNot specifiedMentioned as a catalyst for chloromethylation, but specific performance data for this compound synthesis is not readily available.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols derived from patent literature for the synthesis of this compound using different catalytic systems.

Protocol 1: Synthesis using UV-light or Diisopropyl azodicarboxylate (DIAD) Catalyst[1]
  • Reaction Setup: A reaction vessel is charged with methyl p-methylbenzoate.

  • Catalyst Introduction: A catalytic amount of Diisopropyl azodicarboxylate is added to the reaction vessel, or the vessel is irradiated with UV light.

  • Chlorination: Chlorine gas is introduced into the reaction mixture.

  • Temperature Control: The reaction temperature is maintained between 70°C and 140°C.

  • Reaction Monitoring: The reaction progress is monitored by analyzing the chlorination transformation efficiency, which is controlled between 20% and 70%.

  • Work-up and Purification: Upon completion, the unreacted methyl p-methylbenzoate is recovered via distillation. The final product, this compound, is then purified.

Protocol 2: Synthesis using Ferric Chloride (FeCl₃) Catalyst[2]
  • Reaction Setup: A solution of methyl p-toluate in 1,2-dichloroethane is prepared in a flask equipped with a stirrer and a condenser.

  • Reagent Addition: Chloromethyl methyl ether is added to the stirred solution.

  • Catalyst Introduction: Ferric chloride is added to the reaction mixture.

  • Temperature Control: The reaction is maintained at 60°C for 4 hours.

  • Work-up and Purification: After the reaction, the mixture contains the product and unreacted starting material. The unreacted methyl p-toluate is removed by distillation to afford the product.

Visualizing the Process

To better understand the experimental workflow and the chemical transformations, the following diagrams are provided.

experimental_workflow cluster_start Starting Materials cluster_catalysis Catalytic Chlorination cluster_purification Product Isolation start Methyl p-methylbenzoate reaction Reaction Vessel start->reaction catalyst Catalyst (UV-light / DIAD or FeCl3) catalyst->reaction chlorine Chlorinating Agent (Cl2 or Chloromethyl methyl ether) chlorine->reaction distillation Distillation reaction->distillation product This compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway reactant Methyl p-methylbenzoate intermediate Benzylic Radical / Electrophilic Intermediate reactant->intermediate Catalyst (UV-light / DIAD or FeCl3) product This compound intermediate->product + Chlorinating Agent

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Benchmarking Methyl 4-(chloromethyl)benzoate against other protecting group reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and selectivity. For the protection of hydroxyl groups, benzyl-type ethers are a popular choice due to their general stability and diverse deprotection methods. This guide provides a comprehensive comparison of Methyl 4-(chloromethyl)benzoate with two commonly used alternatives, Benzyl Chloride (BnCl) and p-Methoxybenzyl Chloride (PMBCl), offering insights into their relative performance for researchers, scientists, and drug development professionals.

Introduction to Benzyl-Type Protecting Groups

Benzyl-type protecting groups are introduced by reacting an alcohol with a corresponding benzyl halide, typically under basic conditions via a Williamson ether synthesis. The resulting benzyl ether shields the hydroxyl group from a wide range of reaction conditions. The choice of a specific benzyl-type reagent is dictated by the desired stability of the protecting group and the orthogonality of its cleavage conditions relative to other functional groups in the molecule.

Benchmarking Performance: A Head-to-Head Comparison

The performance of this compound, Benzyl Chloride, and p-Methoxybenzyl Chloride can be evaluated based on their reactivity in the protection step and the stability and cleavage conditions of the resulting ethers. The key differentiator among these reagents is the electronic nature of the substituent at the para position of the benzene ring.

ReagentStructurepara-SubstituentElectronic EffectExpected Reactivity (Protection)Key Deprotection Method(s)
This compound this compound structure-COOCH₃Electron-withdrawingModerateHydrogenolysis, potentially others
Benzyl Chloride (BnCl) Benzyl Chloride structure-HNeutralModerateCatalytic Hydrogenolysis
p-Methoxybenzyl Chloride (PMBCl) p-Methoxybenzyl Chloride structure-OCH₃Electron-donatingHighOxidative Cleavage (DDQ, CAN)

Table 1. Comparative overview of benzyl-type protecting group reagents.

Reactivity in Protection

The rate of the SN2 reaction for the protection of an alcohol is influenced by the electrophilicity of the benzylic carbon.

  • p-Methoxybenzyl Chloride (PMBCl): The electron-donating methoxy group can stabilize the transition state, leading to a higher reaction rate.

  • Benzyl Chloride (BnCl): Serves as the baseline for comparison.

  • This compound: The electron-withdrawing methoxycarbonyl group is expected to slightly decrease the rate of SN2 reaction compared to Benzyl Chloride under similar conditions.

Stability and Deprotection of the Resulting Ethers

The electronic substituent also significantly impacts the stability of the resulting benzyl ether and dictates the available deprotection methods. This orthogonality is a key consideration in synthetic planning.

Protecting GroupStability to AcidStability to BaseStability to OxidationStability to ReductionPrimary Deprotection Method
4-(Methoxycarbonyl)benzyl (Moc-Bn) HighModerateModerateLabileCatalytic Hydrogenolysis
Benzyl (Bn) HighHighHighLabileCatalytic Hydrogenolysis
p-Methoxybenzyl (PMB) LowHighLabileLabileOxidative Cleavage (DDQ)

Table 2. Comparative stability of benzyl-type ethers.

Experimental Protocols

Detailed methodologies for the protection of a primary alcohol and the subsequent deprotection are provided below for each reagent.

Protocol 1: Protection of a Primary Alcohol

Objective: To protect a primary alcohol, for example, benzyl alcohol, using a benzyl-type chloride.

General Procedure (Williamson Ether Synthesis):

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous THF or DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the respective benzyl-type chloride (1.1 equiv) dropwise.

  • The reaction mixture is then stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Expected Observations and Variations:

  • Reaction Time: The reaction with PMBCl is generally the fastest, followed by BnCl. The reaction with this compound may require longer reaction times or slightly elevated temperatures to achieve comparable yields.

  • Yields: Typical yields for the protection of primary alcohols with all three reagents are generally high, often exceeding 85-90%.

Protocol 2: Deprotection of Benzyl and 4-(Methoxycarbonyl)benzyl Ethers by Catalytic Hydrogenolysis

Objective: To cleave a Benzyl or 4-(Methoxycarbonyl)benzyl ether under neutral, reductive conditions.

Procedure:

  • Dissolve the protected alcohol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Protocol 3: Deprotection of p-Methoxybenzyl Ethers with DDQ

Objective: To selectively cleave a PMB ether under oxidative conditions.

Procedure:

  • Dissolve the PMB-protected alcohol in a mixture of dichloromethane (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v).

  • Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction mixture typically turns dark.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the deprotected alcohol.

Visualizing the Orthogonality

The selection of a protecting group is often guided by the need for orthogonal deprotection strategies in the presence of other protecting groups.

G Orthogonal Deprotection Strategies cluster_0 Protected Alcohol cluster_1 Deprotection Conditions cluster_2 Deprotected Alcohol MocBn_OR R-O-MocBn H2_PdC H₂/Pd-C MocBn_OR->H2_PdC Bn_OR R-O-Bn Bn_OR->H2_PdC PMB_OR R-O-PMB DDQ DDQ PMB_OR->DDQ ROH R-OH H2_PdC->ROH DDQ->ROH

Caption: Orthogonality of deprotection for different benzyl-type ethers.

Logical Workflow for Selecting a Benzyl-Type Protecting Group

The decision-making process for choosing the appropriate benzyl-type protecting group can be visualized as follows:

G Selection of Benzyl-Type Protecting Group start Protect Hydroxyl Group question1 Are there any hydrogenolysis-sensitive groups present? start->question1 question2 Is mild, oxidative deprotection required for orthogonality? question1->question2 No select_PMB Select PMBCl question1->select_PMB Yes select_Bn_MocBn Select BnCl or this compound question2->select_Bn_MocBn No question2->select_PMB Yes consider_stability Consider relative stability and reactivity select_Bn_MocBn->consider_stability end Proceed with synthesis select_PMB->end consider_stability->end

Caption: Decision workflow for protecting group selection.

Conclusion

This compound presents itself as a viable, albeit less common, alternative to Benzyl Chloride and p-Methoxybenzyl Chloride for the protection of alcohols. Its key distinguishing feature, the electron-withdrawing methoxycarbonyl group, offers a nuanced profile of reactivity and stability. While it may exhibit slightly slower protection kinetics compared to PMBCl, the resulting 4-(methoxycarbonyl)benzyl ether is expected to show enhanced stability towards acidic conditions. The primary mode of deprotection remains catalytic hydrogenolysis, similar to the standard benzyl group. The choice between these reagents will ultimately depend on the specific requirements of the synthetic route, particularly the need for orthogonal deprotection strategies and the tolerance of other functional groups within the molecule. This guide provides the foundational information for researchers to make an informed decision based on the electronic properties and established reactivity patterns of these valuable protecting group reagents.

Inter-laboratory validation of analytical methods for Methyl 4-(chloromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Comparison of Analytical Methods for the Quantification of Methyl 4-(chloromethyl)benzoate

For researchers, scientists, and drug development professionals, the robust and reliable quantification of chemical intermediates is paramount to ensuring the quality and consistency of final products. This compound is a key building block in the synthesis of various pharmaceutical and chemical entities. As such, validated analytical methods for its quantification are essential. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound, supported by a proposed inter-laboratory validation study design, detailed experimental protocols, and comparative performance data.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors, including the specific requirements of the analysis, sample matrix, and available instrumentation. Both HPLC and GC are powerful techniques for the quantification of this compound, each with its own set of advantages and considerations.

High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis due to its versatility and applicability to a broad range of compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method offers excellent resolution and sensitivity.[1][2]

Gas Chromatography (GC) is another powerful technique, particularly well-suited for volatile and semi-volatile compounds. It can offer high efficiency and sensitivity, and when coupled with a mass spectrometer (MS), it provides excellent selectivity.[3][4]

The following tables summarize the proposed performance characteristics for each method, based on a hypothetical inter-laboratory validation study involving three laboratories.

Data Presentation

Table 1: Inter-Laboratory Comparison of Method Performance for HPLC Analysis of this compound

Performance CharacteristicLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (r²) 0.99950.99920.9997≥ 0.999
Accuracy (% Recovery) 99.2%98.7%99.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.85%0.92%0.88%≤ 2.0%
- Intermediate Precision1.15%1.22%1.18%≤ 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.06 µg/mL0.05 µg/mLReport
Limit of Quantitation (LOQ) 0.15 µg/mL0.18 µg/mL0.15 µg/mLReport

Table 2: Inter-Laboratory Comparison of Method Performance for GC Analysis of this compound

Performance CharacteristicLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (r²) 0.99980.99960.9999≥ 0.999
Accuracy (% Recovery) 99.8%99.5%99.9%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.75%0.81%0.72%≤ 2.0%
- Intermediate Precision1.05%1.12%1.08%≤ 3.0%
Limit of Detection (LOD) 0.02 µg/mL0.03 µg/mL0.02 µg/mLReport
Limit of Quantitation (LOQ) 0.06 µg/mL0.09 µg/mL0.06 µg/mLReport

Experimental Protocols

The following are detailed methodologies for the proposed HPLC and GC analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

4. System Suitability:

  • Inject the working standard solution five times.

  • The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.[5]

  • The tailing factor should be ≤ 2.0.[5]

  • The theoretical plates should be ≥ 2000.[5]

Gas Chromatography (GC) Method

This protocol describes a gas chromatography method for the quantification of this compound.

1. Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Methanol (GC grade)

  • This compound reference standard

2. Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.5-25 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range.

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory validation study and the logical relationship of the validation parameters.

G cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis and Reporting P1 Define Analytical Method P2 Develop Validation Protocol P1->P2 P3 Select Participating Laboratories P2->P3 E1 Distribute Protocol and Samples P3->E1 E2 Lab 1: Method Validation E1->E2 E3 Lab 2: Method Validation E1->E3 E4 Lab 3: Method Validation E1->E4 A1 Collect Data from all Labs E2->A1 E3->A1 E4->A1 A2 Statistical Analysis A1->A2 A3 Compare Results A2->A3 A4 Generate Final Report A3->A4 Conclusion Conclusion A4->Conclusion

Caption: Workflow of an inter-laboratory validation study.

G cluster_parameters Performance Characteristics Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Intermediate Precision Reproducibility Reproducibility Precision->Reproducibility

Caption: Key parameters of analytical method validation.

References

Kinetic study comparison of esterification reactions with different benzylating agents

Author: BenchChem Technical Support Team. Date: December 2025

A Kinetic Study Comparison of Esterification Reactions with Different Benzylating Agents

For Researchers, Scientists, and Drug Development Professionals

The benzylation of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of esters that serve as key intermediates in the pharmaceutical and fine chemical industries. The choice of benzylating agent can significantly impact reaction kinetics, yield, and overall efficiency. This guide provides an objective comparison of the kinetic performance of different benzylating agents in esterification reactions, supported by experimental data from peer-reviewed literature.

Quantitative Data Summary

The following table summarizes the kinetic parameters and reaction conditions for the esterification of carboxylic acids using two common benzylating agents: benzyl chloride and benzyl alcohol.

Benzylating AgentCarboxylic AcidCatalystTemperature (°C)Molar Ratio (Acid:Agent)Kinetic DataConversion/YieldReaction TimeReference
Benzyl ChlorideAcetic AcidTetraethylammonium Bromide (TEAB)1352:1Rate Constant (k): 0.071 h⁻¹ (First-order) Activation Energy (Ea): 102.4 kJ mol⁻¹>99%24 h
Benzyl AlcoholAcetic AcidZeolite HX1101:4Not explicitly stated~58.47%720 min (12 h)[1]
Benzyl AlcoholCinnamic AcidNovozym 4008646.31:3Activation Energy (Ea): 14.96 ± 0.25 kJ mol⁻¹96.2 ± 1.4%11.3 h[2]
Benzyl AlcoholVariousNiobium (V) Chloride (NbCl₅)Room Temp.1:1Not explicitly statedHigh yields2-3 h[3]

Experimental Protocols

Esterification with Benzyl Chloride and TEAB Catalyst

This protocol describes the kinetic study of the esterification of acetic acid with benzyl chloride catalyzed by tetraethylammonium bromide.

Materials:

  • Acetic Acid

  • Benzyl Chloride

  • Tetraethylammonium Bromide (TEAB)

Procedure:

  • A mixture of acetic acid (2 equivalents) and benzyl chloride (1 equivalent) is prepared.

  • Tetraethylammonium bromide (0.1 equivalents) is added to the mixture.

  • The reaction mixture is heated to 135 °C.

  • Aliquots are taken at various time intervals to monitor the progress of the reaction.

  • The concentration of the formed benzyl acetate is determined to calculate the conversion.

  • The reaction is monitored until approximately 90% conversion to determine the first-order rate constant.

Esterification with Benzyl Alcohol and Zeolite HX Catalyst

This protocol outlines the procedure for the esterification of acetic acid with benzyl alcohol using a Zeolite HX catalyst.[1]

Materials:

  • Acetic Acid

  • Benzyl Alcohol

  • Zeolite HX catalyst

Procedure:

  • The Zeolite HX catalyst is dried at 110 °C for 12 hours prior to use.

  • A three-neck flask equipped with a water-cooled condenser is used as the reactor.

  • Acetic acid and benzyl alcohol are added to the reactor at a specified molar ratio (e.g., 1:4).

  • The desired amount of the dried Zeolite HX catalyst (e.g., 2.5, 5, or 10 wt.%) is added to the mixture.

  • The reaction is carried out at 110 °C with stirring.

  • Samples of the supernatant are taken at regular intervals (e.g., every 120 minutes) for 720 minutes.

  • The conversion of acetic acid is determined by titration of the samples with 0.1 N KOH using phenolphthalein as an indicator.

Kinetic Study Workflow

The following diagram illustrates a general experimental workflow for conducting a kinetic study of an esterification reaction.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Reactants Select Reactants (Carboxylic Acid, Benzylating Agent) Catalyst Select Catalyst Reactants->Catalyst Conditions Define Reaction Conditions (Temperature, Molar Ratio, etc.) Catalyst->Conditions Setup Set up Reaction Apparatus Conditions->Setup Initiate Initiate Reaction Setup->Initiate Sampling Collect Samples at Defined Time Intervals Initiate->Sampling Quantify Quantify Product/Reactant Concentration (e.g., Titration, GC) Sampling->Quantify Plot Plot Concentration vs. Time Quantify->Plot Determine Determine Rate Law, Rate Constant, and Activation Energy Plot->Determine

Caption: General workflow for a kinetic study of esterification.

Comparison and Discussion

The provided data indicates that benzyl chloride, in the presence of a phase-transfer catalyst like TEAB, can achieve very high conversions to the corresponding ester, albeit at a relatively high temperature and over a longer reaction time. The reaction follows first-order kinetics, and a specific rate constant has been determined, allowing for predictable modeling of the reaction progress. Interestingly, under the same conditions, benzyl bromide was found to be unreactive, highlighting a significant difference in reactivity among benzyl halides.

Esterification using benzyl alcohol offers a more varied landscape of reaction conditions and outcomes, largely dependent on the catalyst employed. With a solid acid catalyst like Zeolite HX, the reaction proceeds at a slightly lower temperature than with benzyl chloride, but the conversion is significantly lower even after an extended period.[1] This suggests that the reaction may be equilibrium-limited under these conditions.

Enzymatic catalysis, exemplified by Novozym 40086, presents a milder approach, operating at a much lower temperature and achieving a very high yield.[2] The significantly lower activation energy compared to the TEAB-catalyzed reaction with benzyl chloride indicates a much lower energy barrier for the reaction, a characteristic advantage of enzymatic catalysts.

The use of a stoichiometric amount of Niobium (V) Chloride with benzyl alcohol demonstrates the potential for rapid esterification at room temperature, offering a significant advantage in terms of energy consumption and reaction time.[3]

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Methyl 4-(chloromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of Methyl 4-(chloromethyl)benzoate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is harmful if swallowed and may cause respiratory irritation.[2] Appropriate PPE is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves (minimum 10 mil thickness). Double gloving is recommended.[3]Protects against skin corrosion.[1]
Eye Protection Chemical safety goggles and a face shield.Protects against severe eye damage from splashes.[1]
Body Protection A lab coat or chemical-resistant apron. For large quantities, a full chemical-resistant suit ("bunny suit") is advised.[4]Prevents contact with skin and contamination of personal clothing.
Respiratory Protection For small-scale use in a well-ventilated fume hood, an air-purifying respirator with organic vapor cartridges is sufficient. For larger quantities or in case of spills, a supplied-air respirator is necessary.[5][6][7][8]Protects against respiratory irritation from dust or vapors.[2]

Safe Handling and Operational Plan

A systematic approach is crucial when working with this compound. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_glassware Decontaminate Glassware handle_transfer->cleanup_glassware cleanup_ppe Doff PPE Correctly cleanup_glassware->cleanup_ppe disposal_waste Segregate Halogenated Waste cleanup_ppe->disposal_waste disposal_container Store in Labeled Container disposal_waste->disposal_container disposal_pickup Arrange for Hazardous Waste Pickup disposal_container->disposal_pickup

Caption: Workflow for Handling this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spill Cleanup

For small spills (less than 5 kg) of solid this compound:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure proper ventilation (fume hood).[9]

  • Don PPE: Wear the appropriate PPE as outlined in Table 1, including respiratory protection.

  • Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the dust from becoming airborne.[9]

  • Neutralization (if applicable and safe): For acidic residues, cautiously neutralize with sodium bicarbonate.[10]

  • Collection: Carefully sweep the absorbed and neutralized material into a designated, labeled hazardous waste container.[11]

  • Decontamination: Wipe the spill area with a cloth dampened with a soap and water solution.[11] Collect the cleaning materials as hazardous waste.

  • Report: Inform your supervisor of the incident.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

First Aid Measures

Table 2: First Aid Procedures for Exposure to this compound

Exposure RouteFirst Aid Action
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste. As a halogenated organic compound, specific segregation is required.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids." Do not mix with non-halogenated waste.

  • Container Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Contaminated Materials: All disposable PPE, absorbent materials from spills, and contaminated labware must be placed in the same hazardous waste container.

  • Pickup and Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.